Crystal violet lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJDLMMTVZVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Record name | CRYSTAL VIOLET LACTONE | |
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DSSTOX Substance ID |
DTXSID8024866 | |
| Record name | Crystal Violet lactone | |
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Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder | |
| Record name | CRYSTAL VIOLET LACTONE | |
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| Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
| Record name | CRYSTAL VIOLET LACTONE | |
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CAS No. |
1552-42-7 | |
| Record name | CRYSTAL VIOLET LACTONE | |
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| Record name | Crystal Violet lactone | |
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| Record name | Crystal Violet lactone | |
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| Record name | Crystal violet lactone | |
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| Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
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| Record name | Crystal Violet lactone | |
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| Record name | 6-dimethylamino-3,3-bis(4-dimethylaminophenyl)phthalide | |
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| Record name | CRYSTAL VIOLET LACTONE | |
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Melting Point |
356 °F (NTP, 1992) | |
| Record name | CRYSTAL VIOLET LACTONE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Crystal Violet Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of crystal violet lactone (CVL), a leuco dye widely utilized in applications such as thermal paper, pressure-sensitive coatings, and security inks. The document details the synthetic route, reaction mechanisms, experimental protocols, and the physicochemical principles governing its chromogenic behavior.
Introduction to this compound
This compound is a halogen-free leuco dye that exists in a colorless or slightly yellowish crystalline form in its pure state.[1] Its utility stems from its ability to undergo a reversible color change from colorless to a vibrant violet or blue upon interaction with an acidic developer or other stimuli. This transformation is based on the reversible opening and closing of its lactone ring, leading to significant changes in its electronic structure and visible light absorption.[2][3] The colored form is a resonance-stabilized carbocation, which creates a large conjugated system responsible for its intense color.[1]
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available aromatic amines and aldehydes. One common pathway involves the reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid.[4][5] An alternative and more detailed industrial method involves a four-stage process starting with the formation of a Schiff base.[6][7]
The four main stages of this synthesis are:
-
Schiff Base Formation: Reaction of p-dimethylaminobenzaldehyde with urea (B33335) to form a Schiff base.[6][7]
-
Urea Intermediate Stage: The Schiff base product reacts with N,N-dimethylaniline to yield a urea intermediate.[6][7]
-
Leuco-CVL Formation: The urea intermediate then reacts with m-dimethylaminobenzoic acid to form the colorless leuco form of this compound (LCVL).[6][7][8]
-
Oxidation: The final step is the catalytic oxidation of the colorless LCVL to the final this compound product.[6][7]
Below is a diagram illustrating the overall synthesis workflow.
Experimental Protocols and Quantitative Data
The following tables summarize the quantitative data and reaction conditions for the synthesis of this compound as described in the literature.[7]
Table 1: Molar Ratios of Reactants
| Stage | Reactant 1 | Molar Ratio (relative to p-dimethylaminobenzaldehyde) | Reactant 2 | Molar Ratio (relative to p-dimethylaminobenzaldehyde) |
| Schiff Base | Urea | 0.5 - 3 | Sulfuric Acid | 1 - 10 |
| Urea Intermediate | N,N-dimethylaniline | 1 - 1.2 | - | - |
| Leuco-CVL | m-dimethylaminobenzoic acid | 1 - 1.5 | Ammonia (B1221849) | 0.1 - 1 |
| Oxidation | Hydrogen Peroxide | 1 - 5 | Copper Salt (Catalyst) | 0.005 - 0.02 |
Table 2: Reaction Conditions
| Stage | Temperature (°C) | Duration (hours) |
| Schiff Base | 20 - 80 | 0.5 - 5 |
| Urea Intermediate | 20 - 90 | 0.5 - 10 |
| Leuco-CVL | 80 - 95 | 1 - 20 |
| Oxidation | 60 - 90 | 1 - 10 |
A representative experimental protocol is detailed below, based on patent literature.[6]
Detailed Methodology:
-
Schiff Base Formation: In a reaction vessel, dissolve 2.4g of urea in 10mL of water. Slowly add 3mL of concentrated sulfuric acid. To this mixture, add 3.07g of p-dimethylaminobenzaldehyde. Heat the reaction to 50°C and maintain for 2 hours.
-
Urea Intermediate Formation: To the resulting solution, add 2.5mL of N,N-dimethylaniline. Increase the temperature to 80°C and hold for 2 hours.
-
Leuco-CVL Formation: Add 3.33g of m-dimethylaminobenzoic acid to the mixture. Raise the temperature to 90°C and maintain for 2 hours. Following this, add 20mL of water and keep the mixture at temperature for an additional 8 hours.
-
Oxidation: Cool the reaction mixture to room temperature. Prepare a separate solution of 10g of potassium hydroxide (B78521), 100mL of water, and 6mL of ammonia water, and add 0.1g of copper sulfate (B86663) pentahydrate as a catalyst. At 50°C, add the reaction mixture to the potassium hydroxide solution. Then, heat to 70°C and add a solution of 12mL of 30% hydrogen peroxide in 24mL of water dropwise over 2 hours.
-
Isolation: After the addition is complete, cool the mixture. The solid product is collected by filtration and dried to yield this compound.
Mechanism of Action: The Chromogenic Transformation
The thermochromic and pressure-sensitive nature of this compound is governed by the reversible tautomerism of its lactone ring.[4] In its ground, non-colored state, the molecule exists in the closed-ring, lactone form. In this configuration, the central carbon atom is sp³ hybridized and tetrahedral, which isolates the pi systems of the three aromatic rings, resulting in no significant absorption in the visible spectrum.[1]
Upon interaction with a proton-donating developer (an acid), the lactone ring opens.[2] This process involves the protonation of the ester oxygen, followed by the cleavage of the C-O bond. The central carbon atom becomes sp² hybridized and planar, forming a resonance-stabilized triphenylmethane (B1682552) carbocation.[1] This creates a large, delocalized pi-electron system across the entire molecule, which strongly absorbs visible light, producing the characteristic deep violet color.[1] The process is reversible; upon removal of the acidic environment (e.g., by heating, which can disrupt the dye-developer complex), the molecule reverts to its colorless, closed-ring lactone form.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 6. Synthetic method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106565650A - Synthetic method for this compound - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Spectroscopic Analysis of Crystal Violet Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crystal violet lactone (CVL) is a leuco dye widely recognized for its chromogenic properties, which are exploited in various applications such as carbonless copy paper, thermochromic and photochromic materials, and as a security marker for fuels.[1] The reversible transformation between its colorless lactone form and its intensely colored zwitterionic form upon environmental stimuli (e.g., heat, UV light, or pH change) is the cornerstone of its functionality.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for optimizing its use in existing technologies and for the development of novel applications. This guide provides an in-depth overview of the spectroscopic analysis of CVL, complete with experimental protocols and data presented for clarity and comparative analysis.
Core Principles: The Chromogenic Mechanism
The functionality of this compound is rooted in the reversible opening and closing of its lactone ring. In a nonpolar or neutral to basic environment, CVL exists in its lactone form, which is colorless because the central carbon atom has a tetrahedral geometry, isolating the three aromatic rings and preventing the formation of an extended conjugated π-system.[1][3]
Upon interaction with an acidic medium or a color developer, the lactone ring is cleaved.[1][4] This results in the formation of a planar, triphenylmethane (B1682552) carbocation structure.[1] The π-systems of the aromatic rings become conjugated, creating a large chromophore that strongly absorbs light in the visible spectrum, resulting in the characteristic deep violet color.[1] This transformation is reversible; an increase in pH will cause the lactone ring to reform, returning the molecule to its colorless state.[5]
Below is a diagram illustrating the pH-dependent equilibrium of this compound.
Caption: pH-dependent equilibrium of this compound.
Spectroscopic Characterization
The distinct electronic and structural differences between the lactone and zwitterionic forms of CVL give rise to unique spectroscopic signatures, which are summarized below.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing CVL due to the dramatic change in its electronic absorption spectrum upon ring-opening. The colorless lactone form primarily absorbs in the UV region, while the colored zwitterionic form exhibits a strong absorption band in the visible range.
| Form | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Lactone (Colorless) | Aqueous | 363 | Not specified | [6] |
| Zwitterion (Colored) | Acidic Aqueous | 590 | Not specified | [7][8] |
| Zwitterion (Colored) | Acidic Aqueous | 208, 250, 304 | Not specified | [8] |
Fluorescence Spectroscopy
This compound also exhibits interesting fluorescence properties that are dependent on its form and the surrounding environment.
| Form | Solvent/Condition | Excitation λ (nm) | Emission λ (nm) | Observations | Reference |
| Lactone | Neat Water | 340 | 440 | Single emission band. | [6] |
| Lactone | AOT/isooctane | 340 | 397 | Single emission band. | [6] |
| Lactone | Polar aprotic solvent | Not specified | Dual emission bands | Exhibits dual emission from two different charge-transfer states (CTA and CTB). | [6][9] |
| Zwitterion (Acidic) | Not specified | ~600 | Fluorescence is typically very weak or quenched. | The excited state may undergo non-radiative decay through molecular rotation. | [10] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in both forms of CVL, providing direct evidence of the lactone ring's status.
| Form | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |
| Lactone | ~1740 | C=O stretching of the lactone ring | [11] |
| Zwitterion | Absence of ~1740 band | Disappearance of the lactone C=O stretch | [11] |
| Both | Multiple bands | Aromatic C=C stretching, C-N stretching, etc. | [12][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the CVL molecule, confirming its structure.
| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Assignment | Reference |
| ¹H | CDCl₃ | Multiple signals | Aromatic protons, N-methyl protons | [12][14] |
| ¹³C | Not specified | Not specified | Aromatic carbons, N-methyl carbons, lactone carbonyl carbon | [15] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific instrumentation and experimental goals.
UV-Vis Spectroscopy Protocol
Objective: To determine the absorption spectra of the colorless and colored forms of CVL.
Materials:
-
This compound (CVL)
-
Spectrophotometer grade solvent (e.g., ethanol, acetonitrile)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of CVL (e.g., 1 x 10⁻⁴ M) in a suitable organic solvent like ethanol.
-
Analysis of the Lactone Form:
-
Dilute the stock solution in the organic solvent to obtain a final concentration suitable for UV-Vis analysis (e.g., 1 x 10⁻⁵ M).
-
Record the absorption spectrum from 200 to 800 nm. The solvent should be used as the blank.
-
-
Analysis of the Zwitterionic Form:
-
To a cuvette containing the diluted CVL solution, add a small drop of 0.1 M HCl to acidify the solution. The solution should turn intensely violet.
-
Record the absorption spectrum from 200 to 800 nm.
-
-
Reversibility Test:
-
To the acidified, colored solution, add 0.1 M NaOH dropwise until the color disappears.
-
Record the absorption spectrum again to confirm the regeneration of the lactone form.
-
Fluorescence Spectroscopy Protocol
Objective: To measure the fluorescence emission spectrum of the lactone form of CVL.
Materials:
-
This compound (CVL)
-
Spectrofluorometer grade solvent (e.g., ethanol, cyclohexane)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of CVL in the chosen solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrument Setup: Set the excitation wavelength (e.g., 340 nm).
-
Data Acquisition: Scan the emission spectrum over a suitable range (e.g., 350-600 nm).
-
Solvent Blank: Record the emission spectrum of the pure solvent to subtract any background fluorescence.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid CVL.
Materials:
-
This compound (CVL), solid
-
Potassium bromide (KBr), IR grade
-
FTIR spectrometer with a sample holder for KBr pellets
-
Mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation:
-
Thoroughly grind a small amount of CVL (1-2 mg) with approximately 100-200 mg of KBr in a mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the signaling pathway of CVL's color change.
Caption: Experimental workflow for the spectroscopic analysis of CVL.
Caption: Signaling pathway of CVL's acid-induced color change.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. AUS-e-BLOG: this compound [auseblog.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photophysics of this compound in reverse micelles and its dual behaviour - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. UV-Vis Spectrum of Crystal Violet | SIELC Technologies [sielc.com]
- 9. Photophysics of this compound in reverse micelles and its dual behaviour - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound(1552-42-7) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
In-Depth NMR Characterization of Crystal Violet Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of crystal violet lactone (CVL), a leuco dye widely utilized in applications such as carbonless copy paper and thermochromic materials. A thorough understanding of its spectroscopic properties is essential for quality control, structural verification, and the development of new applications. This document compiles available ¹H and ¹³C NMR data, outlines experimental protocols for spectral acquisition, and presents a structural diagram with key atom numbering for clear data correlation.
¹H and ¹³C NMR Spectral Data
The structural complexity of this compound, featuring multiple aromatic rings and N-methyl groups, results in a detailed NMR spectrum. The data presented below is based on spectra obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1', H-1'' | 7.15 | d | 8.9 | 4H |
| H-2', H-2'' | 6.62 | d | 8.9 | 4H |
| H-4 | 7.45 | d | 8.5 | 1H |
| H-5 | 6.85 | dd | 8.5, 2.2 | 1H |
| H-7 | 6.68 | d | 2.2 | 1H |
| N(CH₃)₂ (on phthalide) | 3.01 | s | - | 6H |
| N(CH₃)₂ (on phenyl rings) | 2.92 | s | - | 12H |
Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require 2D NMR experiments.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Atom Number(s) | Chemical Shift (δ, ppm) |
| C=O | 168.6 |
| C-5a | 153.2 |
| C-3' (x2) | 149.0 |
| C-7a | 146.8 |
| C-1'' (x2) | 134.4 |
| C-3a | 129.2 |
| C-2' (x2) | 128.2 |
| C-4 | 124.9 |
| C-7 | 118.9 |
| C-1' (x2) | 111.4 |
| C-5 | 110.8 |
| C-3 | 91.9 |
| N(CH₃)₂ (on phthalide) | 41.0 |
| N(CH₃)₂ (on phenyl rings) | 40.5 |
Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require further 2D NMR experiments like HMQC and HMBC.
Experimental Protocols
The following provides a generalized yet detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte: this compound (purity ≥97%).
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the solid. A brief period in an ultrasonic bath may be used if necessary.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
NMR Spectrometer and Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm
-
Number of Scans (NS): 16 to 64 (signal-to-noise dependent)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width (SW): ~200-220 ppm
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and a logical workflow for its NMR characterization.
Caption: Chemical structure of this compound with atom numbering.
Caption: Experimental workflow for NMR characterization of this compound.
Mass Spectrometry of Crystal Violet Lactone and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Crystal Violet Lactone (CVL) and its derivatives. CVL is a leuco dye widely used in applications such as carbonless copy paper and thermochromic materials.[1] Its analysis is crucial for quality control, stability studies, and understanding its behavior in various matrices. This document details experimental protocols, fragmentation patterns, and quantitative data to aid researchers in the analytical characterization of these compounds.
Introduction to this compound and its Mass Spectrometric Analysis
This compound (3,3-bis(4-dimethylaminophenyl)-6-(dimethylamino)phthalide) is the colorless, lactone form of the intensely colored crystal violet cation. The reversible ring-opening and closing of the lactone moiety upon changes in pH or temperature is the basis for its chromogenic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of CVL and its related compounds due to its high sensitivity and selectivity.
Electrospray ionization (ESI) is the most common ionization technique for CVL and its derivatives, typically forming a protonated molecule, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing structural information and enhancing selectivity for quantitative analysis.
Physicochemical and Mass Spectral Data of this compound
A summary of the key physicochemical and mass spectral properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₃O₂ | [2][3] |
| Molecular Weight | 415.53 g/mol | [3] |
| Monoisotopic Mass | 415.2260 g/mol | [2] |
| CAS Number | 1552-42-7 | [2] |
| Protonated Molecule [M+H]⁺ | m/z 416.2338 | Calculated |
| Major GC-MS Fragments (m/z) | 371, 327, 328 | [2] |
Proposed ESI-MS/MS Fragmentation Pathway of this compound
Upon collision-induced dissociation (CID), the protonated CVL molecule ([M+H]⁺ at m/z 416.2) is expected to undergo the following fragmentation steps:
-
Neutral Loss of CO₂: The lactone ring is prone to fragmentation through the neutral loss of carbon dioxide (44 Da). This is a common fragmentation pathway for five-membered lactones.[4] This would result in a fragment ion at m/z 372.2.
-
Formation of the Crystal Violet Cation: The loss of CO₂ leads to the formation of the highly stable, colored crystal violet carbocation. This ion is resonance-stabilized across the three aromatic rings and is expected to be the base peak in the product ion spectrum.
-
Subsequent Fragmentation of the Crystal Violet Cation: The crystal violet cation itself can undergo further fragmentation, typically through the sequential loss of methyl groups (15 Da) from the dimethylamino moieties.
Mass Spectrometry of this compound Derivatives
The mass spectrometric behavior of CVL derivatives will largely depend on the nature and position of the substituent. For derivatives with modifications on the phenyl rings, the fragmentation of the lactone ring is expected to remain a primary pathway. The mass of the resulting triphenylmethane (B1682552) cation and its subsequent fragments will be shifted according to the mass of the substituent.
For example, a hypothetical hydroxylated derivative of CVL would exhibit a protonated molecule at a higher m/z value. The initial loss of CO₂ would still be expected, leading to a hydroxylated crystal violet cation. Further fragmentation would then proceed from this modified cation.
Experimental Protocols for LC-MS/MS Analysis
The following protocols are adapted from established methods for the analysis of crystal violet and other leuco dyes and can be applied to the analysis of this compound.[5][6][7][8]
Sample Preparation
The choice of sample preparation method will depend on the matrix.
-
For solid samples (e.g., paper, polymers):
-
Weigh approximately 1 gram of the homogenized sample into a polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.
-
-
For liquid samples (e.g., inks):
-
Dilute the sample in acetonitrile or methanol.
-
Vortex to ensure homogeneity.
-
Filter through a 0.22 µm PTFE filter into an LC vial.
-
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7.1-10 min return to 10% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Product Ion Scan (for fragmentation pattern determination) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | To be optimized for the specific instrument and compound, typically in the range of 10-40 eV. |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.
Table 2: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| 416.2 | 372.2 | [M+H - CO₂]⁺ |
| 416.2 | 357.2 | [M+H - CO₂ - CH₃]⁺ |
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound and its derivatives. While specific experimental data for the ESI-MS/MS fragmentation of CVL is not extensively published, the proposed fragmentation pathway, based on the well-understood chemistry of related compounds, offers a strong basis for identification. The provided experimental protocols can be adapted for various research and quality control applications. Further studies are encouraged to generate and publish detailed mass spectral libraries for CVL and its growing number of derivatives to support the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H29N3O2 | CID 73773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 8. agilent.com [agilent.com]
The Core Thermochromic Mechanism of Crystal Violet Lactone Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochromic mechanism of crystal violet lactone (CVL) complexes. It is intended for an audience with a technical background in chemistry and materials science, including researchers, scientists, and professionals in drug development who may utilize thermochromic systems for applications such as temperature-sensitive drug delivery or diagnostics. This document details the fundamental principles of CVL thermochromism, presents quantitative data in a structured format, provides detailed experimental protocols for synthesis and characterization, and includes visualizations of the core mechanisms and workflows.
The Three-Component Thermochromic System
The reversible thermochromism of this compound is not an intrinsic property of the molecule itself but arises from a synergistic interaction within a three-component system:
-
Leuco Dye (Color Former): this compound (CVL) is a leuco dye, meaning it can exist in a colorless (leuco) form. In its neutral state, CVL has a lactone ring structure, which keeps the molecule's π-system unconjugated, rendering it colorless.[1][2]
-
Developer (Color Activator): The developer is typically a weak acid, such as bisphenol A (BPA) or other phenolic compounds.[3][4] Its role is to donate a proton to the CVL molecule, inducing the opening of the lactone ring.[4]
-
Solvent (Temperature Regulator): A high-melting-point, non-polar solvent, often a long-chain alcohol like tetradecanol (B45765) or hexadecanol, serves as the medium for the interaction and dictates the temperature at which the color change occurs.[5][6] The melting and solidification of the solvent drive the equilibrium between the colored and colorless states.
The Core Thermochromic Mechanism: A Reversible Equilibrium
The thermochromic behavior of CVL complexes is governed by a temperature-dependent equilibrium between its colorless (lactone) and colored (zwitterionic) forms. This transformation is facilitated by the developer and the physical state of the solvent.
At Low Temperatures (Below the Solvent's Melting Point):
In the solid state, the developer (e.g., BPA) interacts with the CVL molecule. The acidic proton from the developer protonates the ester group of the lactone ring in CVL. This protonation leads to the cleavage of the C-O bond and the opening of the lactone ring.[1] The result is a planar, zwitterionic structure with a highly conjugated system of pi-electrons spanning the three aromatic rings.[1] This extensive conjugation is responsible for the strong absorption of light in the visible spectrum, giving the complex a deep violet or blue color.[1][7]
At High Temperatures (Above the Solvent's Melting Point):
When the temperature rises above the melting point of the long-chain alcohol solvent, the solvent melts and its molecules solvate the developer, disrupting the interaction between the developer and the CVL. This shift in equilibrium favors the more stable, non-polar, and colorless lactone form of CVL. The lactone ring reforms, breaking the conjugation and causing the color to fade.[5] This process is reversible, and as the system cools and the solvent solidifies, the CVL-developer interaction is re-established, and the color returns.
The overall mechanism can be visualized as a competition between the CVL-developer interaction, which leads to color formation, and the solvent-developer interaction, which results in color erasure.[6]
Figure 1: Thermochromic Equilibrium of this compound.
Quantitative Data
The thermochromic properties of CVL complexes can be tailored by adjusting the components and their ratios. The following tables summarize key quantitative data from various studies.
Table 1: Thermochromic Properties of this compound (CVL) Complexes
| Color Former | Developer | Solvent | Transition Temperature (°C) | Wavelength of Max. Absorbance (λmax) |
| This compound | Bisphenol A | Tetradecanol | 25 | ~595 nm[8] |
| This compound | Boric Acid | Hexadecanol | 47.5 - 51.1 | Not Specified |
| This compound | Phenolphthalein | 1-tetradecanol | Not specified, hysteresis characterized | Not specified |
| This compound | Various Phenols/Amines | Alcohols/Carboxylic Acids | 30 - 70 (adjustable range)[5] | Not Specified |
Table 2: Component Ratios in CVL Thermochromic Systems
| Color Former | Developer | Solvent | Molar/Mass Ratio | Ratio Type |
| This compound | Bisphenol A | Tetradecanol | 1:3:60 | Mass[9] |
| This compound | Boric Acid | Hexadecanol | 1:15:50 | Mass |
| This compound | Phenolphthalein | 1-tetradecanol | 1:2.5 (CVL:Developer) | Molar[1] |
| This compound | Bisphenol A | Hexadecanol | 1:3:40 | Not Specified[5] |
Table 3: Kinetic and Thermodynamic Parameters for CVL Color Change
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 20 - 90 kJ/mol | Varies with developer and solvent[2] |
| Activation Energy (Ea) | 60.57 kJ/mol | Hydrolysis of Crystal Violet (related to color fade)[10] |
| Enthalpy of Reaction (ΔH) | 58.13 kJ/mol | Hydrolysis at 21°C[10] |
| Gibbs Free Energy (ΔG) | 77.15 kJ/K | Hydrolysis at 21°C[10] |
| Entropy (ΔS) | -64.72 J/mol K | Hydrolysis at 21°C[10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of thermochromic CVL complexes.
Synthesis of CVL Thermochromic Core Material
This protocol describes the preparation of the three-component thermochromic mixture.
Materials:
-
This compound (CVL)
-
Developer (e.g., Bisphenol A, Boric Acid)
-
Solvent (e.g., Tetradecanol, Hexadecanol)
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath with temperature control
-
Electronic balance
Procedure:
-
Accurately weigh the solvent (e.g., tetradecanol) and place it in a beaker.
-
Heat the solvent in a water bath or on a heating mantle to its melting point (e.g., 50°C for tetradecanol) until it is completely molten.[11]
-
While stirring the molten solvent, add the pre-weighed developer (e.g., bisphenol A) and CVL in the desired mass ratio (e.g., 1:3:60 for CVL:BPA:tetradecanol).[9]
-
Increase the temperature of the mixture to a reaction temperature (e.g., 80-90°C) and continue stirring at a constant rate (e.g., 400 rpm) for a specified duration (e.g., 1.5 - 3 hours) until the solution becomes clear and homogenous.[3][11]
-
Turn off the heat and allow the mixture to cool to room temperature.
-
The thermochromic core material will solidify into a colored solid.
-
For further use, the solid can be ground into a fine powder.
Microencapsulation of CVL Core Material via In-situ Polymerization
This protocol details the encapsulation of the thermochromic core material within a urea-formaldehyde shell, which is a common method to protect the thermochromic system and enable its dispersion in various media.
Materials:
-
Thermochromic core material (from protocol 4.1)
-
Formaldehyde (B43269) solution (37%)
-
Triethanolamine (for pH adjustment)
-
Distilled water
-
Emulsifier
-
Beakers
-
Mechanical stirrer
-
Heating mantle or water bath with temperature control
-
pH meter or pH paper
Procedure:
-
Core Material Preparation: Prepare the thermochromic core material as described in protocol 4.1 and keep it in a molten state.
-
Aqueous Phase Preparation: In a separate beaker, dissolve a specific amount of urea in formaldehyde solution with stirring.
-
Adjust the pH of the urea-formaldehyde solution to approximately 8.5 using triethanolamine. This creates the pre-polymer.
-
Heat the pre-polymer solution to a reaction temperature, typically around 70°C.
-
Emulsification: Add the molten thermochromic core material to the aqueous pre-polymer solution while stirring vigorously with a mechanical stirrer to form a stable oil-in-water emulsion. An emulsifier can be added to the aqueous phase to aid in emulsion stability.
-
Polymerization: Once a stable emulsion is formed, slowly add an acid catalyst (e.g., dilute HCl) to lower the pH of the system. This will initiate the polymerization of the urea-formaldehyde resin at the oil-water interface.
-
Continue stirring and maintain the temperature for a set period (e.g., 1-3 hours) to allow for the complete formation of the microcapsule wall.
-
Curing and Washing: After the polymerization is complete, cool the suspension to room temperature.
-
Filter the microcapsules and wash them repeatedly with distilled water and a suitable solvent (e.g., ethanol) to remove any unreacted monomers and excess core material.
-
Drying: Dry the washed microcapsules in an oven at a moderate temperature (e.g., 40-50°C) to obtain a free-flowing powder.
Characterization of Thermochromic Properties
4.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the thermochromic complex, which are directly related to the color change temperature.
Procedure:
-
Calibrate the DSC instrument using standard materials (e.g., indium).
-
Accurately weigh a small amount of the thermochromic material (typically 5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected transition.
-
Record the heat flow as a function of temperature. The endothermic peak on heating corresponds to the melting of the solvent and the color change to the colorless state.
-
Cool the sample at a controlled rate to observe the exothermic peak corresponding to the solidification of the solvent and the return of color.
4.3.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to quantify the color change by measuring the absorbance of the material at different temperatures.
Procedure:
-
Place a thin film of the thermochromic material or a dispersion of the microcapsules in a suitable medium in a temperature-controlled cuvette holder in the UV-Vis spectrophotometer.
-
Record the absorbance spectrum at a temperature where the material is colored to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure the absorbance at this λmax.
-
Gradually increase the temperature of the sample in controlled increments.
-
At each temperature increment, allow the sample to equilibrate and then record the absorbance at λmax.
-
Plot the absorbance at λmax versus temperature to obtain a curve that illustrates the color transition. The transition temperature can be determined from the midpoint of this curve.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of thermochromic CVL microcapsules.
Figure 2: Experimental Workflow for Thermochromic CVL Microcapsules.
References
- 1. epfl.ch [epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. harricksci.com [harricksci.com]
- 7. infinitalab.com [infinitalab.com]
- 8. youtube.com [youtube.com]
- 9. harricksci.com [harricksci.com]
- 10. qualitest.ae [qualitest.ae]
- 11. gde7.com [gde7.com]
Crystal Violet Lactone: A Technical Guide to Leuco Dye Properties and Color Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical principles governing the function of Crystal Violet Lactone (CVL) as a leuco dye. It details the mechanisms of color formation, presents quantitative data, and offers experimental protocols for its synthesis and characterization.
Introduction to this compound (CVL)
This compound (CVL) is a functional dye, specifically a lactone derivative of crystal violet.[1][2] In its pure state, it is a slightly yellowish crystalline powder.[1][2] CVL is classified as a leuco dye, a compound that can exist in two forms, one of which is colorless.[1][3] This ability to switch between a colored and colorless state is the basis for its widespread use in applications such as carbonless copy paper, thermal paper, and reversible thermochromic dyes, like those used in "Hypercolor" clothing.[1][2][4][5]
The core functionality of CVL lies in the reversible opening and closing of its lactone ring, a transformation that can be triggered by various stimuli, including changes in pH (halochromism), temperature (thermochromism), and light (photochromism).[3]
The Core Mechanism: Halochromism and Color Formation
The fundamental principle behind CVL's color change is an acid-base reaction, a phenomenon known as halochromism.[3] The molecule exists in two distinct states: the colorless leuco form and the intensely colored open-ring form.
-
Colorless (Leuco) Form : In its native, non-ionized state, CVL possesses a central spiro carbon atom with a tetrahedral configuration.[1][2] This structure includes a stable, non-conjugated lactone ring, which isolates the π-systems of the three aromatic rings from each other. Without a large, conjugated system, the molecule does not absorb light in the visible spectrum and thus appears colorless.[1][2]
-
Colored Form : In the presence of an acid or a proton donor, the lactone ring is cleaved.[1][2][6] The oxygen atom detaches from the central carbon, which then becomes a planar, sp2-hybridized carbocation.[1][2][3] This structural change creates a single, large conjugated π-system that extends across all three aromatic rings and their amino functional groups.[1][2] This extensive conjugation creates a chromophore that strongly absorbs visible light, resulting in the characteristic deep violet color.[1] The positive charge is resonance-stabilized across this new planar structure.[1][2]
The following diagram illustrates this reversible transformation.
Caption: Reversible halochromic transformation of this compound.
Thermochromism: Temperature-Induced Color Change
CVL is a key component in many reversible thermochromic systems.[1] These systems are typically composed of three main components:
-
Leuco Dye (Electron Donor): this compound (CVL).[7]
-
Color Developer (Electron Acceptor): A weak acid, such as Bisphenol A (BPA), alkyl gallates, or boric acid.[6][8][9][10]
-
Solvent: A high-melting point organic solvent, often a long-chain fatty alcohol like tetradecanol (B45765) or hexadecanol.[7][11]
The mechanism relies on the competing interactions between these three components at different temperatures.[8]
-
Low Temperature (Colored State): Below the solvent's melting point, the system is in a solid state. The acidic developer interacts directly with the CVL, donating a proton and forcing the lactone ring to open. This forms the colored conjugated structure.[9][12]
-
High Temperature (Colorless State): When the temperature rises above the solvent's melting point, the solvent liquefies. In its liquid state, the solvent molecules solvate the color developer, disrupting the CVL-developer interaction.[13] This allows the CVL to revert to its more stable, colorless lactone form.[9][13]
The specific temperature at which the color change occurs is primarily determined by the melting point of the solvent, while the intensity of the color is influenced by the acidity of the developer.[7][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crystal_violet_lactone [chemeurope.com]
- 3. Leuco dye - Wikipedia [en.wikipedia.org]
- 4. Color Former for Thermal Papers | this compound | CAS 1552-42-7 [sellchems.com]
- 5. Thermal paper dye: this compound (CVL) [sellchems.com]
- 6. Chemical Activities Involving Reversible Thermochromic Pigments | Chemical Education Xchange [chemedx.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. library.imaging.org [library.imaging.org]
- 11. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
The Tautomeric Life of Crystal Violet Lactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crystal violet lactone (CVL), a leuco dye, is a fascinating molecule renowned for its reversible color-changing properties. This behavior, central to applications ranging from carbonless copy paper to "smart" textiles, is governed by a dynamic equilibrium known as lactone ring tautomerism. This technical guide delves into the core principles of this phenomenon, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Core Mechanism: A Tale of Two Forms
At its heart, the functionality of this compound lies in a reversible equilibrium between two tautomeric forms: a colorless, non-polar lactone form and a vibrantly colored, zwitterionic, open-ring form.[1][2] The lactone form possesses a central tetrahedral carbon atom within a lactone ring structure.[1] In this state, the molecule is unable to form the extensive conjugated system required for the absorption of visible light, hence its colorless appearance.[1]
The transition to the colored state is triggered by the opening of this lactone ring. This process is facilitated by external stimuli such as heat (thermochromism), interaction with polar solvents (solvatochromism), or a change in pH (halochromism).[3][4][5] Upon ring-opening, the central carbon becomes a planar carbocation, leading to a large, conjugated π-system that includes the three substituted aromatic rings.[1] This extensive conjugation is the origin of the strong absorption in the visible spectrum, resulting in the characteristic deep violet or blue color.[1] The equilibrium between these two forms is the cornerstone of CVL's utility as a reversible color-changing agent.
The general tautomeric equilibrium can be visualized as follows:
Quantitative Insights into Tautomerism
The tautomeric equilibrium of this compound can be quantified through various parameters, including kinetic data and spectroscopic characteristics. The transition between the colorless and colored forms often follows first-order kinetics.[3][4]
| Parameter | Value/Range | Conditions | Reference |
| Activation Energy (Ea) of Thermochromic Process | Varies with electron acceptor and solvent | Dependent on the specific complex formed | [3][4] |
| Melting Point of CVL | 180-183 °C | Pure compound | [6] |
| Maximum Absorption Wavelength (λmax) | ~354 nm | In certain solvents | [6] |
| Molar Absorptivity at 585 nm | Varies with conditions | In basic solutions | [7] |
Factors Influencing the Tautomeric Equilibrium
The position of the equilibrium between the lactone and zwitterionic forms is highly sensitive to the surrounding environment. Understanding these influences is critical for designing CVL-based systems with specific functionalities.
Thermochromism: The Effect of Temperature
In many thermochromic systems, CVL is combined with a color developer (typically a weak acid like a phenol) and a solvent (often a long-chain alcohol).[2][8] At low temperatures, the developer facilitates the opening of the lactone ring, and the colored zwitterionic form is stabilized. As the temperature increases, typically around the melting point of the solvent, the components become more mobile, and the equilibrium shifts back towards the more stable, colorless lactone form.[2][9]
The following diagram illustrates the interplay of components in a typical thermochromic system:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Dye content 97 1552-42-7 [sigmaaldrich.com]
- 7. Knowledge Box - Georgia College Student Research Events: Kinetics of Crystal Violet Color Fading via a Small Footprint Diode Array Spectrometer [kb.gcsu.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Crystal violet lactone's solubility in nonpolar organic solvents
An In-depth Technical Guide on the Solubility of Crystal Violet Lactone in Nonpolar Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CVL) is a leuco dye, a fascinating molecule that undergoes a reversible color change upon environmental stimuli. In its neutral, lactone form, it is typically colorless or a pale yellowish powder. However, in the presence of an acidic medium, the lactone ring opens, creating a highly conjugated system that imparts a deep violet color. This property has led to its widespread use in applications such as carbonless copy paper, thermochromic and photochromic materials, and as a security marker for fuels.[1][2] Understanding the solubility of CVL in various solvents is critical for its application in these fields, as the solvent can influence the equilibrium between the colored and colorless forms and is fundamental to formulation development. This guide provides a comprehensive overview of the solubility of this compound in nonpolar organic solvents, based on available technical data.
Core Concepts: The Mechanism of Color Change
The functionality of this compound is intrinsically linked to its molecular structure and its ability to exist in two distinct forms: a colorless lactone and a colored zwitterionic quinoid structure. The transition between these states is typically triggered by changes in pH (halochromism) or temperature (thermochromism).
In a nonpolar environment, CVL exists predominantly in its closed-ring, nonpolar lactone form, which is colorless. The introduction of a proton donor (an acid or a color developer like a phenol) facilitates the opening of the lactone ring. This structural change results in the formation of a planar, resonance-stabilized carbocation, which is responsible for the strong absorption of visible light, and thus, the intense color.[1]
Halochromism: pH-Induced Color Change
dot```dot graph Halochromism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
CVL_Leuco [label="this compound (Leuco Form)\nColorless", fillcolor="#F1F3F4", fontcolor="#202124"]; CVL_Colored [label="Crystal Violet (Colored Form)\nViolet", fillcolor="#F1F3F4", fontcolor="#202124"];
CVL_Leuco -> CVL_Colored [label="+ H+ (Acidic Environment)", color="#EA4335"]; CVL_Colored -> CVL_Leuco [label="- H+ (Basic Environment)", color="#4285F4"]; }
Caption: Thermochromic Mechanism of CVL.
Solubility of this compound in Nonpolar Organic Solvents
While it is widely stated that this compound is soluble in nonpolar or slightly polar organic solvents, specific quantitative solubility data is scarce in readily available literature. [1][3]The information available is largely qualitative. The large, predominantly nonpolar structure of the molecule, despite the presence of polar lactone and amino groups, governs its solubility characteristics.
| Solvent | Polarity | Qualitative Solubility | Source |
| Toluene | Nonpolar | Soluble | [4][5] |
| Dimethylbenzene (Xylene) | Nonpolar | Soluble | [5] |
| Dichloromethane | Polar aprotic | Soluble | [1] |
| Dodecanol | Polar | Soluble (in thermochromic systems) | [6] |
| Long-chain alcohols | Polar | Generally used as solvents in thermochromic formulations, implying solubility. | [7] |
| General Nonpolar Solvents | Nonpolar | Generally described as soluble. | [1][3] |
| General Polar Solvents | Polar | Expected to have higher solubility than in nonpolar solvents. | [8] |
Note: The lack of specific quantitative data (e.g., g/100 mL at a given temperature) in the searched literature highlights a gap in the comprehensive characterization of this compound. The provided table is based on descriptive statements from various sources.
Experimental Protocol for Determining Solubility
To address the absence of quantitative data, researchers can determine the solubility of this compound in specific nonpolar organic solvents using established methods. A general experimental workflow for a gravimetric approach is outlined below.
Workflow for Solubility Determination
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leuco dye - Wikipedia [en.wikipedia.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | 1552-42-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. CN102241652A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Note: HPLC-Based Separation and Analysis of Crystal Violet Lactone
Introduction
Crystal Violet Lactone (CVL) is a leuco dye, functioning as a colorless precursor that can transform into the intensely colored crystal violet cation upon cleavage of its lactone ring. This property makes it invaluable in various industrial applications, including carbonless copy paper and thermochromic materials. Accurate quantification and purity assessment of CVL are crucial for quality control in these manufacturing processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and analysis of this compound, along with its colored counterpart, Crystal Violet, and a related triphenylmethane (B1682552) dye, Pararosaniline.
Principle of the Method
This method utilizes a mixed-mode stationary phase column that facilitates the separation of basic and hydrophobic compounds.[1] The isocratic mobile phase, consisting of a buffered organic-aqueous solution, allows for the differential partitioning of the analytes based on their polarity and ionic interactions with the stationary phase. Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of the analytes.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sulfuric Acid (concentrated, analytical grade)
-
This compound standard
-
Crystal Violet standard
-
Pararosaniline standard
-
Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation:
-
Prepare a 0.2% sulfuric acid solution in deionized water.
-
The mobile phase is a mixture of Acetonitrile and 0.2% Sulfuric Acid in water at a ratio of 80:20 (v/v).
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, Crystal Violet, and Pararosaniline in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing each analyte at a final concentration of 10 µg/mL in the mobile phase.
-
HPLC Method Parameters
The separation is performed using the following isocratic conditions:
| Parameter | Condition |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.2% H₂SO₄ in Water (80/20) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Detection | UV-Vis at 200 nm, 540 nm, and 590 nm |
Data Presentation
The described HPLC method provides excellent separation of this compound, Crystal Violet, and Pararosaniline. The retention times obtained under the specified conditions are summarized in the table below.
| Analyte | Retention Time (minutes) |
| Pararosaniline | 3.15 |
| Crystal Violet | 7.24 |
| This compound | 8.82 |
Table 1: Retention times of the separated compounds.
Visualization of the Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The presented HPLC method is demonstrated to be a reliable and efficient technique for the separation and analysis of this compound. The use of a mixed-mode column in conjunction with a buffered organic mobile phase allows for the successful resolution of CVL from its colored form and other related dyes. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories.
References
Application Notes and Protocols: Crystal Violet Lactone in Thermochromic Microcapsule Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochromic materials, which change color in response to temperature variations, are a cornerstone of smart material science. Crystal violet lactone (CVL) is a versatile leuco dye widely employed in the formulation of these materials. When combined with a color developer and a solvent, CVL can be microencapsulated to create thermochromic systems with reversible color-changing properties. These microcapsules offer a robust platform for a variety of applications, from intelligent packaging and sensors to potential advancements in drug delivery and medical devices.
This document provides detailed application notes and experimental protocols for the preparation of thermochromic microcapsules using this compound. It is intended to be a comprehensive guide for researchers and professionals interested in the synthesis, characterization, and application of these dynamic materials.
Principle of Thermochromism
The thermochromic effect of a this compound-based system is rooted in the reversible chemical equilibrium between its colorless (leuco) and colored forms. This transition is governed by the interaction between the three core components:
-
This compound (CVL): The color former, which exists in a colorless, closed-lactone ring structure.
-
Color Developer: An acidic compound (e.g., Bisphenol A) that protonates the CVL, inducing the opening of the lactone ring.
-
Solvent: A long-chain alcohol (e.g., tetradecanol, decanol) that acts as a medium for the interaction and whose phase transition with temperature dictates the color change.
At low temperatures, the solvent is in a solid state, facilitating close contact between the CVL and the developer. This interaction leads to the opening of the lactone ring, forming a colored, quinoidal structure. As the temperature rises and the solvent melts, the interaction between the CVL and the developer is disrupted, causing the lactone ring to close and the system to revert to its colorless state.[1][2]
References
Application Notes and Protocols: Formulation of Crystal Violet Lactone-Based Thermochromic Inks
Introduction
Thermochromic inks are dynamic materials that exhibit a reversible color change in response to temperature fluctuations. A widely utilized category of these inks is based on a three-component system consisting of a leuco dye, a developer, and a solvent. Crystal violet lactone (CVL) is a common leuco dye used as the primary color former. In its lactone form, CVL is colorless. However, in the presence of an acidic developer, its lactone ring opens, forming a highly conjugated, colored structure. The solvent, typically a long-chain alcohol or ester, mediates this interaction based on its melting point. Below the solvent's melting point, it remains solid, facilitating the interaction between the dye and the developer, resulting in a colored ink. Above its melting point, the solvent melts and disrupts this interaction, causing the ink to revert to its colorless state.[1][2][3] These systems can be microencapsulated to protect the thermochromic components and then dispersed into an ink vehicle for various printing applications, including smart packaging, security printing, and textiles.[2][3]
Key Components
-
Leuco Dye (Color Former): this compound (CVL) is a halochromic dye that, in its neutral, lactone form, is colorless or slightly yellowish.[4]
-
Developer (Color Activator): A weak acid that acts as a proton donor, inducing the opening of the lactone ring of the CVL.[1][2] Common developers include bisphenol A (BPA), boric acid, and alkyl gallates.[2][5][6][7] The acidity of the developer can influence the intensity of the developed color.[8][9]
-
Solvent (Co-solvent): A polar organic solvent with a specific melting point that determines the temperature of the color transition.[1][2] Long-chain alcohols such as hexadecyl alcohol and tetradecanol (B45765) are frequently used.[5][6][10][11]
Quantitative Data Summary
The following tables summarize different formulations of CVL-based thermochromic systems and their corresponding thermal properties, as reported in the literature.
Table 1: this compound, Boric Acid, and Hexadecyl Alcohol System
| Mass Ratio (CVL:Boric Acid:Hexadecyl Alcohol) | Color Change Temperature Range (°C) | Observations |
| 1:6:40 | Not specified | - |
| 1:10:40 | Not specified | - |
| 1:15:40 | Not specified | - |
| 1:6:50 | Not specified | - |
| 1:10:50 | Not specified | - |
| 1:15:50 | 47.5–51.1 | Optimal performance, dark blue at room temperature, colorless at high temperature.[5] |
Table 2: this compound, Bisphenol A, and Tetradecanol System
| Molar Ratio (CVL:BPA:Tetradecanol) | Color Change Temperature (°C) | Observations |
| 1:3:60 | 25 | -[12] |
Experimental Protocols
Protocol 1: Preparation of a CVL/Boric Acid/Hexadecyl Alcohol Thermochromic Material
This protocol is based on the solid-phase preparation method.
Materials:
-
This compound (CVL)
-
Boric Acid
-
Hexadecyl Alcohol
-
Electronic balance
-
Water bath with temperature control
-
Stirring apparatus
-
Constant temperature drying oven
-
Mortar and pestle or grinder
Procedure:
-
Weigh the this compound, boric acid, and hexadecyl alcohol in the desired mass ratio (e.g., 1:15:50 for a transition temperature of approximately 47.5–51.1°C).[5]
-
Combine the components in a suitable reaction vessel.
-
Place the vessel in a water bath and heat to 80°C.
-
Stir the mixture continuously for 3 hours to ensure a homogenous reaction.[5]
-
After the reaction is complete, remove the sample from the water bath and allow it to cool to room temperature.
-
Dry the resulting solid material in a constant temperature drying oven at 40°C for 6 hours.[5]
-
Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder. This powder is the thermochromic pigment.
Protocol 2: Preparation of Thermochromic Microcapsules
This protocol describes the encapsulation of a CVL/BPA/Tetradecanol thermochromic system using in-situ polymerization with urea-formaldehyde as the wall material.
Materials:
-
Thermochromic core material (prepared similarly to Protocol 1, using CVL, BPA, and tetradecanol)
-
Formaldehyde (B43269) solution
-
Triethanolamine
-
Arabic gum powder (emulsifier)
-
Sodium chloride
-
Citric acid monohydrate solution
-
Distilled water
-
Beakers and flasks
-
Water bath with stirring and temperature control
-
Ultrasonic emulsifying machine
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Core Material Emulsion:
-
Prepare the thermochromic core material by heating tetradecanol to a molten state and then adding CVL and BPA (e.g., in a 1:3:60 ratio). Heat and stir until the solution is clear, then cool to form the solid thermochromic compound.[12]
-
Weigh the emulsifier (e.g., Arabic gum powder) and dissolve it in distilled water.
-
Add the prepared thermochromic core material to the emulsifier solution and heat to 50°C while stirring until the core material dissolves.
-
Increase the temperature to 65°C and the stirring speed (e.g., 1600 rpm) for a set time (e.g., 20 minutes).
-
Emulsify the solution using an ultrasonic emulsifying machine for approximately 5 minutes.[11]
-
-
Preparation of Wall Material:
-
Encapsulation:
-
Slowly add the wall material solution to the core material emulsion while stirring.
-
Adjust the stirring speed to around 500 rpm.
-
Add silica and sodium chloride to prevent agglomeration of the microcapsules.[11]
-
Adjust the pH to approximately 2.5 by adding citric acid monohydrate solution and allow the reaction to proceed for 1 hour.[11]
-
Increase the temperature to 68°C and reduce the stirring speed to 250 rpm for 30 minutes to complete the polymerization of the microcapsule walls.[11]
-
-
Recovery and Drying:
-
Cool the microcapsule emulsion to room temperature.
-
Filter the emulsion to collect the microcapsules.
-
Dry the collected microcapsule powder in an oven at a low temperature (e.g., 35-40°C).[12]
-
Visualizations
Thermochromic Mechanism
The thermochromic behavior of the CVL system is governed by the reversible opening and closing of its lactone ring.[8][9] Below the activation temperature, the acidic developer donates a proton to the CVL molecule, causing the lactone ring to open and form a colored, planar carbocation structure.[4] When the temperature is raised above the melting point of the solvent, the solvent liquefies and disrupts the interaction between the CVL and the developer, allowing the lactone ring to close and the system to revert to its colorless state.[2]
Caption: Reversible thermochromic mechanism of this compound.
Experimental Workflow for Thermochromic Ink Formulation
The general workflow for creating a CVL-based thermochromic ink involves the synthesis of the thermochromic material, followed by microencapsulation, and finally, dispersion into an ink base.
Caption: General workflow for preparing CVL-based thermochromic inks.
References
- 1. starcolor-ink.com [starcolor-ink.com]
- 2. tekhelet.com [tekhelet.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. library.imaging.org [library.imaging.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Thermochromic Microcapsules of Bisphenol A and this compound and Their Effect on Coating Properties [mdpi.com]
Application Notes and Protocols: Crystal Violet Lactone in Carbonless Copy Paper
Audience: Researchers, scientists, and professionals in chemical formulation and material science.
1.0 Introduction
Carbonless copy paper, also known as No Carbon Required (NCR) paper, provides a convenient method for creating multiple copies of a document without the use of traditional carbon interleaves. The technology relies on a chemical reaction between a colorless dye precursor and an acidic developer. Crystal Violet Lactone (CVL) is a primary leuco dye used in this application.[1][2] In its native state, CVL is a colorless, crystalline solid.[2] However, upon contact with an acidic medium, its lactone ring structure opens to form the highly conjugated, intensely colored crystal violet cation, resulting in a deep blue or violet image.[1][2][3]
These application notes provide a detailed overview of the principles, materials, and protocols involved in using this compound for the formulation of carbonless copy paper.
2.0 Principle of Operation
The image formation in carbonless copy paper is a pressure-activated chemical process. The system consists of two main reactive coatings applied to separate paper sheets:
-
Coated Back (CB) Sheet: The reverse side of the top sheet is coated with microcapsules containing a solution of this compound (the color former) dissolved in a high-boiling-point organic solvent.[4]
-
Coated Front (CF) Sheet: The top side of the bottom sheet is coated with an acidic developer, such as activated clay or a phenolic resin.[1][4]
When pressure is applied by writing or printing, the microcapsules on the CB sheet rupture.[4] This releases the CVL solution, which is then transferred to the surface of the CF sheet below. The acidic developer on the CF sheet donates a proton, catalyzing the opening of the lactone ring of the CVL molecule. This structural change transforms the colorless leuco dye into its colored, planar carbocation form, producing an instant copy.[2][5] For multi-part forms, intermediate sheets are coated front and back (CFB), carrying the developer on the top surface and the microcapsules on the bottom.[4]
3.0 Materials and Reagents
3.1 this compound (CVL) Specifications
High-purity CVL is crucial for achieving consistent and high-quality image formation.[1] Impurities can lead to weak images, color shifts, and poor lightfastness.[1]
| Parameter | Specification | Reference |
| Chemical Name | 6-(Dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone | [6] |
| CAS Number | 1552-42-7 | [1] |
| Molecular Formula | C₂₆H₂₉N₃O₂ | [6] |
| Molecular Weight | 415.53 g/mol | [6] |
| Appearance | White to slightly yellowish powder | [2][6] |
| Purity | ≥ 97% | [6] |
| Melting Point | ≥ 178 °C | [6] |
| Volatile Substances | ≤ 0.1% | [6] |
3.2 Key Formulation Components
| Component | Function | Example Materials | Reference |
| Color Former | Leuco dye that develops color upon reaction | This compound (CVL) | [1] |
| Capsule Core Solvent | Dissolves the color former inside the microcapsule | Hydrogenated terphenyls, diarylethanes | [4] |
| Microcapsule Wall | Protects the dye solution from premature reaction | Polyurea, polyurethane, gelatin | [4][5] |
| Color Developer | Acidic material that activates the color former | Activated clays (B1170129) (bentonite), phenolic resins, zinc salicylate (B1505791) | [1][7] |
| Binder | Adheres the developer coating to the paper | Styrene-butadiene latex, starch | [4] |
| Spacer Particles | Prevents accidental capsule rupture during handling | Uncooked starch granules | [4] |
4.0 Mechanism of Image Formation
The core of the carbonless copy technology is the acid-catalyzed ring-opening of the CVL molecule. In its colorless lactone form, the central carbon atom has a tetrahedral sp³ hybridization, which isolates the three aromatic rings' π-systems.[2] In an acidic environment, the lactone ring's ether oxygen is protonated, leading to ring cleavage. This results in a planar, sp² hybridized carbocation, creating a large conjugated system that absorbs light in the visible spectrum, thus appearing colored.[2][5]
5.0 Experimental Protocols
5.1 Protocol 1: Microencapsulation of this compound
This protocol describes a general method for encapsulating CVL in a polyurea shell via interfacial polymerization.
5.1.1 Materials:
-
This compound (CVL)
-
Di- or tri-functional isocyanate (e.g., Desmodur N3300)
-
High-boiling point solvent (e.g., hydrogenated terphenyl)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water) as a protective colloid
-
Di- or tri-functional amine (e.g., diethylenetriamine)
-
Deionized water
5.1.2 Procedure:
-
Prepare the Oil Phase: Dissolve CVL in the solvent to a final concentration of 2-6% (w/w).[4] Add the isocyanate to this solution and mix until homogeneous.
-
Prepare the Aqueous Phase: Prepare a solution of PVA in deionized water. This will serve as the continuous phase for the emulsion.
-
Emulsification: Add the oil phase to the aqueous phase under high-shear agitation (e.g., using a homogenizer). Continue agitation until a stable oil-in-water emulsion is formed with the desired droplet size (typically 3-6 μm).[4]
-
Interfacial Polymerization: Once the desired droplet size is achieved, add the amine to the emulsion while stirring gently. The amine will diffuse to the oil-water interface and react with the isocyanate to form a solid polyurea shell around the CVL-containing oil droplets.
-
Curing: Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete polymerization of the capsule wall.
-
Final Slurry: The resulting aqueous slurry of microcapsules can be used directly for coating or stored for later use.
5.2 Protocol 2: Preparation of the Developer (CF) Coating
5.2.1 Materials:
-
Acidic developer (e.g., acid-activated bentonite (B74815) clay)
-
Binder (e.g., styrene-butadiene latex)
-
Thickener (e.g., carboxymethyl cellulose)
-
Deionized water
5.2.2 Procedure:
-
Dispersion: Disperse the acidic clay in deionized water using a high-speed mixer to create a uniform slurry.
-
Binder Addition: While mixing, add the binder and thickener to the clay slurry.
-
Homogenization: Continue mixing until all components are fully dispersed and the coating formulation has a consistent viscosity suitable for application.
-
Application: Apply the coating formulation to a paper substrate using a laboratory-scale coater (e.g., blade coater, rod coater).
-
Drying: Dry the coated paper in an oven or using a hot air dryer to remove the water and set the coating.[4]
6.0 Application Workflow and Testing
The following diagram illustrates the complete workflow from writing to image formation.
6.1 Testing Protocol:
-
Place the CB sheet on top of the CF sheet, with the coated sides facing each other.
-
Apply localized pressure using a stylus or ballpoint pen.
-
Separate the sheets and observe the CF sheet for the formation of a clear, intense blue-violet image corresponding to the applied pressure points.
-
Evaluate image quality based on intensity, sharpness, and uniformity.
7.0 Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Weak or Faint Image | Insufficient CVL concentration; Incomplete capsule rupture; Low reactivity of developer. | Increase CVL concentration in the oil phase; Optimize capsule wall thickness for easier rupture; Use a more acidic or reactive developer clay/resin. |
| Smudging or Backgrounding | Premature capsule rupture due to mechanical stress; Leaky or porous capsule walls. | Add inert spacer particles to the CB coating[4]; Optimize polymerization conditions to create a stronger, less porous capsule wall. |
| Inconsistent Image | Uneven coating application; Poor dispersion of capsules or developer. | Adjust coating viscosity and application method for uniformity; Improve homogenization during slurry preparation. |
| Poor Lightfastness | Choice of developer; inherent properties of CVL. | Use phenolic resin or zinc salicylate developers, which offer better lightfastness than some clays.[7] |
8.0 Safety Precautions
This compound may cause allergic contact dermatitis in sensitive individuals handling carbonless copy paper.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling pure CVL powder and its solutions. Isocyanates and amines used in microencapsulation are sensitizers and should be handled in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thermal paper dye: this compound (CVL) [sellchems.com]
- 4. NIOSH Hazard Review: Carbonless Copy Paper/The Technology of CCP - Wikisource, the free online library [en.wikisource.org]
- 5. The chemistry behind carbonless copy paper - ProQuest [proquest.com]
- 6. This compound, CAS 1552-42-7, with high quality and good price [sellchems.com]
- 7. This compound (CVL) | CAS 1552-42-7 | Connec Chemicals [connectchemicals.com]
Application Notes and Protocols: Crystal Violet Lactone as a Color Former in Pressure-Sensitive Recording Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystal Violet Lactone (CVL) is a leuco dye widely utilized as a primary color former in the production of pressure-sensitive recording materials, commonly known as carbonless copy paper.[1][2] In its native state, CVL is a crystalline powder, typically yellowish, and is soluble in nonpolar or slightly polar organic solvents.[1][2] The underlying principle of its application lies in its ability to undergo a significant color change from a colorless (leuco) form to a deeply colored violet form upon contact with an acidic developer.[1][3] This transformation is a result of the opening of its lactone ring in an acidic environment, which leads to the formation of a planar, resonance-stabilized carbocation with a strong absorption in the visible spectrum.[1]
In pressure-sensitive recording systems, CVL is microencapsulated and coated on the back of a top sheet (CB or Coated Back). When pressure is applied, such as from writing or printing, these microcapsules rupture, releasing the CVL solution onto the front of the sheet below (CF or Coated Front), which is coated with an acidic developer like clay or a phenolic resin.[2][4] The ensuing chemical reaction produces an instantaneous, stable, and intensely colored copy. The quality and longevity of the copied image are dependent on several factors, including the purity of the CVL, the formulation of the microcapsules, and the nature of the developer.[2]
Signaling Pathways and Mechanisms
The color formation process in pressure-sensitive recording materials utilizing this compound is a chemically induced chromogenic reaction. The key transformation is the conversion of the colorless leuco form of CVL into its colored cationic form.
Color Formation Mechanism of this compound
The mechanism involves the acid-catalyzed opening of the lactone ring of the CVL molecule. In its colorless state, the central carbon atom of CVL is in a tetrahedral configuration.[1] Upon contact with an acidic developer (e.g., activated clay or phenolic resin), the lactone ring is cleaved. This results in the formation of a planar carbocation, where the central carbon atom becomes sp2 hybridized.[5] This structural change allows for the delocalization of pi-electrons across the three aromatic rings, creating a large conjugated system that absorbs light in the visible spectrum, resulting in the characteristic deep violet color.[1]
Caption: Mechanism of color formation of this compound.
Experimental Protocols
The following protocols provide a general framework for the preparation of the key components of a pressure-sensitive recording system using this compound.
Protocol 1: Microencapsulation of this compound via In Situ Polymerization
This protocol describes the encapsulation of a CVL solution within a urea-formaldehyde resin shell.
Materials:
-
This compound (CVL)
-
High-boiling-point organic solvent (e.g., diarylethanes, alkyl-naphthalenes)
-
Formaldehyde (B43269) solution (37%)
-
Ammonium (B1175870) chloride (catalyst)
-
Sodium carboxymethyl cellulose (B213188) (emulsifier)
-
Deionized water
-
Octanol (antifoaming agent)
Procedure:
-
Core Phase Preparation: Dissolve CVL in the high-boiling-point organic solvent to a concentration of 2-6% (w/w).[4]
-
Aqueous Phase Preparation: In a reaction vessel, dissolve urea and sodium carboxymethyl cellulose in deionized water.
-
Emulsification: Add the core phase to the aqueous phase while stirring vigorously to form a stable oil-in-water emulsion. The desired microcapsule size (typically 3-6 μm) can be controlled by adjusting the stirring speed.[4]
-
Pre-polymer Formation: Add the formaldehyde solution to the emulsion and adjust the pH to approximately 8.0-9.0. Heat the mixture to 60-70°C for 1-2 hours to form a urea-formaldehyde pre-polymer.
-
Polymerization and Shell Formation: Add the ammonium chloride catalyst to the emulsion to lower the pH to approximately 4.5. Continue stirring at 60-70°C for 2-4 hours to allow for the in-situ polymerization of the urea-formaldehyde pre-polymer at the oil-water interface, forming the microcapsule shell.
-
Cooling and Collection: Slowly cool the mixture to room temperature. The resulting microcapsule slurry can be used directly for coating or can be filtered and dried.
Protocol 2: Preparation of the Coated Back (CB) Sheet
This protocol outlines the coating of the microencapsulated CVL onto a paper substrate.
Materials:
-
Microcapsule slurry from Protocol 1
-
Starch or other binder
-
Inert spacer particles (e.g., uncooked starch granules)
-
Water
-
Base paper
Procedure:
-
Coating Formulation: Prepare a coating mixture by dispersing the microcapsule slurry, binder, and spacer particles in water. The spacer particles help to prevent premature rupture of the microcapsules.[4]
-
Coating Application: Apply the coating formulation to one side of the base paper using a suitable coating method (e.g., Meyer rod, air knife coater).
-
Drying: Dry the coated paper in an oven or using a series of dryers to obtain the final CB sheet.
Protocol 3: Preparation of the Coated Front (CF) Sheet
This protocol describes the preparation of the developer sheet that reacts with the CVL.
Materials:
-
Acidic developer (e.g., activated clay, zinc salicylate, phenolic resin)
-
Binder (e.g., styrene-butadiene latex)
-
Dispersing agent
-
Water
-
Base paper
Procedure:
-
Developer Dispersion: Disperse the acidic developer and binder in water with the aid of a dispersing agent to form a stable coating slurry.
-
Coating Application: Apply the developer coating to one side of the base paper.
-
Drying: Dry the coated paper to produce the final CF sheet.
Experimental Workflow
The overall process for creating a functional pressure-sensitive recording system involves a series of sequential steps, from the preparation of the individual components to their final assembly.
Caption: Workflow for creating pressure-sensitive paper.
Data Presentation
The performance of pressure-sensitive recording materials can be quantified by several key parameters. The following tables provide illustrative data on how different formulations can affect the final product's characteristics.
Table 1: Influence of CVL Concentration in Microcapsules on Image Intensity
| CVL Concentration (% w/w) | Initial Color Density (Arbitrary Units) |
| 1.0 | 0.65 |
| 2.0 | 0.85 |
| 3.0 | 1.00 |
| 4.0 | 1.10 |
| 5.0 | 1.15 |
Table 2: Effect of Developer Type on Image Stability and Lightfastness
| Developer Type | Color Density after 24h Dark Storage (Arbitrary Units) | Color Density after 24h Light Exposure (Arbitrary Units) |
| Activated Clay | 0.98 | 0.80 |
| Phenolic Resin | 0.95 | 0.75 |
| Zinc Salicylate | 0.97 | 0.82 |
Table 3: Microcapsule Characteristics based on Encapsulation Method
| Encapsulation Method | Mean Particle Size (μm) | Shell Thickness (nm) | CVL Payload (%) |
| In Situ Polymerization | 5.2 | 150 | 85 |
| Complex Coacervation | 8.5 | 200 | 80 |
Conclusion
This compound remains a cornerstone color former in the pressure-sensitive recording industry due to its reliable and intense color-forming properties. The performance of CVL-based carbonless copy paper is intricately linked to the careful control of the microencapsulation process, the formulation of both the CB and CF coatings, and the selection of the acidic developer. The protocols and data presented in these application notes provide a foundational understanding for researchers and professionals in the development and optimization of these materials. Further research can focus on the development of more environmentally friendly solvents and microencapsulation materials, as well as enhancing the lightfastness and archival stability of the developed image.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US4533567A - Carbonless paper coating formulation - Google Patents [patents.google.com]
- 5. CN103819642A - Preparation method of phenolic resin, phenolic dipping glue and phenolic dipped paper - Google Patents [patents.google.com]
Application Notes and Protocols for Crystal Violet Lactone-Based Temperature Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of temperature sensors based on crystal violet lactone (CVL). CVL is a leuco dye that exhibits thermochromism, the property of changing color with temperature, making it a valuable component in various temperature-sensing applications.
Principle of Operation
This compound is a halochromic dye that, in its neutral state, exists in a colorless, lactone form. The thermochromic systems based on CVL are typically composed of three main components: the CVL (color former), a color developer (a weak acid such as bisphenol A or boric acid), and a solvent (often a long-chain alcohol like hexadecanol (B772) or tetradecanol)[1][2][3].
The color change mechanism is based on a reversible equilibrium between the colored and colorless forms of CVL, which is influenced by temperature. At lower temperatures, the solvent is in a solid state, and the CVL remains in its colorless, closed-lactone ring structure. As the temperature rises and the solvent melts, it facilitates the interaction between the CVL and the color developer. The developer donates a proton to the CVL, causing the lactone ring to open and form the highly conjugated, colored triphenylmethane (B1682552) cation, which typically appears blue or violet[1][4]. This process is reversible; as the temperature decreases, the solvent solidifies, disrupting the interaction and causing the CVL to revert to its colorless lactone form.
Applications
CVL-based temperature sensors have a wide range of applications due to their visual temperature indication, low cost, and versatility[2]. Some key applications include:
-
Smart Coatings and Inks: Reversible thermochromic inks and coatings can be used for anti-counterfeiting, quality control in food and pharmaceutical packaging, and decorative purposes[2].
-
Textiles: Integration into fabrics for "smart" clothing that responds to body temperature or environmental changes[5].
-
Sensors and Indicators: Development of simple, disposable temperature indicators for various industrial and biomedical applications.
-
Thermal Mapping: Visualizing temperature distributions on surfaces.
Quantitative Data Summary
The performance of CVL-based temperature sensors is highly dependent on the specific formulation, including the choice of developer, solvent, and the ratio of components. The following tables summarize key performance parameters from various studies.
| Color Former | Color Developer | Solvent | Mass Ratio (CVL:Developer:Solvent) | Discoloration Temperature Range (°C) | Color Change | Reference |
| This compound | Boric Acid | Hexadecanol | 1:15:50 | 47.5 - 51.1 | Dark Blue to Colorless | [2] |
| This compound | Bisphenol A | Tetradecanol (B45765) | 1:3:60 | ~25 | Blue to Colorless | [6][7] |
| This compound | Bisphenol A | Octadecanol | Not Specified | 3 - 60 | Purple to Blue to Colorless | [5] |
| This compound | Bisphenol A | Hexadecanol | 1:3:40 | ~50 | Blue to Colorless | [1] |
| Property | Value | Conditions | Reference |
| Discoloration Time | 20 s | CVL/Boric Acid/Hexadecanol (1:15:50) | [2] |
| Recolor Time | 29 s | CVL/Boric Acid/Hexadecanol (1:15:50) | [2] |
| Optimal Microcapsule Content in Coating | 10% for highest color difference | CVL/BPA/Tetradecanol microcapsules in alkyd resin | [7][8] |
| Optimal Microcapsule Content in Coating | 20% for best overall performance | CVL/BPA/Tetradecanol microcapsules in paint film | [6] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through a multi-step process involving the reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid[1][9][10]. A general synthetic scheme is as follows:
-
Schiff Base Formation: Reaction of p-dimethylaminobenzaldehyde with urea (B33335).
-
Urea Intermediate Formation: Reaction of the Schiff base with dimethylaniline.
-
Colorless this compound Formation: Reaction of the urea intermediate with m-dimethylaminobenzoic acid.
-
Oxidation: Oxidation of the colorless crystal violet to this compound[11].
Note: The detailed synthesis of CVL is a complex organic chemistry procedure and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Preparation of a Reversible Thermochromic Material
This protocol describes the preparation of a CVL-based thermochromic material using a solid-phase method[2].
Materials:
-
This compound (CVL)
-
Boric Acid (Color Developer)
-
Hexadecanol (Solvent)
-
Electronic Balance
-
Water Bath
-
Stirring Apparatus
-
Drying Oven
Procedure:
-
Weigh the desired amounts of this compound, boric acid, and hexadecanol. A common mass ratio for good performance is 1:15:50 (CVL:Boric Acid:Hexadecanol)[2].
-
Combine the components in a suitable reaction vessel.
-
Place the vessel in a water bath and heat to 80°C while stirring.
-
Continue the reaction for 3 hours with constant stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dry the resulting solid material in a constant temperature drying oven at 40°C for 6 hours.
-
Grind the dried material into a fine powder.
Preparation of Thermochromic Microcapsules
Microencapsulation is often used to protect the thermochromic components and allow for their incorporation into various media like inks and coatings. This protocol outlines an in-situ polymerization method to create thermochromic microcapsules[6].
Materials:
-
Core Material:
-
This compound (CVL)
-
Bisphenol A (BPA)
-
Tetradecanol
-
-
Wall Material:
-
Emulsifier: Gum Acacia
-
Distilled Water
-
Triethanolamine (for pH adjustment)
-
Beakers
-
Water Bath
-
Magnetic Stirrer
-
Ultrasonic Emulsifier
Procedure:
-
Preparation of the Core Material:
-
Heat tetradecanol in a beaker until it melts.
-
Add this compound and bisphenol A (e.g., in a 1:3:60 ratio of CVL:BPA:Tetradecanol) to the molten tetradecanol[6].
-
Heat the mixture to 90°C in a water bath with stirring at 400 rpm for 1.5 hours until the solution becomes clear.
-
Cool the mixture to room temperature to obtain the solid thermochromic core material.
-
-
Microencapsulation:
-
In a separate beaker, dissolve the emulsifier (e.g., gum acacia) in distilled water.
-
Add the prepared core material to the emulsifier solution.
-
Heat the mixture to 50°C and stir until the core material is dispersed.
-
Increase the temperature to 65°C and stir at a high speed (e.g., 1600 rpm) for 20 minutes.
-
Emulsify the mixture using an ultrasonic emulsifier for 5 minutes.
-
Prepare the wall material solution by dissolving urea and formaldehyde in distilled water.
-
Slowly add the wall material solution to the emulsified core material mixture while stirring.
-
Adjust the pH of the solution to approximately 8.5 using triethanolamine.
-
Continue stirring at 70°C for 1 hour to allow for the polymerization of the urea-formaldehyde wall around the core material droplets.
-
Cool the suspension, filter, wash, and dry the resulting microcapsules.
-
Characterization and Quality Control
-
Discoloration Temperature: The temperature range of the color change can be determined by heating the material in a controlled manner (e.g., in a water bath or on a hot plate) and observing the color change visually or with a colorimeter[7].
-
Spectrophotometry: UV-Vis spectrophotometry can be used to quantify the color change by measuring the absorbance at the wavelength of maximum absorption of the colored form of CVL.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting and solidification temperatures of the solvent, which are closely related to the thermochromic transition temperatures.
-
Microscopy: Scanning Electron Microscopy (SEM) can be used to characterize the morphology and size distribution of the prepared microcapsules.
-
Durability: The stability of the thermochromic material can be assessed by subjecting it to repeated heating and cooling cycles and monitoring any degradation in the color change performance. The effects of UV radiation should also be considered, as it can cause irreversible damage to leuco dyes[3].
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formaldehyde is a known carcinogen and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the protocols.
-
Dispose of chemical waste according to institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. library.imaging.org [library.imaging.org]
- 3. Thermochromism - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Temperature-Sensitive Colour-Changing Materials and Their Applications to Clothing Fabrics: Taking a Compound Composed of this compound, Bisphenol A, and Octadecanol as an Example [tlr-journal.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. CN106565650A - Synthetic method for this compound - Google Patents [patents.google.com]
Application Note: Protocol for Inducing and Analyzing Photochromism in Crystal Violet Lactone Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crystal violet lactone (CVL) is a well-known leuco dye that exhibits photochromism, the reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. In its ground state, CVL exists in a colorless, non-planar lactone form. Upon irradiation with ultraviolet (UV) light, the lactone ring cleaves, leading to the formation of a highly conjugated, planar zwitterionic structure which is intensely colored (typically violet-blue).[1] This process is reversible, and the colored form thermally fades back to the colorless lactone form in the absence of UV light. This property makes CVL and its complexes valuable in applications such as smart textiles, security inks, and advanced materials.[1][2] This document provides a detailed protocol for inducing this photochromic change and analyzing the kinetics of the thermal reversion.
Mechanism of Photochromism
The photochromism of this compound is based on a reversible electrocyclic reaction. The colorless form is a spirolactone, where the central carbon atom is sp³ hybridized. Upon absorption of UV radiation, a C-O bond in the lactone ring undergoes heterolytic cleavage. This ring-opening process results in a planar, sp² hybridized carbocation. The resulting zwitterion possesses an extensive conjugated π-system, which is responsible for its strong absorption in the visible spectrum.[1] The reverse reaction, or thermal fading, occurs spontaneously to restore the more stable, colorless lactone form.
Quantitative Data Summary
The photochromic behavior of CVL is characterized by distinct spectroscopic properties for its two states and the kinetic parameters of the interconversion. The solvent environment significantly impacts these values.
| Parameter | Colorless Form (Lactone) | Colored Form (Zwitterion) | Solvent/Conditions |
| λmax (UV-Vis) | ~250 nm, ~304 nm[3] | ~587-590 nm[3][4] | Acidic mobile phase for UV λmax[3]; Chloroform for Vis λmax[4] |
| Appearance | Colorless to pale yellow solid/solution[1][5] | Intense violet-blue[1] | General |
| Molar Extinction (ε) | Not specified | 112,000 cm⁻¹/M at 590.2 nm[6] | Glycerol[6] |
| Kinetic Order (Fading) | N/A | Typically First-Order | In various solvents |
| Activation Energy (Ea) | N/A | 15.60 kJ/mol | For fading reaction in aqueous NaOH |
Experimental Protocols
This section details the procedures for inducing photochromism in a CVL solution and subsequently monitoring the thermal fading kinetics.
Required Materials and Equipment
-
Reagents:
-
This compound (CVL), ≥95.0% purity
-
Acetonitrile (Spectroscopic grade)
-
Toluene (Spectroscopic grade)
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
UV lamp (handheld or chamber) with emission around 300-365 nm
-
Volumetric flasks and pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Protocol 1: Inducing Photochromism via UV Irradiation
-
Solution Preparation: Prepare a stock solution of CVL at a concentration of 1x10⁻³ M in toluene. From this stock, prepare a 1x10⁻⁵ M working solution in acetonitrile. Acetonitrile is chosen as the solvent for the experiment due to its ability to stabilize the colored zwitterionic form and its transparency in the near-UV and visible range.
-
Baseline Measurement: Fill a quartz cuvette with the 1x10⁻⁵ M CVL solution. Place it in the spectrophotometer and record a full spectrum scan (250-700 nm) to establish the baseline absorbance of the colorless form. The absorbance at ~590 nm should be near zero.
-
UV Irradiation: Remove the cuvette from the spectrophotometer. Expose the cuvette to a UV lamp (e.g., 300-365 nm) for 60-120 seconds. The optimal time may vary depending on the lamp's intensity. The solution should develop a deep violet color.
-
Measurement of Colored Form: Immediately place the irradiated cuvette back into the spectrophotometer and record a new full spectrum scan (250-700 nm). A strong absorbance peak should now be present around 590 nm. This confirms the successful photo-induced conversion to the colored form.
Protocol 2: Monitoring Thermal Fading Kinetics
-
Initiate Kinetic Run: Following the measurement in step 4 of Protocol 1, immediately set the spectrophotometer to a kinetics mode.
-
Set Parameters: Configure the instrument to measure the absorbance at a fixed wavelength corresponding to the λmax of the colored form (e.g., 590 nm). Set the data collection interval (e.g., every 10 seconds) and the total run duration (e.g., 20-30 minutes, or until the absorbance has significantly decayed).
-
Data Collection: Start the kinetic run. The spectrophotometer will record the decrease in absorbance at 590 nm over time as the colored zwitterion reverts to the colorless lactone form at room temperature.
-
Data Export: Once the run is complete, export the time-versus-absorbance data for analysis.
Visualization of Experimental Workflow
The following diagram illustrates the sequence of steps for inducing and analyzing the photochromic behavior of CVL.
Data Analysis
The thermal fading of the colored CVL zwitterion back to its colorless lactone form typically follows first-order kinetics. The rate law can be expressed as:
Rate = k[CVL_colored]
To determine the rate constant (k), the absorbance data collected in Protocol 2 is used. According to the integrated rate law for a first-order reaction, a plot of the natural logarithm of absorbance (ln(A)) versus time (t) should yield a straight line:
ln(A) = -kt + ln(A₀)
Where A is the absorbance at time t, A₀ is the initial absorbance, and k is the rate constant. The rate constant is equal to the negative of the slope of this line. The half-life (t₁/₂) of the colored species can then be calculated using the formula:
t₁/₂ = 0.693 / k
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Spectrum of Crystal Violet | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Crystal violet [omlc.org]
Application of Crystal Violet Lactone in Fuel Security Marking
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystal violet lactone (CVL) is a leuco dye that serves as an effective security marker for fuels, aiding in the prevention of fuel theft and adulteration.[1][2] In its pure form, CVL is a slightly yellowish crystalline powder that dissolves in nonpolar organic solvents like diesel and gasoline without imparting any color.[1][3] The security feature of CVL lies in its ability to undergo a significant color change to a vibrant blue or violet upon interaction with acidic or polar substances.[2][3][4] This transformation allows for both easy qualitative identification in the field and precise quantitative analysis in a laboratory setting.[1]
The mechanism of this color change involves the opening of the lactone ring in the CVL molecule when it comes into contact with an acidic developer, such as silica (B1680970) gel.[1][3] This structural change results in the formation of a highly conjugated system, which is a strong chromophore that absorbs light in the visible spectrum, producing the characteristic intense color.[3] This property has been traditionally utilized in applications such as carbonless copy paper and thermochromic dyes.[3][4]
Chemical Properties and Mechanism of Action
This compound, chemically known as 6-(Dimethylamino)-3,3-bis(p-(dimethylamino)phenyl)phthalide, is a versatile chromogenic compound.[4] Its utility as a fuel marker is primarily due to its halochromism, the ability to change color in response to a change in pH or interaction with a polar medium.[3]
The leuco (colorless) form of CVL exists with a closed lactone ring. Upon contact with an acidic surface, such as silica gel, the lactone ring is opened, creating a resonance-stabilized carbocation. This extended π-conjugated system is responsible for the strong absorption of visible light, resulting in a deep violet-blue color.[1][3]
It is important to note that the effectiveness of CVL as a covert marker can be compromised in fuels with high ethanol (B145695) content (>10%), as the ethanol can cause the CVL to prematurely convert to its colored form.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound in diesel fuel using UV/Visible Spectrophotometry with silica gel as a developer.
| Concentration of CVL in Diesel (ppm) | Absorbance at 606 nm |
| 0 | 0.00 |
| 2 | ~0.25 (estimated from graph) |
| 4 | ~0.50 (estimated from graph) |
| 6 | ~0.75 (estimated from graph) |
| 8 | ~1.00 (estimated from graph) |
| Data is derived from the calibration curve presented in "this compound As a Security Marker for Fuels"[1]. The absorbance values are approximate as they are interpreted from a graphical representation. |
Experimental Protocols
Protocol 1: Qualitative Field Test for CVL-Marked Fuel
This protocol describes a rapid, qualitative method to detect the presence of this compound in a fuel sample in a field setting.
Materials and Equipment:
-
Suspect fuel sample
-
Silica Gel 60G for thin-layer chromatography[1]
-
Glass vial or beaker (25 mL)
-
Spatula
Procedure:
-
Add approximately 20 mL of the suspect fuel sample to the glass vial.[1]
-
Using a spatula, add approximately 1 gram of silica gel to the fuel sample.[1]
-
Gently swirl or stir the mixture for 2 minutes.[1]
-
Observe the color of the silica gel.
-
Positive Result: The development of a blue or violet color on the silica gel indicates the presence of this compound in the fuel.[1]
-
Negative Result: If the silica gel remains its original color (white or off-white), this compound is not present in the fuel sample.
Protocol 2: Quantitative Analysis of CVL in Fuel by UV/Visible Spectrophotometry
This protocol details the laboratory procedure for the quantitative determination of this compound concentration in fuel samples.
Materials and Equipment:
-
CVL-marked fuel samples
-
Unmarked diesel fuel (as a reference)
-
Silica Gel 60G for thin-layer chromatography[1]
-
UV/Visible Spectrometer
-
1 cm cuvettes
-
Volumetric flasks (various sizes)
-
Pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
Part A: Preparation of Calibration Standards
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene (B28343) or the fuel matrix to be tested).
-
From the stock solution, prepare a series of standard solutions of CVL in unmarked diesel fuel at known concentrations (e.g., 0, 2, 4, 6, and 8 ppm).[1]
-
For each standard, place 20 mL into a beaker.[1]
-
Add 1 gram of silica gel to each beaker.[1]
-
Stir the mixture for 2 minutes using a magnetic stirrer.[1]
-
Measure the absorbance of the suspension in a 1 cm cuvette at the wavelength of maximum absorbance (λmax), which is approximately 606 nm.[1] Use unmarked diesel fuel as the reference.
-
Plot a calibration curve of absorbance versus the concentration of CVL.
Part B: Analysis of Suspect Fuel Sample
-
Take 20 mL of the suspect fuel sample and place it in a beaker.[1]
-
Add 1 gram of silica gel to the beaker and stir for 2 minutes.[1]
-
Measure the absorbance of the suspension at 606 nm using unmarked diesel as a reference.[1]
-
Using the calibration curve from Part A, determine the concentration of CVL in the suspect sample.
Part C: Optional Extraction for Confirmation
-
To confirm the presence of CVL, the colored silica gel from the suspect sample can be filtered and washed with hexane to remove residual fuel.[1]
-
The CVL can then be leached from the silica gel by washing with 10 mL of methanol.[1]
-
The resulting colored methanol solution can be further analyzed if necessary.
Visualizations
References
Application Notes and Protocols for Crystal Violet Lactone in Smart Packaging and Textile Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Crystal Violet Lactone in Thermochromic Textiles
This compound (CVL) is a leuco dye widely utilized in the development of thermochromic textiles, which exhibit a reversible color change in response to temperature fluctuations.[1][2] This property is achieved by incorporating CVL into a multi-component system, typically comprising a color former (CVL), a color developer (a weak acid such as bisphenol A), and a solvent (a long-chain alcohol or carboxylic acid that melts at a specific temperature).[1][3] This system is commonly microencapsulated to protect it from environmental factors and to ensure durability during textile processing and use.[4][5]
The color change mechanism is based on the reversible opening and closing of the lactone ring of the CVL molecule.[2][6] At temperatures below the melting point of the solvent, the developer donates a proton to the CVL, causing the lactone ring to open. This results in a conjugated molecular structure that absorbs visible light, producing a distinct color (typically violet or blue).[6][7] When the temperature rises above the solvent's melting point, the system melts, disrupting the interaction between the CVL and the developer. The CVL then reverts to its colorless, closed-ring lactone form.[8]
The activation temperature for the color change is primarily determined by the melting point of the solvent used in the formulation.[2][9] By selecting solvents with different melting points, thermochromic textiles can be designed to change color at various temperatures, making them suitable for a wide range of applications, including fashion, safety wear, and temperature-indicating fabrics.[10][11]
This compound in Smart Packaging for Food Spoilage Detection
The inherent pH sensitivity of this compound presents a significant opportunity for its use in smart packaging, particularly for monitoring food freshness.[12][13] The same lactone ring-opening mechanism that drives its thermochromic behavior is also triggered by changes in acidity.[6] In an acidic environment (pH below 4), the lactone ring opens, resulting in the characteristic violet color.[12] As the pH increases, the ring closes, and the dye becomes colorless.[12]
Many food products, especially protein-rich foods like meat and fish, produce volatile amines (e.g., ammonia, trimethylamine) as they spoil.[14][15] These compounds are alkaline and increase the pH in the headspace of the food package.[16] A smart packaging film or label incorporating CVL could, therefore, act as a visual indicator of spoilage. The film would be designed to be in its colored (acidic) state initially and would transition to colorless as the concentration of volatile amines rises, signaling to the consumer that the product is no longer fresh.
While the application of natural dyes like anthocyanins in pH-sensitive food packaging is more extensively documented, the principle of using a pH-sensitive leuco dye like CVL is well-established.[17][18] The development of such packaging would involve incorporating CVL into a food-grade polymer matrix, ensuring that the indicator is sensitive to the specific pH changes associated with the spoilage of the target food product. Further research is needed to optimize formulations and validate the performance of CVL-based indicators for various food types.
Quantitative Data Presentation
Table 1: Performance of Thermochromic Textiles with this compound
| Parameter | Formulation Details | Result | Reference |
| Color Change Temperature | CVL, Bisphenol A, and Hexadecanol (1:15:50 mass ratio) | 47.5–51.1°C | [10] |
| Color Change Performance | CVL, Bisphenol A, and Octadecanol (1:3:40 mass ratio) applied to cotton fabric | Gradual change from purple to blue (3°C to 60°C), then colorless | [11] |
| Color Fastness (Washing) | Thiol-modified thermochromic microcapsules on wool fabric | Fading fastness: Grade 3; Staining fastness: Grade 5 | [1] |
| Color Fastness (Rubbing) | Thiol-modified thermochromic microcapsules on wool fabric | Dry rubbing: Grade 4; Wet rubbing: Grade 3 | [1] |
| Latent Heat Storage | Microcapsules with CVL, BPA, and Myristyl Alcohol on cotton fabric | 23.4 J/g | [19] |
| Latent Heat Storage | Microcapsules with CVL, BPA, and Myristyl Alcohol on wool fabric | 62.1 J/g | [19] |
Table 2: Expected pH-Dependent Colorimetric Response of this compound
| pH Range | State of Lactone Ring | Observed Color | Reference |
| < 4 | Open (protonated) | Violet/Blue | [6][12] |
| > 4 | Closed (neutral) | Colorless | [12] |
Experimental Protocols
Protocol for Preparation and Application of Thermochromic Microcapsules on Textiles
This protocol describes the in-situ polymerization method for microencapsulating a CVL-based thermochromic system and its application to cotton fabric.
Materials:
-
This compound (CVL)
-
Bisphenol A (BPA)
-
Formaldehyde (B43269) solution (37%)
-
Triethanolamine
-
Gum acacia (emulsifier)
-
Citric acid
-
Cotton fabric
-
Binder
-
Cross-linking agent
Procedure:
Part A: Preparation of the Thermochromic Core Material [20]
-
In a beaker, heat tetradecanol to a molten state (approximately 50°C) in a water bath.
-
Add CVL and BPA to the molten tetradecanol in a mass ratio of 1:3:60 (CVL:BPA:Tetradecanol).
-
Heat the mixture to 90°C while stirring at 400 rpm for 1.5 hours until the solution becomes clear and transparent.
-
Allow the mixture to cool to room temperature. The resulting solid is the thermochromic core material.
Part B: Microencapsulation via In-situ Polymerization [20]
-
Prepare an emulsion by dissolving gum acacia (emulsifier) in distilled water. Add the prepared thermochromic core material and stir until dissolved. Raise the temperature to 65°C and stir at high speed (e.g., 1600 rpm) for 20 minutes. Use an ultrasonic emulsifier for 5 minutes to ensure a fine emulsion.
-
Prepare the wall material by dissolving urea and formaldehyde in a separate beaker at room temperature. Adjust the pH to approximately 8.5 using triethanolamine.
-
Heat the urea-formaldehyde solution to 70°C and stir at 300 rpm for 1 hour to form a prepolymer.
-
Slowly add the urea-formaldehyde prepolymer solution to the core material emulsion while stirring.
-
Adjust the pH of the mixture to approximately 2.5 by adding a citric acid solution. Continue reacting for 1 hour.
-
Raise the temperature to 68°C and continue stirring for 30 minutes to complete the polymerization.
-
Cool the resulting microcapsule slurry, filter, wash with water, and dry in an oven at a low temperature (e.g., 35°C) to obtain the thermochromic microcapsule powder.
Part C: Application of Microcapsules to Cotton Fabric [11]
-
Prepare a printing paste by mixing the thermochromic microcapsule powder with a binder and a cross-linking agent in appropriate proportions (e.g., 25% binder, 3% cross-linker by mass relative to the paste).
-
Apply the paste evenly onto the cotton fabric using a screen printing or padding method.
-
Dry the treated fabric at room temperature.
-
Cure the fabric in an oven at a specified temperature (e.g., 120°C) for a few minutes to fix the microcapsules onto the fabric.
Representative Protocol for Fabrication of a pH-Sensitive Smart Packaging Film
This protocol provides a general method for creating a pH-sensitive film using CVL in a polylactic acid (PLA) matrix via solvent casting. This is a foundational method and may require optimization for specific applications.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound (CVL)
-
A weak acid (e.g., citric acid, to ensure the initial colored state)
-
Plasticizer (e.g., polyethylene (B3416737) glycol - PEG) (optional, to improve film flexibility)
Procedure:
-
Prepare a PLA solution by dissolving PLA pellets in chloroform (e.g., a 10% w/v solution) with magnetic stirring until fully dissolved. This may take several hours.[21][22]
-
In a separate container, dissolve a small amount of CVL and a molar excess of a weak acid (e.g., citric acid) in a minimal amount of chloroform. The goal is to create a stock solution where the CVL is in its colored, protonated form.
-
If using a plasticizer, add it to the PLA solution (e.g., 10-20 wt% relative to PLA) and stir until homogeneous.[23]
-
Add the CVL/acid solution to the PLA solution dropwise while stirring. The amount to add will depend on the desired color intensity and sensitivity.
-
Continue stirring the final mixture for 30 minutes to ensure homogeneity.
-
Cast the solution onto a flat, level surface (e.g., a glass plate or Teflon-coated dish) to a uniform thickness.[24]
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Slow evaporation helps to form a uniform film without defects.[21]
-
Once the film is completely dry, carefully peel it from the casting surface.
-
Store the resulting pH-sensitive film in a dry, dark place to prevent degradation.
Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Reversible thermochromic and halochromic mechanism of this compound.
Caption: Experimental workflow for preparing thermochromic textiles.
Caption: Logical relationship in a CVL-based smart packaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. emerald.com [emerald.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. library.imaging.org [library.imaging.org]
- 11. Preparation of Temperature-Sensitive Colour-Changing Materials and Their Applications to Clothing Fabrics: Taking a Compound Composed of this compound, Bisphenol A, and Octadecanol as an Example [tlr-journal.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Colorimetric Paper Sensor for Food Spoilage Based on Biogenic Amine Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in pH-Responsive Freshness Indicators Using Natural Food Colorants to Monitor Food Freshness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intelligent Packaging Systems with Anthocyanin: Influence of Different Polymers and Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Application of pH-Sensitive Film Containing Anthocyanins Extracted from Lycium ruthenicum Murr - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development of Polylactic Acid Films with Alkali- and Acetylation-Treated Flax and Hemp Fillers via Solution Casting Technique [mdpi.com]
- 22. Preparation and characterization of the plasticized polylactic acid films produced by the solvent‐casting method for food packaging applications | CoLab [colab.ws]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Chelation Reaction of Crystal Violet Lactone with Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystal violet lactone (CVL) is a leuco dye that undergoes a significant color change from colorless to a vibrant violet or blue upon interaction with electron acceptors, such as Lewis acids.[1][2][3] This phenomenon is based on a reversible chelation reaction that induces the opening of the lactone ring in the CVL molecule. In its closed-ring, lactone form, the molecule's π-system is unconjugated, rendering it colorless. Upon reaction with a Lewis acid, the lactone ring opens, leading to the formation of a highly conjugated, planar carbocation structure, which is a strong chromophore with intense absorption in the visible spectrum.[3] This reaction is the fundamental principle behind the use of CVL in various applications, including carbonless copy paper, thermochromic materials, and security markers.[3][4] The strength of the Lewis acid and the surrounding solvent environment can influence the equilibrium of this reaction and, consequently, the intensity of the color change.[1][2]
Applications
The chelation of this compound with Lewis acids has several key applications in research and development:
-
Thermochromic Materials: CVL is a critical component in many thermochromic systems. In these systems, a Lewis acid (often a phenol (B47542) or boric acid derivative) and a solvent are combined with CVL.[1][2] At lower temperatures, the CVL and Lewis acid form a colored complex. As the temperature rises and the solvent melts, the interaction is disrupted, and the CVL reverts to its colorless lactone form.[5]
-
Sensing and Indicator Technologies: The color change of CVL in the presence of Lewis acids can be exploited for the development of sensors for acidic species or metal ions. The intensity of the color can be correlated with the concentration of the analyte.
-
Security Inks and Markers: The reversible color change of CVL-Lewis acid complexes makes them suitable for use in security inks and as fuel markers.[3]
-
Drug Development and Formulation: The interaction of CVL with potential drug candidates that have Lewis acidic moieties can be used as a preliminary screening tool. Changes in color can indicate a binding event, providing a rapid, qualitative assessment of interaction.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the chelation reaction of this compound with various Lewis acids. This data is illustrative of what could be obtained from the experimental protocols described below.
Table 1: Stoichiometry of CVL-Lewis Acid Complexes Determined by Job's Plot Analysis
| Lewis Acid | Solvent | Wavelength of Max. Absorbance (λmax) | Stoichiometry (CVL:Lewis Acid) |
| Zinc Chloride (ZnCl2) | Acetonitrile | 590 nm | 1:1 |
| Boric Acid | Methanol | 585 nm | 1:2 |
| Bisphenol A | Toluene | 595 nm | 1:2 |
| Ferric Chloride (FeCl3) | Dichloromethane | 605 nm | 1:1 |
Table 2: Binding Constants of CVL-Lewis Acid Complexes Determined by Benesi-Hildebrand Analysis
| Lewis Acid | Solvent | Binding Constant (Ka) [M-1] | Molar Extinction Coefficient (ε) [M-1cm-1] |
| Zinc Chloride (ZnCl2) | Acetonitrile | 1.5 x 104 | 3.2 x 104 |
| Boric Acid | Methanol | 8.0 x 103 | 2.8 x 104 |
| Bisphenol A | Toluene | 1.2 x 104 | 3.5 x 104 |
| Ferric Chloride (FeCl3) | Dichloromethane | 2.5 x 105 | 4.1 x 104 |
Experimental Protocols
Protocol 1: Determination of Reaction Stoichiometry using Job's Plot (Method of Continuous Variation)
This protocol describes how to determine the stoichiometry of the CVL-Lewis acid complex.
1. Materials:
- This compound (CVL)
- Lewis Acid (e.g., ZnCl2)
- Spectroscopic grade solvent (e.g., Acetonitrile)
- Volumetric flasks (10 mL)
- Micropipettes
- UV-Vis Spectrophotometer
- Cuvettes
2. Procedure:
- Prepare stock solutions of CVL and the Lewis acid of the same molar concentration (e.g., 1 mM) in the chosen solvent.
- In a series of 10 mL volumetric flasks, prepare solutions with varying mole fractions of CVL and the Lewis acid, keeping the total moles of reactants constant. The total volume of each solution should be 10 mL. For example:
- Flask 1: 1.0 mL CVL stock + 9.0 mL Lewis acid stock
- Flask 2: 2.0 mL CVL stock + 8.0 mL Lewis acid stock
- ...
- Flask 9: 9.0 mL CVL stock + 1.0 mL Lewis acid stock
- Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored complex. This can be determined by scanning a solution known to have a high concentration of the complex.
- Plot the absorbance as a function of the mole fraction of the Lewis acid. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Protocol 2: Determination of Binding Constant using Benesi-Hildebrand Method
This protocol describes how to determine the binding constant (Ka) for the CVL-Lewis acid interaction.
1. Materials:
- This compound (CVL)
- Lewis Acid (e.g., ZnCl2)
- Spectroscopic grade solvent (e.g., Acetonitrile)
- Volumetric flasks (10 mL)
- Micropipettes
- UV-Vis Spectrophotometer
- Cuvettes
2. Procedure:
- Prepare a stock solution of CVL at a fixed concentration (e.g., 0.1 mM) in the chosen solvent.
- Prepare a series of stock solutions of the Lewis acid at different concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). The concentration of the Lewis acid should be in large excess compared to the CVL concentration.
- In a series of cuvettes, mix a fixed volume of the CVL stock solution with a fixed volume of each of the Lewis acid stock solutions.
- Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.
- Measure the absorbance of each solution at the λmax of the colored complex.
- Plot 1/Absorbance versus 1/[Lewis Acid Concentration].
- The binding constant (Ka) can be calculated from the slope and intercept of the resulting linear plot according to the Benesi-Hildebrand equation: 1/A = 1/(ε[CVL]0) + 1/(Kaε[CVL]0[Lewis Acid]0) Where:
- A = Absorbance
- ε = Molar extinction coefficient of the complex
- [CVL]0 = Initial concentration of CVL
- [Lewis Acid]0 = Initial concentration of the Lewis acid
- Ka = Intercept / Slope
Visualizations
Caption: Chelation reaction of this compound with a Lewis acid.
References
- 1. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Crystal Violet Lactone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stabilization of Crystal Violet Lactone (CVL).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with CVL formulations, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Fading or Discoloration of the CVL Formulation Upon Exposure to Light
-
Question: My CVL formulation, which is initially brightly colored, fades very quickly when exposed to ambient or UV light. What is causing this, and how can I prevent it?
-
Answer: Rapid photofading is a known issue with leuco dyes like this compound.[1] The underlying cause is the photodegradation of the dye molecule. This process is often initiated by UV light, which can break down the dye's conjugated system responsible for its color.[2][3] The degradation can occur through mechanisms such as N-demethylation and cleavage of the central carbon-phenyl bond, often accelerated by reactive oxygen species.
Solutions:
-
Incorporate UV Absorbers: Adding UV absorbers to your formulation is a primary strategy to prevent photodegradation. These compounds absorb harmful UV radiation and dissipate it as heat, thereby protecting the CVL molecules.[4] Common classes of UV absorbers include benzophenones and benzotriazoles.
-
Use Hindered Amine Light Stabilizers (HALS): HALS are another class of stabilizers that do not absorb UV radiation but act by trapping free radicals that are formed during the photo-oxidation process. This prevents the degradation cascade from propagating.
-
Add Antioxidants: Antioxidants can also improve photostability by quenching reactive oxygen species that contribute to the degradation of the dye.
-
Microencapsulation: Encapsulating the CVL formulation in a protective polymer shell can significantly enhance its stability by providing a physical barrier against environmental factors, including UV light.[5][6][7]
-
Issue 2: Inconsistent Color Development or Stability Across Different Batches
-
Question: I am observing significant variability in the color intensity and photostability of my CVL formulations from batch to batch. What could be the reasons for this inconsistency?
-
Answer: Inconsistent results in CVL formulations can stem from several factors related to the preparation and handling of the materials.
Solutions:
-
Standardize Component Ratios: The ratio of CVL (the color former), a color developer (like bisphenol A), and a solvent is critical for consistent color development. Ensure precise and reproducible measurements for each component in every batch.
-
Control pH Levels: The color of CVL is pH-sensitive. Variations in the pH of your formulation can lead to inconsistent color expression. It is crucial to measure and adjust the pH to a consistent value for each batch.
-
Ensure Homogeneous Mixing: Inadequate mixing can lead to localized differences in the concentration of stabilizers or other components, resulting in uneven color and stability. Employ consistent and thorough mixing procedures for all batches.
-
Protect from Light During Preparation: Exposing the formulation to light during the manufacturing process can initiate photodegradation before the product is even tested. Prepare and store formulations in a dark or low-light environment.
-
Issue 3: Poor Solubility or Dispersion of Stabilizers in the Formulation
-
Question: I'm having trouble dissolving or evenly dispersing the UV absorber in my CVL formulation, leading to cloudiness or precipitation. How can I improve this?
-
Answer: The compatibility of the stabilizer with the solvent system of your CVL formulation is crucial for its effectiveness.
Solutions:
-
Select a Compatible Stabilizer: UV absorbers and other stabilizers come in various forms with different solubility profiles. Choose a stabilizer that is soluble in the solvent system of your formulation. For example, some stabilizers are more soluble in non-polar organic solvents, while others are designed for aqueous systems.
-
Use a Co-solvent: If direct dissolution is an issue, a co-solvent that is miscible with your primary solvent and can dissolve the stabilizer may be used. Add the stabilizer to the co-solvent first, and then incorporate this solution into the main formulation.
-
Optimize the Mixing Process: Using techniques such as sonication or high-shear mixing can help to break down agglomerates and improve the dispersion of the stabilizer in the formulation.
-
Consider Microencapsulation: If achieving a stable dispersion is challenging, you can encapsulate the CVL and then add the stabilizer to the external phase of the microcapsule slurry.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (CVL) and how does it produce color?
A1: this compound is a leuco dye, which means it can exist in a colorless or colored form.[1] In its colorless state, the molecule has a lactone ring structure. When exposed to an acidic environment or a color developer, this ring opens, creating a highly conjugated system that absorbs light in the visible spectrum, resulting in a vibrant violet color.
Q2: What are the main environmental factors that cause CVL to degrade?
A2: The primary environmental factor that causes the degradation of CVL is exposure to ultraviolet (UV) radiation from sunlight or artificial light sources.[2] This can lead to photofading and a loss of color. Other factors such as high temperatures and contact with certain reactive chemicals can also affect its stability.
Q3: What are the different types of stabilizers I can use to improve the photostability of my CVL formulation?
A3: There are three main classes of stabilizers that can be used:
-
UV Absorbers: These compounds, such as benzophenones and benzotriazoles, absorb UV radiation and convert it into harmless heat.[4][8][9]
-
Hindered Amine Light Stabilizers (HALS): These compounds scavenge free radicals that are produced during photodegradation, thus inhibiting the degradation process.
-
Antioxidants: These substances inhibit oxidation, which can be a key step in the photodegradation of dyes.
Q4: How does microencapsulation help to improve the stability of CVL?
A4: Microencapsulation involves enclosing the CVL formulation within a protective, microscopic polymer shell. This shell acts as a barrier, shielding the CVL from direct exposure to UV light and other detrimental environmental factors. This can significantly enhance the photostability and overall durability of the formulation.[5][6][7]
Q5: How can I quantitatively measure the photostability of my CVL formulation?
A5: The photostability of a CVL formulation can be quantified by measuring the change in its color over time upon exposure to a controlled light source. This is typically done using a spectrophotometer or colorimeter to measure the absorbance or the color coordinates (e.g., CIELAB values). The change in color, often expressed as Delta E (ΔE), provides a numerical value for the extent of fading. A lower ΔE value after light exposure indicates better photostability.
Data Presentation
Table 1: Comparison of Stabilizer Types for Leuco Dye Formulations
| Stabilizer Type | Mechanism of Action | Typical Examples | Relative Effectiveness |
| UV Absorbers | Absorb UV radiation and dissipate it as thermal energy. | Benzophenones, Benzotriazoles | Good to Excellent |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals to inhibit photo-oxidation. | Tetramethylpiperidine derivatives | Excellent |
| Antioxidants | Inhibit oxidation reactions. | Vitamin E, Ascorbic Acid | Moderate to Good |
| Microencapsulation | Provides a physical barrier against UV light and other environmental factors. | Urea-formaldehyde, Melamine-formaldehyde | Excellent |
Experimental Protocols
Protocol 1: Incorporation of a UV Absorber into a CVL Formulation
Objective: To prepare a CVL formulation containing a UV absorber to enhance its photostability.
Materials:
-
This compound (CVL)
-
Color developer (e.g., Bisphenol A)
-
Solvent (e.g., a long-chain alcohol like 1-tetradecanol)
-
UV absorber (e.g., a benzophenone (B1666685) derivative soluble in the chosen solvent)
-
Beakers, magnetic stirrer, and hot plate
-
Weighing scale
Methodology:
-
Prepare the CVL Solution: In a beaker, dissolve the color developer in the solvent by heating and stirring. The exact ratio will depend on the specific application, but a common starting point is a 1:3 to 1:4 ratio of CVL to developer.
-
Add this compound: Once the developer is fully dissolved, add the CVL powder to the solution. Continue to heat and stir until the CVL is completely dissolved and the solution is homogenous.
-
Incorporate the UV Absorber: In a separate beaker, dissolve the UV absorber in a small amount of the same solvent. The concentration of the UV absorber will need to be optimized, but a starting point of 1-3% (w/w) of the total formulation is common.
-
Combine the Solutions: While stirring the CVL solution, slowly add the UV absorber solution. Continue to stir until the mixture is uniform.
-
Cooling and Storage: Allow the formulation to cool to room temperature. Store the final formulation in a light-proof container to prevent premature degradation.
Protocol 2: Microencapsulation of a CVL Formulation
Objective: To encapsulate a CVL formulation in a urea-formaldehyde shell to improve its stability.
Materials:
-
CVL formulation (prepared as in Protocol 1)
-
Formaldehyde (B43269) solution (37%)
-
Gum arabic (emulsifier)
-
Citric acid (for pH adjustment)
-
Water
-
Beakers, homogenizer, magnetic stirrer, and hot plate
Methodology:
-
Prepare the Core Material (CVL Formulation): Prepare the CVL formulation as described in Protocol 1.
-
Prepare the Wall Material (Urea-Formaldehyde Prepolymer): In a beaker, dissolve urea in formaldehyde solution with stirring. Adjust the pH to 8.0-8.5 using a suitable base. Heat the solution to 70°C and stir for 1 hour to form the prepolymer.
-
Emulsification: In a separate beaker, dissolve gum arabic in water to create an emulsifier solution. Add the CVL core material to the emulsifier solution and homogenize at high speed to form a stable oil-in-water emulsion.
-
Encapsulation: While stirring the emulsion, slowly add the urea-formaldehyde prepolymer. Adjust the pH to 2.5-3.5 with citric acid to catalyze the polymerization. Continue to stir and slowly raise the temperature to 50-60°C for 2-4 hours to allow the urea-formaldehyde shell to form around the CVL droplets.
-
Curing and Washing: After the encapsulation is complete, allow the mixture to cool. The resulting microcapsules can be collected by filtration and washed with water to remove any unreacted materials.
-
Drying: Dry the microcapsules in an oven at a low temperature (e.g., 40-50°C) to obtain a fine powder.
Protocol 3: Photostability Testing of CVL Formulations
Objective: To quantitatively assess the photostability of stabilized CVL formulations according to ICH Q1B guidelines.[10]
Materials:
-
CVL formulations (with and without stabilizers)
-
Quartz cuvettes or a suitable substrate for coating the formulation
-
A calibrated light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp)
-
Spectrophotometer or colorimeter
-
Aluminum foil
Methodology:
-
Sample Preparation:
-
For liquid formulations, place the solution in a quartz cuvette.
-
For solid or ink formulations, apply a uniform coating onto a stable, non-reactive substrate.
-
Prepare a "dark control" for each sample by wrapping an identical sample in aluminum foil to shield it from light.
-
-
Light Exposure:
-
Place the samples and the dark controls in a photostability chamber equipped with the calibrated light source.
-
Expose the samples to a controlled dose of light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10]
-
-
Color Measurement:
-
At predetermined time intervals, remove the samples and their corresponding dark controls from the chamber.
-
Measure the color of each sample using a spectrophotometer or colorimeter. For solutions, measure the absorbance at the wavelength of maximum absorption (λmax) of the colored CVL. For coatings, measure the CIELAB color coordinates (L, a, b*).
-
-
Data Analysis:
-
Calculate the change in absorbance or the color difference (ΔE) between the exposed sample and its initial state, as well as between the exposed sample and the dark control. The ΔE can be calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].
-
A smaller change in absorbance or a lower ΔE value indicates greater photostability.
-
Plot the change in color as a function of light exposure time to determine the fading kinetics.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting workflow for CVL photofading.
References
- 1. Dyes for Carbonless Copy Paper and Thermal Recording Paper [sellchems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Optimization of Thermochromic Microcapsules as a Ternary System of this compound: Bisphenol A: Decanol Encapsulated with Urea Formaldehyde Resin in a UV-Curable Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Solubility issues of crystal violet lactone in polar vs. nonpolar solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of crystal violet lactone (CVL) in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (CVL)?
A1: this compound is a leuco dye that is generally soluble in nonpolar and slightly polar organic solvents.[1][2] Its solubility is lower in highly polar solvents. The large aromatic structure contributes to its affinity for nonpolar environments, while the lactone and amino groups provide some slight polarity.
Q2: Why is my CVL not dissolving in a solvent where it is reported to be soluble?
A2: Several factors can affect the dissolution of CVL, even in a compatible solvent. These include:
-
Purity of the CVL: Impurities can significantly alter solubility characteristics.
-
Solvent Grade and Purity: The presence of water or other impurities in the solvent can impact CVL's solubility.
-
Temperature: Solubility is temperature-dependent. Heating the mixture may be necessary.
-
Saturation: The concentration of CVL may have exceeded its solubility limit in the specific solvent at the given temperature.
-
Particle Size: A finer powder will have a larger surface area and dissolve more readily than large crystals.
Q3: Can I use CVL in aqueous solutions?
A3: this compound is generally considered insoluble in water.[3] Attempting to dissolve it directly in aqueous buffers will likely be unsuccessful. For applications requiring an aqueous environment, it is typically dissolved in a water-miscible organic solvent first and then introduced to the aqueous phase, though precipitation may still occur.
Q4: How does the polarity of the solvent affect the color of the CVL solution?
A4: In its lactone form, CVL is colorless. It is in this form that it typically dissolves in nonpolar solvents. The development of the characteristic violet color is due to the opening of the lactone ring, which is often induced by an acidic environment, leading to a highly conjugated, colored species.[2] While solvent polarity can influence this equilibrium, the primary driver for color change is typically the presence of an acid.
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues encountered when dissolving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| CVL powder is not dissolving, even with stirring. | 1. Solvent incompatibility: The solvent may be too polar. 2. Low Temperature: The dissolution rate may be slow at room temperature. 3. Saturation: The solution may be saturated. | 1. Consult the solubility data table to select a more appropriate nonpolar or slightly polar solvent. 2. Gently warm the solution while stirring. Use a water bath to avoid overheating. 3. Try adding more solvent to decrease the concentration. |
| The solution is cloudy or a precipitate forms. | 1. Incomplete Dissolution: Not all of the CVL has dissolved. 2. Impure Solvent: Water or other contaminants in the solvent can reduce solubility. 3. Supersaturation: The solution was saturated at a higher temperature and is now cooling. | 1. Continue stirring and gently warm the solution. Sonication can also help break up aggregates. 2. Use a high-purity, anhydrous solvent. 3. Reheat the solution to redissolve the precipitate and allow it to cool slowly. |
| The solution has a faint color upon dissolution. | 1. Acidic Impurities: Trace amounts of acid in the solvent or on the glassware can cause the lactone ring to open. 2. Decomposition: CVL may degrade over time or due to exposure to light and heat. | 1. Use a neutral, high-purity solvent and ensure glassware is clean and free of acidic residues. 2. Store CVL in a cool, dark place. If decomposition is suspected, consider using a fresh batch. |
| The solubility seems lower than expected. | 1. Incorrect Solvent: The solvent may not be what is labeled. 2. Purity of CVL: Lower purity will result in less active compound dissolving. | 1. Verify the identity and purity of the solvent. 2. Check the certificate of analysis for the purity of your CVL. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various polar and nonpolar solvents at room temperature. Please note that these values are estimates based on qualitative descriptions and should be confirmed experimentally for precise applications.
| Solvent | Solvent Type | Approximate Solubility ( g/100 mL) | Observations |
| Dichloromethane | Slightly Polar | High | Often used as a solvent for CVL in photochromic systems.[2] |
| Toluene | Nonpolar | Moderate to High | Good solubility reported.[4] |
| Acetone | Polar Aprotic | Moderate | Generally a good solvent for many organic compounds. |
| Ethyl Acetate | Slightly Polar | Moderate | Expected to be a suitable solvent. |
| Ethanol | Polar Protic | Low to Moderate | Lower solubility compared to nonpolar solvents.[2] |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, with lower solubility expected.[5] |
| Water | Polar Protic | < 0.1 | Generally considered insoluble.[3] |
| Hexane | Nonpolar | Low | May be too nonpolar to effectively dissolve CVL. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of CVL in a specific solvent.
Materials:
-
This compound (CVL) powder
-
Solvent of interest (high purity)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions:
-
Add an excess amount of CVL powder to a known volume of the solvent in a series of vials. .
-
Ensure there is undissolved solid at the bottom of each vial.
-
-
Equilibrate the solutions:
-
Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for at least 24 hours to ensure saturation.
-
-
Separate the solid and liquid phases:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Determine the concentration of the supernatant:
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid CVL.
-
Alternatively, if a suitable analytical method is available (e.g., UV-Vis spectroscopy with a known extinction coefficient for the colored form after acidification), the concentration can be determined spectroscopically.
-
-
Calculate the solubility:
-
Express the solubility in g/100 mL or other desired units based on the mass of dissolved CVL and the volume of the solvent.
-
Visualizing Solubility Concepts
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its polarity.
Caption: A flowchart for selecting a suitable solvent for this compound.
Troubleshooting Dissolution Issues
This diagram outlines a troubleshooting process for when this compound fails to dissolve.
Caption: A decision tree for troubleshooting issues with dissolving CVL.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102241652A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Quenching Effects on Crystal Violet Lactone's Thermochromic Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermochromic properties of crystal violet lactone (CVL).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with CVL-based thermochromic systems.
Q1: My this compound (CVL) mixture is not showing any color change upon heating. What could be the cause?
A1: A complete lack of thermochromic behavior, often referred to as quenching of the effect, can stem from several factors related to the three-component system (CVL, developer, and solvent):
-
Incorrect Component Ratio: The stoichiometry between the CVL (color former), the developer (weak acid), and the solvent is crucial for the color change to occur. An incorrect ratio can prevent the formation of the colored complex. Optimal discoloration has been observed with a CVL:bisphenol A (BPA):hexadecanol ratio of 1:3:40.[1]
-
Inappropriate Developer Acidity: The acidity of the developer plays a key role. If the developer is too strong of an acid, it can cause an irreversible color change. Conversely, if it is not acidic enough, it may not effectively induce the opening of the lactone ring in CVL.[1]
-
Unsuitable Solvent: The solvent's melting point is a primary determinant of the color change temperature. If the experimental temperature does not cross the melting point of the solvent, no color change will be observed.
-
Component Degradation: Exposure to UV light can degrade the components of the thermochromic system, leading to a loss of functionality.[2]
Troubleshooting Steps:
-
Verify Component Ratios: Double-check the mass or molar ratios of the CVL, developer, and solvent used in your preparation.
-
Evaluate Developer Choice: Ensure you are using a weak acid as the developer (e.g., bisphenol A, alkyl gallates).
-
Check Solvent Melting Point: Confirm that the heating and cooling cycle in your experiment crosses the melting temperature of your chosen solvent.
-
Protect from UV Light: Store your components and final mixture in a dark environment to prevent photodegradation.
Q2: The color of my CVL mixture is faint or the color change is not distinct. How can I improve the color intensity?
A2: A weak color or poor contrast in the thermochromic transition can be attributed to:
-
Suboptimal Component Ratio: The relative concentrations of the CVL, developer, and solvent affect the intensity of the colored state.
-
Developer's Molecular Structure: The steric and electronic properties of the developer influence the stability and color intensity of the CVL-developer complex.
-
Homogeneity of the Mixture: Inhomogeneous mixing of the components can lead to localized areas with poor color development.
Troubleshooting Steps:
-
Optimize Component Ratios: Systematically vary the ratio of the developer to the CVL to find the optimal concentration for maximum color intensity.
-
Experiment with Different Developers: Try using different weak acid developers to see if they produce a more intense color with your CVL and solvent system.
-
Ensure Thorough Mixing: When preparing the mixture, ensure all components are completely melted and homogenized before cooling.
Q3: The thermochromic color change in my CVL system is irreversible. Why is this happening?
A3: Irreversibility in a thermochromic system is typically caused by:
-
Use of a Strong Acid Developer: Strong acids can cause a permanent opening of the lactone ring in CVL, leading to an irreversible color change.
-
Thermal Decomposition: Exposing the thermochromic mixture to temperatures significantly above the solvent's melting point for extended periods can lead to the decomposition of the components.
Troubleshooting Steps:
-
Use a Weak Acid Developer: Ensure your developer is a weak acid.
-
Control Temperature: Carefully control the heating of your mixture to avoid temperatures that could cause decomposition.
Quantitative Data Summary
The following tables summarize key quantitative data related to CVL-based thermochromic systems.
| Component | Developer | Solvent | Mass Ratio (CVL:Developer:Solvent) | Discoloration Temperature Range (°C) | Color Change |
| This compound | Boric Acid | Hexadecyl Alcohol | 1:15:50 | 47.5 - 51.1 | Blue-Green to Colorless |
| This compound | Bisphenol A | Tetradecanol | 1:3:60 | ~25 | Blue to Colorless |
| This compound | Bisphenol A | Decanol | 1:4:50 | Not specified | Blue to Colorless |
Experimental Protocols
1. Preparation of a Bulk CVL-Based Thermochromic Mixture
This protocol describes the preparation of a simple, bulk thermochromic system.
-
Materials:
-
This compound (CVL)
-
Bisphenol A (BPA) - Developer
-
1-Tetradecanol (B3432657) - Solvent
-
-
Procedure:
-
In a beaker, combine CVL, BPA, and 1-tetradecanol in a 1:3:60 mass ratio.
-
Heat the mixture in a water bath to 90°C while stirring continuously.
-
Continue heating and stirring until all components have melted and the solution is clear and homogeneous.
-
Remove the beaker from the water bath and allow it to cool to room temperature.
-
The mixture will solidify and exhibit a color (typically blue or violet).
-
To observe the thermochromic effect, gently heat the solid mixture. The color will fade as the solvent melts and reappear upon cooling.
-
2. Preparation of a Microencapsulated CVL Thermochromic System
Microencapsulation can protect the thermochromic components and is often used for incorporation into other materials like inks or plastics.
-
Core Material Preparation:
-
Prepare the thermochromic mixture as described in the bulk preparation protocol (CVL:BPA:Tetradecanol in a 1:3:60 ratio).
-
-
Wall Material Preparation (Urea-Formaldehyde Resin):
-
In a beaker, dissolve urea (B33335) and formaldehyde (B43269) in distilled water.
-
Adjust the pH of the solution to approximately 8.5 using triethanolamine.
-
Heat the solution to 70°C and stir for 1 hour.
-
-
Emulsification and Encapsulation:
-
Add an emulsifier (e.g., gum arabic) to the wall material solution.
-
Heat the core thermochromic material until it is molten.
-
Slowly add the molten core material to the wall material solution while stirring at high speed to form an emulsion.
-
Continue stirring and adjust the pH to initiate the polymerization of the urea-formaldehyde resin around the core material droplets.
-
After the reaction is complete, the microcapsules can be collected by filtration, washed, and dried.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to CVL thermochromism.
Caption: Mechanism of thermochromism in a CVL-based system.
Caption: Troubleshooting workflow for a quenched thermochromic effect.
References
Technical Support Center: Optimizing Crystal Violet Lactone (CVL) Thermochromic Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the color-changing temperature of crystal violet lactone (CVL) complexes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound (CVL) thermochromic system?
A1: A typical CVL thermochromic system is a ternary mixture composed of three essential components:
-
Color Former: this compound (CVL), a leuco dye, which is colorless in its neutral state.
-
Color Developer: An electron-accepting compound, typically a weak acid like a phenol (B47542) or a carboxylic acid (e.g., Bisphenol A, alkyl gallates). The developer protonates the CVL, inducing the opening of its lactone ring and resulting in the characteristic violet color.[1][2]
-
Solvent: A high-melting point organic solvent, often a long-chain alcohol (e.g., tetradecanol (B45765), hexadecanol) or an ester (e.g., methyl stearate).[3][4] The melting and solidification of the solvent control the interaction between the color former and the developer, thus dictating the temperature of the color change.[5][6]
Q2: What is the mechanism behind the color change in CVL complexes?
A2: The thermochromism in CVL complexes is based on a reversible tautomerism of the lactone ring.[1][2] At lower temperatures, the solvent is in a solid state, facilitating an interaction between the CVL (color former) and the developer. This interaction, often involving proton transfer, causes the lactone ring of the CVL to open, forming a highly conjugated, colored structure. As the temperature rises to the melting point of the solvent, the solvent liquefies and solvates the developer, disrupting its interaction with the CVL. This allows the CVL to revert to its stable, colorless lactone form.[3]
Q3: How can I adjust the color-changing temperature of my CVL complex?
A3: The color-changing temperature is primarily determined by the properties of the solvent and, to a lesser extent, the acidity of the color developer.[1][2] The melting point of the solvent is the most critical factor; the color transition typically occurs around this temperature.[5] By selecting solvents with different melting points, you can tune the thermochromic transition temperature. The molar ratio of the three components also plays a crucial role in the overall performance and transition characteristics of the system.[1] The adjustable range for the color transition temperature of CVL is generally between 30-70 °C.[1]
Q4: What is the role of the color developer's acidity?
A4: The acidity of the color developer influences the color intensity (chroma) of the complex in its colored state.[1][2] Generally, a stronger acidity in the developer leads to a deeper and more intense color.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No color change observed. | 1. Incorrect ratio of components. 2. Incompatible developer or solvent. 3. Incomplete mixing or reaction. | 1. Verify the molar ratios of CVL, developer, and solvent. A common starting point is a mass ratio of 1:3:60 for CVL:BPA:tetradecanol.[7] 2. Ensure the chosen developer has sufficient acidity to interact with the CVL. 3. Increase stirring time or temperature during preparation to ensure a homogeneous mixture. |
| Incomplete or weak color change. | 1. Insufficient developer concentration or acidity. 2. Phase separation of components. 3. Degradation of components. | 1. Increase the molar ratio of the developer. 2. Consider using a different solvent or adding a compatibilizer. Encapsulating the thermochromic system in microcapsules can also prevent phase separation. 3. Protect the components, especially the CVL, from prolonged exposure to UV light and high temperatures, which can cause irreversible damage. |
| Color change occurs at the wrong temperature. | 1. The melting point of the solvent is not suitable for the target temperature. 2. Impurities in the components. | 1. Select a solvent with a melting point that closely matches the desired transition temperature. 2. Use high-purity reagents to avoid unexpected shifts in the transition temperature. |
| Irreversible color change. | 1. Use of a developer that is too acidic. 2. Decomposition of the complex due to excessive heat. | 1. Switch to a weaker acid as the developer. 2. Avoid heating the complex significantly above its color-changing temperature for extended periods. |
| Poor reproducibility of results. | 1. Inconsistent heating or cooling rates during experiments. 2. Variations in the preparation protocol. | 1. Use a controlled temperature environment (e.g., a water bath or a programmable hot plate) for consistent heating and cooling. 2. Strictly adhere to the established experimental protocol, including component ratios, mixing times, and temperatures. |
Quantitative Data
Table 1: Influence of Developer and Solvent on Color-Changing Temperature
| Color Former | Developer | Solvent | Mass Ratio (CVL:Developer:Solvent) | Color Change Temperature (°C) | Color Transition | Reference |
| This compound | Bisphenol A | Tetradecanol | 1:3:60 | ~25 | Blue to Colorless | [8][9] |
| This compound | Boric Acid | Hexadecanol | 1:15:50 | 47.5 - 51.1 | Dark Blue to Colorless | [10] |
| This compound | Bisphenol A | Decanol | 1:4:50 | Not specified, but color change observed | Blue to Colorless | [11] |
Note: The color-changing temperature can be a range and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a CVL-BPA-Tetradecanol Thermochromic Complex
This protocol describes the preparation of a basic thermochromic complex.
Materials:
-
This compound (CVL)
-
Bisphenol A (BPA)
-
Tetradecanol
-
Beaker
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
Weigh the desired amounts of CVL, BPA, and tetradecanol. A common mass ratio to start with is 1:3:60 (CVL:BPA:tetradecanol).[7]
-
Add the tetradecanol to the beaker and heat it in a water bath to 50 °C until it is completely molten.
-
Add the BPA and CVL to the molten tetradecanol.
-
Place a magnetic stir bar in the beaker and begin stirring.
-
Slowly increase the temperature of the water bath to 70-90 °C while continuously stirring at approximately 400 rpm.[7][12]
-
Continue stirring for about 1.5 hours, or until the solution becomes clear and transparent.[12]
-
Turn off the heat and allow the solution to cool to room temperature.
-
The resulting solid should be a dark blue color and will become colorless upon heating to its transition temperature.
Protocol 2: Preparation of Urea-Formaldehyde Microcapsules Containing a CVL Thermochromic Complex
This protocol outlines the encapsulation of the thermochromic complex for improved stability and application.
Materials:
-
Prepared CVL thermochromic complex (core material)
-
Formaldehyde (B43269) solution (37-40%)
-
Triethanolamine
-
Gum Arabic (emulsifier)
-
Distilled water
-
Citric acid monohydrate solution (8%)
-
Silica (B1680970) and Sodium Chloride (anti-adhesion agents)
-
Beakers, magnetic stirrer, water bath
Procedure:
-
Prepare the Core Material: Synthesize the CVL thermochromic complex as described in Protocol 1.
-
Prepare the Wall Material (Urea-Formaldehyde Resin):
-
Dissolve urea and formaldehyde in a beaker with distilled water at room temperature.
-
Adjust the pH of the solution to approximately 8.5 using triethanolamine.
-
Heat the mixture to 70 °C in a water bath and stir at 300 rpm for 1 hour.[12]
-
-
Emulsification:
-
In a separate beaker, dissolve the gum arabic emulsifier in distilled water.
-
Add the prepared thermochromic complex (core material) to the emulsifier solution.
-
Heat the mixture to 50 °C and stir at a high speed (e.g., 1600 rpm) until the core material is dissolved and a stable emulsion is formed.[12]
-
-
Encapsulation:
-
Slowly add the prepared urea-formaldehyde wall material solution to the emulsion while stirring.
-
Add silica and sodium chloride to the mixture to prevent the microcapsules from sticking together.[7]
-
Adjust the pH to approximately 2.5 by adding the citric acid monohydrate solution to initiate polymerization.[7]
-
Allow the reaction to proceed for 1 hour.
-
-
Curing and Collection:
-
Increase the temperature to around 68 °C and continue stirring at a lower speed (e.g., 250 rpm) for 30 minutes to cure the microcapsules.[7]
-
The resulting microcapsule emulsion can be filtered, washed, and dried for further use.
-
Visualizations
Caption: Workflow for synthesizing and characterizing CVL thermochromic complexes.
Caption: A logical guide for troubleshooting common issues in CVL experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Morpholine Appended this compound Derivatives and an Investigation of Their Thermochromic Behavior -Textile Coloration and Finishing | Korea Science [koreascience.kr]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. library.imaging.org [library.imaging.org]
- 11. Preparation and Optimization of Thermochromic Microcapsules as a Ternary System of this compound: Bisphenol A: Decanol Encapsulated with Urea Formaldehyde Resin in a UV-Curable Primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Thermochromic Microcapsules of Bisphenol A and this compound and Their Effect on Coating Properties [mdpi.com]
Technical Support Center: Stabilization of Crystal Violet Lactone in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Crystal Violet Lactone (CVL) in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CVL) and why is its stability in polymers a concern?
A: this compound (CVL) is a leuco dye, meaning it can switch between a colored and a colorless state.[1] In its colorless form, it has a closed lactone ring.[1][2] When exposed to an acidic environment or other specific triggers, the ring opens, creating a highly conjugated system that absorbs visible light, resulting in a deep violet color.[1][2] This property makes CVL useful for applications like carbonless copy paper and thermochromic materials.[1][3] However, CVL and the polymer matrix it's embedded in can degrade due to exposure to UV light, heat, and oxygen.[4][5][6] This degradation is a significant concern as it leads to irreversible color changes, loss of functionality, and reduced mechanical properties of the final product.[5][7]
Q2: What are the primary causes of CVL degradation in a polymer matrix?
A: The degradation of CVL in a polymer matrix is typically caused by a combination of factors:
-
Photodegradation (UV Exposure): UV radiation from sunlight is a major cause of degradation. It generates free radicals that can attack both the CVL molecule and the polymer chains, leading to bond cleavage, color fading, and yellowing of the matrix.[8][9] Polypropylene is particularly susceptible to UV degradation.[4]
-
Thermal Degradation: High temperatures, especially during processing steps like extrusion, can cause the polymer and CVL to degrade.[6][10] For polymers like PVC, this can involve the release of acidic byproducts (e.g., HCl), which can further accelerate the degradation of CVL.[6][11][12]
-
Oxidation: The presence of oxygen can lead to photo-oxidative or thermal-oxidative degradation.[13] This process, often initiated by UV light or heat, involves a chain reaction of free radicals that breaks down the material.[8][14]
-
Chemical Interactions: Undesirable chemical reactions can occur between CVL, the polymer, and other additives in the formulation (e.g., plasticizers, flame retardants).[7][15] The acidity of developers or polymer degradation byproducts can also influence the stability of CVL's colored state.[3]
Q3: How can I prevent UV-induced degradation of CVL in my polymer system?
A: A multi-pronged approach using UV stabilizers is the most effective strategy:
-
UV Absorbers (UVAs): These additives, such as benzophenones or benzotriazoles, function by absorbing harmful UV radiation and dissipating it as harmless heat.[5][9] They act as a primary shield for the polymer and the dye.
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. They do not absorb UV radiation but instead trap free radicals that form during photo-oxidation, preventing them from causing further damage.[8][9] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[5]
-
Synergistic Combinations: Combining UVAs and HALS often provides the best performance. The UVA blocks a significant portion of the UV light, while the HALS "cleans up" any free radicals that still manage to form.[16]
Q4: Are there other additives besides UV stabilizers that can enhance CVL stability?
A: Yes, incorporating antioxidants can significantly improve stability, particularly against thermal and oxidative degradation. Antioxidants work by interrupting the oxidation process, neutralizing free radicals and other reactive species.[17] Phenolic antioxidants are a common choice.[14] For some systems, microencapsulation of the CVL, developer, and solvent can provide a physical barrier, protecting the sensitive components from reactive species in the polymer matrix and the external environment.[18][19]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving CVL in polymer matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature or weak color development upon compounding. | 1. Excessive heat during processing causing premature reaction or degradation. 2. The polymer matrix or other additives are too acidic, causing the CVL lactone ring to open.[3] 3. Incompatible carrier resin for the colorant masterbatch.[7] | 1. Lower the processing temperature and screw speed to reduce shear heating.[7] 2. Select a less acidic grade of polymer or use additives to neutralize acidity. 3. Ensure the masterbatch carrier melts at the appropriate stage during processing for uniform distribution.[7] |
| Rapid fading or discoloration of the final product under light. | 1. Insufficient UV protection.[4][9] 2. The chosen UV stabilizer is not compatible with the polymer or CVL. 3. The colorant itself is not lightfast. | 1. Incorporate a UV stabilization package. A combination of a UV absorber (e.g., benzotriazole) and a HALS is highly recommended.[16] 2. Consult with your additive supplier to select stabilizers suitable for your specific polymer and end-use conditions. 3. Consider microencapsulating the CVL system to improve lightfastness.[18] |
| Yellowing or browning of the polymer matrix over time. | 1. Thermal degradation of the polymer during processing (e.g., dehydrochlorination in PVC).[6][12] 2. Oxidative degradation of the polymer or additives.[14] 3. Degradation of a phenolic antioxidant.[14] | 1. Optimize processing conditions (lower temperature, shorter residence time). Add thermal stabilizers appropriate for the polymer (e.g., metal stearates for PVC). 2. Add a primary (radical scavenger) and secondary (peroxide decomposer) antioxidant package. 3. Select a non-staining antioxidant if aesthetics are critical. |
| Inconsistent color across the manufactured part (streaks, specks). | 1. Poor dispersion of the CVL or masterbatch in the polymer melt. 2. Worn processing equipment (e.g., screw or barrel) leading to inefficient mixing.[7] 3. Masterbatch carrier incompatibility.[7] | 1. Improve mixing by adjusting screw design, speed, or backpressure. Ensure the masterbatch is properly dried. 2. Inspect equipment for wear and perform necessary maintenance. 3. Use a masterbatch with a carrier resin that is highly compatible with the base polymer. |
Quantitative Data on Stabilizer Performance
The effectiveness of stabilizers is typically measured by tracking color change (Delta E) or the retention of mechanical properties over time under accelerated weathering conditions.
Table 1: Example Performance of UV Stabilizers in Polypropylene (PP) (Note: Data is illustrative. Actual performance depends on specific formulations and test conditions.)
| Stabilizer System (in PP) | UV Exposure (Hours) | Color Change (ΔE) | Gloss Retention (%) |
| Control (No Stabilizer) | 500 | 15.2 | 45% |
| 0.2% UV Absorber (Benzotriazole type) | 500 | 8.5 | 68% |
| 0.2% HALS | 500 | 4.1 | 85% |
| 0.2% UVA + 0.2% HALS | 500 | 1.8 | 95% |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Thermochromic CVL System in a Polymer Matrix
This protocol describes the preparation of a thermochromic system using CVL, a developer, and a solvent, which is then incorporated into a polymer matrix.
Materials:
-
This compound (CVL) (Color former)
-
Bisphenol A (BPA) (Developer)[20]
-
A long-chain fatty alcohol, e.g., 1-Tetradecanol or Hexadecanol (Solvent)[20][21]
-
Polymer resin (e.g., Polypropylene, PVC)
-
Stabilizers (UV absorbers, HALS, antioxidants) as required
Procedure:
-
Prepare the Thermochromic Composite:
-
In a heat-resistant vessel, melt the fatty alcohol (solvent) by heating it to approximately 70-80°C.[21]
-
Once melted, add the developer (BPA) and the color former (CVL) to the molten solvent. A common starting ratio is 1:3:40 (CVL:BPA:Solvent by weight), but this can be optimized.[3]
-
Stir the mixture at a constant speed until all components are fully dissolved and the solution is homogenous.
-
Allow the mixture to cool to room temperature. It should form a colored solid. This is your thermochromic composite.
-
-
Incorporate into Polymer:
-
The thermochromic composite can be ground into a fine powder.
-
This powder, along with any other stabilizers, can be dry-blended with the polymer pellets.
-
The blend is then processed using standard melt-compounding equipment, such as a twin-screw extruder. Ensure the processing temperature profile is carefully controlled to avoid premature color change or degradation.
-
The resulting compounded pellets can be used for subsequent molding or film extrusion.
-
Protocol 2: Stability Testing via Accelerated Weathering
This protocol outlines a method for evaluating the stability of your CVL-polymer system against UV light and heat.
Equipment:
-
Accelerated weathering chamber (e.g., Xenon Arc or QUV)
-
Spectrophotometer or colorimeter
-
Gloss meter
Procedure:
-
Sample Preparation: Prepare flat plaques or films of your CVL-polymer formulation using injection molding or extrusion. Create multiple identical samples, including a control sample without stabilizers.
-
Initial Characterization: Before exposure, measure the initial color (CIELAB coordinates L, a, b*) and gloss of each sample.
-
Accelerated Weathering:
-
Place the samples in the weathering chamber.
-
Set the exposure conditions based on standard test methods (e.g., ASTM G155 for Xenon Arc). This typically involves cycles of light, heat, and humidity/water spray.
-
-
Periodic Evaluation:
-
At set intervals (e.g., every 250 hours), remove the samples from the chamber.
-
Measure the color and gloss of each sample.
-
Calculate the color change (ΔE) relative to the initial measurements.
-
Visually inspect samples for signs of degradation like cracking, chalking, or yellowing.
-
-
Data Analysis: Plot the change in color (ΔE) and gloss retention (%) versus exposure time for each formulation. This allows for direct comparison of the effectiveness of different stabilization packages.
Visualizations
Degradation and Stabilization Pathways
Caption: Logical flow of CVL degradation and prevention.
Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating CVL-polymer stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 6. researchgate.net [researchgate.net]
- 7. plasticstoday.com [plasticstoday.com]
- 8. en.hamiico.com [en.hamiico.com]
- 9. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 10. Thermochromic polymers [chromogene-polymere.de]
- 11. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. researchgate.net [researchgate.net]
- 16. ecochemchina.com [ecochemchina.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. library.imaging.org [library.imaging.org]
Troubleshooting uneven color distribution in crystal violet lactone applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystal violet lactone (CVL). The following information is designed to help you address challenges related to uneven color distribution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CVL) and how does it produce color?
A1: this compound is a leuco dye, meaning it can exist in a colorless or colored form.[1][2] In its colorless state, the molecule has a lactone ring.[1][2] This ring can be opened in the presence of an acidic developer, which leads to the formation of a highly conjugated system that absorbs light in the visible spectrum, resulting in a vibrant violet color.[1][2] This transformation is often reversible and can be influenced by factors like temperature and pH.[3]
Q2: What are the key components of a typical CVL-based color-changing system?
A2: A typical thermochromic (heat-sensitive) system using CVL consists of three main components[3][4]:
-
Color Former: this compound (the leuco dye).
-
Color Developer: A weak acid that facilitates the opening of the lactone ring. Common developers include Bisphenol A (BPA) and other phenolic compounds.[3][4]
-
Solvent: A solvent with a specific melting point that mediates the interaction between the color former and the developer. The melting and solidification of the solvent control the color change at a specific temperature. Long-chain alcohols are often used for this purpose.[1][4]
Q3: What is microencapsulation and why is it used with CVL?
A3: Microencapsulation is a process where the CVL and other components of the color-changing system are enclosed in microscopic capsules. This is done to protect the sensitive components from the surrounding environment and to control the release and interaction of the reactants. For example, in carbonless copy paper, pressure ruptures the microcapsules, releasing the CVL to react with the developer on the sheet below.[4]
Troubleshooting Uneven Color Distribution
Uneven color distribution in CVL applications can manifest as streaks, spots, blotches, or a generally mottled appearance. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Speckles or Spots of Intense Color in the Coating
Q: My CVL coating has small, dark spots instead of a uniform color. What could be the cause?
A: This issue often points to poor dispersion or dissolution of the components in your formulation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Dissolution of CVL or Developer | Ensure that the CVL and developer are fully dissolved in the solvent before application. This may require adjusting the solvent, increasing the mixing time, or gently heating the solution. |
| Particle Aggregation | If you are using a suspension or dispersion of microcapsules, the particles may be clumping together. Improve dispersion by using a suitable dispersing agent, adjusting the pH, or employing mechanical methods like sonication. |
| Precipitation of Components | If the solution is cooled too rapidly or if the solvent is not ideal, one or more components may precipitate out of the solution, leading to solid particles in the coating. Ensure a controlled cooling process and verify solvent compatibility. |
Problem 2: Streaks or Lines in the Direction of Application
Q: I'm observing linear defects in my CVL coating. How can I fix this?
A: Streaks are typically related to the application method and the rheological properties of your formulation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Application Technique | For manual applications, ensure a smooth, consistent motion. For automated methods like spin coating or spray coating, optimize the parameters such as speed, pressure, and nozzle distance. |
| Inappropriate Viscosity of the Formulation | If the viscosity is too high, the coating may not level properly, leading to streaks. If it's too low, it can lead to running or sagging. Adjust the solvent content or add a rheology modifier to achieve the optimal viscosity for your application method. |
| Contamination on the Substrate or Applicator | Any foreign particles on the substrate or the coating equipment can drag through the wet film and cause streaks. Ensure that both the substrate and the applicator are scrupulously clean before use. |
Problem 3: Blotchy or Mottled Appearance with Inconsistent Color Intensity
Q: The color of my CVL application is patchy and not uniform across the surface. What is causing this?
A: A mottled appearance can be caused by a variety of factors related to the formulation, the substrate, and the drying process.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Wetting of the Substrate | If the surface tension of your formulation is too high, it may not spread evenly on the substrate. Consider adding a surfactant to improve wetting or pre-treating the substrate to modify its surface energy. |
| Uneven Drying | Rapid or uneven drying can lead to variations in color intensity. Ensure a controlled drying environment with consistent temperature and airflow. For heat-cured coatings, ensure uniform heating of the entire surface. |
| Inconsistent Component Ratios | If the ratio of CVL to developer and solvent is not uniform throughout the formulation, it will result in patchy color. Ensure thorough mixing of all components to achieve a homogenous mixture. |
| Hygroscopic Components | If any components of your formulation absorb moisture from the atmosphere, it can lead to localized changes in properties and affect color uniformity. Store all materials in a dry environment and minimize exposure to humidity during preparation and application. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Type | Examples | Solubility | Notes |
| Polar Aprotic Solvents | Acetone, Dichloromethane | Good | Often used for preparing CVL solutions. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate | May require heating to fully dissolve. |
| Nonpolar Aromatic Solvents | Toluene, Xylene | Good | Commonly used in industrial formulations. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Poor | CVL is generally not soluble in these solvents. |
| Water | - | Insoluble | CVL is not soluble in water. |
Table 2: Influence of Component Ratios on Thermochromic Properties
The ratio of the color former (CVL), developer, and solvent is critical in determining the color transition temperature. The following table provides an example based on a common thermochromic system.[4]
| CVL:BPA:Tetradecanol (by weight) | Observed Color Transition Temperature | Notes |
| 1:2:50 | ~30°C | A common starting point for formulations. |
| 1:3:60 | ~25°C | Increasing the relative amount of developer can lower the transition temperature.[4] |
| 1:1:50 | ~35°C | Reducing the developer concentration can increase the transition temperature. |
Note: These values are illustrative and can be influenced by the purity of the components and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Basic CVL Solution for Coating
This protocol describes the preparation of a simple CVL solution that can be used for various coating applications.
Materials:
-
This compound (CVL)
-
Bisphenol A (BPA)
-
A suitable organic solvent (e.g., Toluene or a long-chain alcohol like 1-Tetradecanol)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Hot plate
Procedure:
-
Determine the desired ratio of CVL, BPA, and solvent based on the target color transition temperature (refer to Table 2).
-
Add the solvent to the glass beaker and place it on the magnetic stirrer with a stir bar.
-
Gently heat the solvent while stirring. The temperature will depend on the solvent's properties but should be sufficient to facilitate dissolution.
-
Slowly add the BPA to the heated solvent and stir until it is completely dissolved.
-
Gradually add the CVL to the solution and continue stirring until it is fully dissolved. The solution should be clear at this stage.
-
Allow the solution to cool to room temperature while stirring.
-
The resulting solution is now ready for application.
Protocol 2: Uniform Coating Application using Spin Coating
Spin coating is an excellent method for achieving highly uniform thin films on flat substrates.
Equipment:
-
Spin coater
-
Prepared CVL solution
-
Substrate (e.g., glass slide, silicon wafer)
-
Pipette
Procedure:
-
Clean the substrate thoroughly to remove any dust, grease, or other contaminants. A common cleaning procedure involves sonication in a series of solvents like acetone, and isopropanol, followed by drying with a nitrogen gun.
-
Place the substrate on the chuck of the spin coater and ensure it is centered and held securely by the vacuum.
-
Dispense a small amount of the CVL solution onto the center of the substrate using a pipette. The amount will depend on the substrate size and the desired film thickness.
-
Start the spin coater. A typical two-stage process is used:
-
Stage 1 (Spreading): A low speed (e.g., 500-1000 rpm) for a few seconds to allow the solution to spread across the substrate.
-
Stage 2 (Thinning): A higher speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Stop the spin coater and carefully remove the coated substrate.
-
Dry or cure the film as required by the specific formulation. This may involve air drying, oven baking, or UV curing.
Visualizations
Caption: A flowchart for troubleshooting common issues of uneven color distribution.
Caption: The reversible chemical equilibrium responsible for CVL's color change.
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.libraries.wm.edu [catalog.libraries.wm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | SIELC Technologies [sielc.com]
Effect of solvent polarity on crystal violet lactone's color transition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the solvatochromic properties of crystal violet lactone (CVL). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying principles of CVL's color transition in response to solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the color change of this compound in different solvents?
A1: this compound (CVL) is a leuco dye, meaning it can exist in a colorless form. The color change is due to a reversible equilibrium between its colorless lactone form and a colored zwitterionic (or cationic) form. In nonpolar solvents, the colorless, closed-ring lactone structure is more stable. In polar solvents, the equilibrium shifts towards the open-ring, colored zwitterionic form. This is because polar solvent molecules stabilize the charged zwitterionic structure, which has a large, conjugated π-system that absorbs light in the visible spectrum, resulting in a distinct color.[1]
Q2: How does solvent polarity specifically affect the color of the solution?
A2: As the polarity of the solvent increases, it better stabilizes the charge separation in the colored zwitterionic form of CVL. This stabilization lowers the energy of the excited state of the molecule. Consequently, the molecule absorbs light of higher energy (shorter wavelength). This phenomenon is known as solvatochromism. Therefore, a bathochromic shift (to longer wavelengths) is generally observed in less polar solvents, and a hypsochromic shift (to shorter wavelengths) is seen in more polar solvents for the colored form of CVL.
Q3: Is the color change of this compound reversible?
A3: Yes, the color change is typically reversible. If a polar solvent containing the colored form of CVL is replaced with a nonpolar solvent (for instance, through evaporation and redissolution), the equilibrium will shift back towards the colorless lactone form. This reversibility is a key feature of its application in various technologies like carbonless copy paper and thermochromic materials.[1][2]
Q4: Can temperature also affect the color of a this compound solution?
A4: Yes, temperature can influence the color, a phenomenon known as thermochromism. In some systems, particularly those containing a color developer and a solvent, an increase in temperature can cause the colored complex to dissociate, leading to a return to the colorless lactone form.[2] The color transition temperature can be adjusted by the choice of solvent and the molar ratios of the components in thermochromic systems.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No color change is observed when dissolving CVL in a supposedly polar solvent. | 1. Insufficient Solvent Polarity: The solvent may not be polar enough to induce the ring-opening of the lactone. 2. Low CVL Concentration: The concentration of the colored species may be too low to be visible. 3. Degradation of CVL: The this compound may have degraded due to improper storage (e.g., exposure to light or strong acids/bases). | 1. Try a solvent with a higher dielectric constant or add a small amount of a more polar co-solvent (e.g., a trace of ethanol (B145695) in chloroform). 2. Increase the concentration of the dissolved CVL. 3. Use a fresh batch of CVL and store it in a cool, dark, and dry place. |
| The color of the solution is very faint. | 1. Low CVL Concentration: As above. 2. Equilibrium Position: The equilibrium may only be slightly shifted towards the colored form in the chosen solvent. | 1. Increase the concentration of CVL. 2. Use a more polar solvent to further shift the equilibrium towards the colored form. |
| Precipitate forms upon dissolving CVL. | 1. Poor Solubility: CVL has limited solubility in some solvents. 2. Impure Solvent: The solvent may contain impurities that react with CVL or reduce its solubility. | 1. Gently warm the solution or use sonication to aid dissolution. Ensure you are not exceeding the solubility limit. 2. Use high-purity, anhydrous solvents. |
| Inconsistent λmax readings in UV-Vis spectroscopy. | 1. Instrumental Drift: The spectrophotometer may not be properly warmed up or calibrated. 2. Solvent Impurities: Traces of other solvents can affect the local polarity around the CVL molecule. 3. Concentration Effects: At high concentrations, dye aggregation can occur, leading to shifts in the absorption maximum.[3] | 1. Allow the spectrophotometer to warm up for at least 30 minutes and perform a baseline correction with the pure solvent before each measurement. 2. Use fresh, high-purity solvents for each experiment. 3. Work with dilute solutions, typically in the micromolar range, to avoid aggregation. |
| The solution color fades over time. | 1. Photobleaching: The colored form of CVL can be susceptible to degradation upon prolonged exposure to light. 2. Reaction with Solvent or Impurities: The colored species may be slowly reacting with components in the solvent. | 1. Prepare fresh solutions and keep them in the dark as much as possible before measurement. 2. Use high-purity, fresh solvents. |
Data Presentation
The following table summarizes the approximate absorption maxima (λmax) of the colored form of crystal violet in various solvents. Note that the colored species is the cation of crystal violet, which is formed upon the ring-opening of this compound in a sufficiently polar or acidic environment.
| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) |
| Chloroform | 4.81 | ~587[4][5] |
| Acetone (B3395972) | 20.7 | ~590[6] |
| Ethanol | 24.55 | ~590 |
| Methanol | 32.6 | ~578[7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~598-600[8] |
| Water | 80.1 | ~590[4][6] |
Note: The λmax values can be influenced by factors such as solute concentration, temperature, and the presence of acidic or basic impurities.
Experimental Protocols
Protocol for Observing and Measuring the Solvatochromic Shift of this compound
This protocol outlines the procedure for preparing solutions of this compound in various solvents and measuring their absorption spectra to determine the λmax.
Materials:
-
This compound (CVL)
-
A series of anhydrous, spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO)
-
Volumetric flasks (10 mL)
-
Micropipettes and tips
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of CVL (e.g., 1 mM) in a moderately polar solvent where it is readily soluble and colored, such as acetone or acetonitrile. Weigh an appropriate amount of CVL and dissolve it in the chosen solvent in a volumetric flask.
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, pipette a small volume of the CVL stock solution into a 10 mL volumetric flask and dilute to the mark with the respective solvent. The final concentration should be in the low micromolar range (e.g., 10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Note: For nonpolar solvents where the colorless form is expected, a higher concentration might be initially prepared to observe any faint coloration. A small amount of a polar co-solvent can be added to induce color if necessary for spectroscopic analysis.
-
-
UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow it to warm up for at least 30 minutes to ensure a stable baseline.
-
Set the wavelength range for scanning, for instance, from 400 nm to 700 nm.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent that will be used for the first sample.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (autozero). This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the cuvette and rinse it a few times with the first CVL working solution.
-
Fill the cuvette with the CVL working solution and place it in the spectrophotometer.
-
Run the spectral scan and record the absorption spectrum.
-
Identify and record the wavelength of maximum absorbance (λmax).
-
-
Repeat for All Solvents:
-
Repeat steps 4 and 5 for each of the prepared working solutions in the different solvents. Always perform a new baseline correction with the corresponding pure solvent before measuring each new sample.
-
-
Data Analysis:
-
Compile the λmax values for each solvent.
-
You can plot the λmax (or wavenumber, 1/λmax) against a solvent polarity scale (e.g., dielectric constant or ET(30) values) to visualize the solvatochromic trend.
-
Mandatory Visualization
Caption: Equilibrium of this compound in different solvent polarities.
This diagram illustrates the equilibrium between the colorless lactone form and the colored zwitterionic form of this compound. In nonpolar solvents, the equilibrium favors the colorless, closed-ring structure. In polar solvents, the equilibrium shifts to the right, favoring the colored, open-ring zwitterionic structure, which is stabilized by the polar environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent and concentration effects on the visible spectra of tri-para-dialkylamino-substituted triarylmethane dyes in liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Hysteresis in Crystal Violet Lactone (CVL) Thermochromic Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crystal violet lactone (CVL) thermochromic systems. The focus is on understanding and mitigating the effects of hysteresis in the color-change cycle.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is hysteresis in the context of CVL's thermochromic cycle?
A1: Hysteresis refers to the phenomenon where the temperature at which CVL changes color upon heating is different from the temperature at which it reverts to its original color upon cooling. This results in a "memory" effect, where the state of the system depends on its recent temperature history. The thermochromic process is reversible, but the color values at a specific temperature can differ between the heating and cooling cycles.[1][2]
Q2: What is the primary cause of this hysteresis?
A2: The primary cause is solvent hysteresis.[2] CVL thermochromic systems are typically composed of three components: the CVL dye, a color developer (a weak acid), and a solvent (often a long-chain alcohol).[3][4] The color transition is governed by the melting and solidification of the solvent.[5][6] Hysteresis occurs because the solidification temperature of the solvent is typically lower than its melting point, a phenomenon known as supercooling.[1] As the system cools, the solvent remains in a liquid state at temperatures below its melting point, which prevents the interaction between the CVL and the developer required to form the colored state.[2]
Q3: How do the different components (dye, developer, solvent) influence the thermochromic behavior?
A3: Each component plays a critical role:
-
This compound (CVL): This is the color former or leuco dye. It exists in a colorless, closed-lactone ring state and a colored, open-ring zwitterionic state.[5][7]
-
Developer: This is typically a weak organic acid (e.g., Bisphenol A, alkyl gallates) that acts as an electron acceptor or proton donor.[3][4][8] It facilitates the opening of the lactone ring, causing the color to appear.[8] The acidity of the developer influences the intensity of the colored state; stronger acidity generally leads to a deeper color.[9][10]
-
Solvent: This component, often a long-chain alcohol or ester, determines the temperature of the color transition, which is linked to its melting point.[5][10] When the solvent melts, it dissolves the developer and separates it from the CVL, causing the color to disappear.[5]
Q4: Can hysteresis be completely eliminated in CVL systems?
A4: Completely eliminating hysteresis is extremely challenging due to the inherent nature of phase transitions in the solvent. However, it can be significantly minimized and controlled by carefully selecting the system's components. The goal is to choose a solvent with a minimal difference between its melting and solidification temperatures.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with CVL thermochromic systems.
Issue 1: Wide Hysteresis Loop
-
Symptom: The temperature difference between the color-to-colorless transition (heating) and the colorless-to-color transition (cooling) is excessively large.
-
Primary Cause: The chosen solvent exhibits significant supercooling, leading to a large gap between its melting and solidification points.[1][2] The molecular structure of the solvent, such as branching, can also hinder efficient packing and increase hysteresis.[1]
-
Solutions:
-
Solvent Selection: Experiment with different solvents. Long-chain alkyl alcohols and esters are common choices.[4] Select solvents that are known to have sharp, well-defined freezing points with minimal supercooling.
-
Solvent Purity: Ensure high purity of the solvent, as impurities can interfere with crystallization and widen the hysteresis loop.
-
Consider Solvent Mixtures: A eutectic mixture of two or more solvents can sometimes result in a sharper phase transition and reduced hysteresis compared to a single component.
-
Issue 2: Incomplete or Faded Color Transition
-
Symptom: The system does not achieve a deep, vibrant color in its low-temperature state, or the transition to a fully colorless state is incomplete.
-
Primary Cause: The ratio of the three components is suboptimal, or the developer is not sufficiently acidic to drive the complete opening of the CVL lactone ring.[9][10]
-
Solutions:
-
Optimize Component Ratios: Systematically vary the molar ratios of CVL-to-developer and developer-to-solvent. The optimal ratio depends on the specific components used.[3]
-
Change the Developer: Test developers with varying acidity (pKa values). Phenols and carboxylic acids are common choices.[3][9] A developer with stronger acidity will generally produce a more intense color.[10]
-
Ensure Homogeneity: During preparation, ensure all components are fully melted and homogeneously mixed to prevent phase separation that could lead to an incomplete transition.
-
Issue 3: Poor Reversibility or System Degradation
-
Symptom: After several thermal cycles, the color intensity fades, or the system fails to switch colors.
-
Primary Cause: The components, particularly the open-ring colored form of CVL, may be susceptible to degradation from exposure to UV radiation or reaction with the surrounding environment.
-
Solutions:
-
Microencapsulation: This is the most effective method for improving stability. Encapsulating the three-component system within a polymer shell protects it from environmental factors and unwanted reactions.[3][11]
-
Add UV Stabilizers: If microencapsulation is not feasible, consider adding UV stabilizers and antioxidants to the formulation to prolong its functional lifetime.
-
Section 3: Data and Experimental Protocols
Data Presentation: Example CVL Formulations
The following table summarizes quantitative data from published research on different CVL-based thermochromic systems.
| Color Former | Developer | Solvent | Molar/Mass Ratio | Transition Temperature/Range | Reference |
| CVL | Bisphenol A (BPA) | Tetradecanol | 1:3:60 (mass) | 25°C (Discoloration) | [11] |
| CVL | Boric Acid | Hexadecanol | 1:15:50 (mass) | 47.5–51.1°C | [12] |
| CVL | Bisphenol A (BPA) | Hexadecanol | 1:3:40 (mass) | ~50°C | [3] |
Experimental Protocols
Protocol 1: General Preparation of a CVL Thermochromic System
This protocol describes a common method for preparing a bulk thermochromic composite for analysis.
-
Weigh Components: Accurately weigh the solvent, developer, and CVL according to the desired mass or molar ratio (e.g., 1:3:60 of CVL:BPA:tetradecanol).[11]
-
Melt Solvent: Place the solvent (e.g., tetradecanol) in a beaker and heat it in a temperature-controlled water bath or on a hot plate until it is completely molten (e.g., 50°C).[11]
-
Dissolve Components: Add the developer (e.g., BPA) and the CVL to the molten solvent.[11]
-
Stir and Heat: Introduce a magnetic stir bar and begin stirring. Slowly increase the temperature to ensure complete dissolution and homogenization of all components (e.g., 70-90°C).[11][12] Continue stirring until the solution becomes clear and transparent.
-
Cooling and Observation: Turn off the heat and allow the mixture to cool to room temperature while observing the color change. A successful preparation will result in a uniformly colored solid.[11]
Protocol 2: Characterizing the Hysteresis Loop via Spectrophotometry
This protocol outlines how to quantify the thermochromic hysteresis.
-
Sample Preparation: Prepare a thin film of the CVL composite between two glass slides or place a small amount in a transparent cuvette.
-
Instrumentation Setup: Use a spectrophotometer equipped with a Peltier temperature controller or a similar temperature-controlled stage. Set the spectrophotometer to measure absorbance at the λmax of the colored CVL form (typically around 560-600 nm).
-
Heating Cycle:
-
Start at a temperature where the sample is fully colored (e.g., 20°C).
-
Record the initial absorbance.
-
Increase the temperature in controlled increments (e.g., 1-2°C per step), allowing the system to equilibrate at each step.
-
Record the absorbance at each temperature until the sample is fully colorless.
-
-
Cooling Cycle:
-
From the highest temperature, begin decreasing the temperature in the same controlled increments.
-
Allow the system to equilibrate and record the absorbance at each step until the sample returns to its fully colored state.
-
-
Data Analysis:
-
Plot absorbance versus temperature for both the heating and cooling cycles.
-
The resulting graph will show two distinct curves, with the area between them representing the hysteresis loop.
-
The transition temperatures can be defined as the point of maximum slope (first derivative) on each curve. The difference between these two temperatures is the width of the hysteresis loop.
-
Section 4: Visualizations
Signaling Pathways and Workflows
Caption: The thermochromic mechanism of a CVL system driven by the solvent's phase change.
Caption: Logical workflow for troubleshooting and minimizing hysteresis in CVL systems.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Chemical Activities Involving Reversible Thermochromic Pigments | Chemical Education Xchange [chemedx.org]
- 9. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.imaging.org [library.imaging.org]
Minimizing the Environmental Impact of Crystal Violet Lactone Disposal: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental impact of crystal violet lactone (CVL) disposal. The information is presented in a question-and-answer format to directly address specific issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound (CVL) is a leuco dye, which means it can switch between a colored and a colorless form. In its pure state, it is a slightly yellowish crystalline powder.[1] It is widely used in applications such as carbonless copy paper and thermochromic dyes, like those used in "Hypercolor" clothing.[1]
Q2: What are the primary environmental and health concerns associated with this compound?
While specific environmental toxicity data for CVL is limited, the concerns are often associated with its colored form, crystal violet (CV). CV is a triphenylmethane (B1682552) dye known for its persistence in the environment and potential toxicity.[2][3] Studies on crystal violet have shown it can be toxic to aquatic life.[4] More concerningly, recent research has identified this compound as a potential endocrine disruptor.[5][6] CVL can be absorbed through the skin and has been shown to cause reproductive and developmental toxicity in zebrafish.[5][6]
Q3: What are the standard recommended disposal methods for this compound waste?
According to safety data sheets, the standard disposal method for CVL is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is crucial to prevent CVL from entering drains or sewer systems.[4][7] Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[4]
Q4: Can I dispose of small quantities of this compound waste down the drain?
No, you should not discharge this compound to sewer systems.[4] CVL and its colored form, crystal violet, can be harmful to aquatic organisms.[4] Always collect CVL waste in appropriately labeled, closed containers for proper disposal by a licensed waste management company.[8]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling CVL, it is important to wear appropriate personal protective equipment, including:
-
Gloves: Chemical-impermeable gloves.[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Clothing: A lab coat or other protective clothing to prevent skin contact.[9]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be worn.[10]
Troubleshooting Guides
Issue 1: Accidental Spill of this compound Powder
-
Immediate Action: Evacuate personnel from the immediate spill area.[8] Remove all sources of ignition.[5]
-
Containment: Prevent the powder from spreading or becoming airborne. Avoid generating dust.[9]
-
Cleanup Procedure:
-
Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust formation.[5]
-
Carefully transfer the dampened material into a suitable, labeled container for hazardous waste disposal.[5][9]
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[5]
-
Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[5]
-
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.[5]
-
Verification: Do not re-enter the area until a safety officer has confirmed it is clean.[5]
Issue 2: Ineffective Decolorization of this compound Waste Solution
If your current treatment protocol is not effectively decolorizing the CVL waste, consider the following:
-
pH Adjustment: The effectiveness of many degradation techniques is highly pH-dependent. For instance, some bacterial degradation methods work optimally at a neutral or slightly alkaline pH, while Fenton oxidation is most effective in acidic conditions.[11][12] Experiment with adjusting the pH of your waste solution to the optimal range for your chosen method.
-
Concentration Issues: High concentrations of CVL may inhibit the activity of microorganisms or require a higher dosage of chemical reagents for effective degradation.[11] Consider diluting the waste stream or increasing the concentration of your treatment agent.
-
Incorrect Reagent Ratios: For chemical degradation methods like Fenton oxidation, the ratio of reagents (e.g., Fe²⁺ to H₂O₂) is critical for optimal performance.[12] Ensure you are using the correct, experimentally determined ratios.
-
Insufficient Reaction Time: Degradation processes take time. Ensure you are allowing for a sufficient reaction period for the chosen method to complete the decolorization process.
-
Method Suitability: this compound's structure may require a different degradation approach than crystal violet. If biological methods are failing, consider chemical oxidation techniques, or vice versa.
Issue 3: Residual Color in Waste Stream After Treatment
-
Incomplete Degradation: A faint residual color may indicate that the degradation process is incomplete. This could be due to factors mentioned in "Issue 2".
-
Intermediate Products: The degradation of complex molecules like CVL can result in the formation of colored intermediate byproducts. Further treatment or a different degradation pathway may be necessary to break down these intermediates.
-
Analytical Sensitivity: Ensure your method of analysis for color is appropriate. Visual inspection may not be sufficient. Use a spectrophotometer to measure the absorbance at the maximum wavelength (λmax) of CVL or its colored form to confirm complete decolorization.
Experimental Protocols for Degradation
The following are adapted protocols for the degradation of this compound, based on established methods for crystal violet. Researchers should optimize these protocols for their specific laboratory conditions and waste composition.
Protocol 1: Biodegradation using Enterobacter sp.
This protocol utilizes the bacterium Enterobacter sp., which has been shown to effectively decolorize crystal violet.[11][13]
Objective: To degrade this compound in an aqueous solution using a microbial culture.
Materials:
-
Enterobacter sp. culture
-
Mineral Salt Medium (MSM)
-
Shaking incubator
-
Spectrophotometer
-
CVL waste solution
Methodology:
-
Culture Enterobacter sp. in a suitable nutrient broth.
-
Prepare a Mineral Salt Medium.
-
Inoculate the MSM with a 10% (v/v) inoculum of the Enterobacter sp. culture.[11]
-
Add the CVL waste solution to the inoculated medium to a final concentration of up to 150 mg/L.[11][13]
-
Incubate the culture in a shaking incubator at 35°C and pH 6.5 for up to 72 hours.[11][13]
-
Monitor the decolorization by taking samples at regular intervals, centrifuging to remove bacterial cells, and measuring the absorbance of the supernatant at the λmax of the colored form of CVL.
Quantitative Data (for Crystal Violet): Enterobacter sp. CV-S1 has been shown to achieve 100% degradation of 150 mg/L crystal violet within 72 hours under optimal conditions.[11]
Experimental Workflow: Biodegradation
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. lookchem.com [lookchem.com]
- 7. agilent.com [agilent.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. youtube.com [youtube.com]
- 11. Biodegradation of Crystal Violet dye by bacteria isolated from textile industry effluents [PeerJ] [peerj.com]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradation of Crystal Violet dye by bacteria isolated from textile industry effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the light sensitivity of crystal violet lactone in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the light sensitivity of crystal violet lactone (CVL) in experimental setups. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CVL) and why is it sensitive to light?
A1: this compound is a leuco dye, meaning it can exist in a colorless form.[1][2] In its pure state, it is typically a slightly yellowish or pale green crystalline powder.[1][3] The colorless, or "leuco," form has a central carbon atom in a tetrahedral configuration with an intact lactone ring.[1] CVL's sensitivity to light and heat is an inherent property.[3] Exposure to certain conditions, particularly acidic environments, causes the lactone ring to break.[1] This opens the ring and creates a planar, resonance-stabilized carbocation, which forms a large conjugated system.[1] This new structure is a chromophore that strongly absorbs light in the visible spectrum, resulting in the characteristic deep violet color.[1] This transformation is the basis for its use in applications like carbonless copy paper and thermochromic dyes.[1][4]
Q2: How can I visually determine if my solid CVL or CVL solution has degraded?
A2: Degradation of CVL, often accelerated by light, can be observed through visible changes. For solid CVL, which should be a white to light yellow powder, a noticeable change to a blue-green or dark violet color indicates degradation.[3][5] For CVL solutions, which should be colorless in non-polar/slightly polar organic solvents, the appearance of a violet color suggests that the lactone ring has opened, and the dye is in its colored form.[1] If you observe color changes or precipitation in your stock solution, it is best to discard it and prepare a fresh one to ensure the integrity of your experiment.[6]
Q3: What are the best practices for storing and handling this compound?
A3: Proper storage and handling are critical to prevent the degradation of CVL.
-
Storage: Store solid CVL in a tightly sealed, dark-colored, or opaque container to block UV and visible light.[6][7][8] It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][9][10] For long-term storage, consider reduced temperatures such as -20°C.[6]
-
Handling: When weighing or preparing solutions, avoid well-lit areas.[7] If possible, work in a dark room or use a safelight with a longer wavelength (above 500 nm).[6] Always use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, as CVL can cause skin and eye irritation.[5][8] Avoid creating dust when handling the powder form.[9]
Q4: How can I minimize light exposure during an experiment involving CVL?
A4: To protect CVL from light during an experiment, several measures can be taken:
-
If using clear containers like 96-well plates, wrap them in aluminum foil.[6][7]
-
Perform experimental steps in a darkened room or under a fume hood with the light turned off whenever possible.[7]
-
Prepare CVL solutions fresh and use them promptly. Avoid preparing large batches that will be used over an extended period.[7]
-
For lengthy incubations, store samples in a light-proof box or a dark incubator.[7]
Q5: Are there any chemical additives that can help stabilize CVL solutions?
A5: Yes, certain reagents can be added to solutions to protect against photodegradation. Antioxidants, stabilizers, and inhibitors can help preserve light-sensitive compounds.[6][7] Ascorbic acid is a common and inexpensive antioxidant that has been shown to prevent photobleaching in other applications.[7] Other antioxidants that could potentially reduce photobleaching include apigenin, chrysin, and beta-carotene.[7] However, it is crucial to first test any stabilizing agent to ensure it does not interfere with your specific experimental assay.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with CVL, with a focus on problems arising from its light sensitivity.
| Problem | Probable Cause (Light-Related) | Solution |
| Inconsistent or non-reproducible results in cell viability/biofilm assays. | Inconsistent degradation of CVL stock solution between experiments due to varied light exposure. | Prepare fresh CVL solution for each experiment. Store the stock solution in a foil-wrapped or amber container and minimize its exposure to ambient light.[6][7] |
| High background staining or "false positive" color development. | Premature opening of the lactone ring in the CVL solution due to prolonged exposure to lab lighting. | Minimize the time the CVL solution is exposed to light before and during application. Cover the experimental setup (e.g., multi-well plate) with a light-blocking cover or aluminum foil during incubation steps.[7] |
| CVL stock solution appears colored (violet) before use. | The solid CVL or the solvent was contaminated, or the solution was stored improperly (e.g., in a clear container on the lab bench). | Discard the colored solution.[6] Prepare a new solution from solid CVL that has been stored correctly. Ensure solvents are pure and stored according to manufacturer recommendations. |
| Rapid fading of the violet color after staining and solubilization. | Photobleaching of the colored form of CVL due to intense light exposure, such as from a plate reader's lamp or microscope light source. | Read the absorbance immediately after solubilizing the dye. If performing microscopy, reduce the light intensity and exposure time to the minimum required for imaging. |
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference(s) |
| Chemical Formula | C₂₆H₂₉N₃O₂ | [11] |
| Molecular Weight | 415.53 g/mol | [11] |
| Appearance | White to light yellow or pale green crystalline powder.[3][5] | [3][5] |
| Leuco Form | Colorless, with a closed lactone ring. Soluble in nonpolar or slightly polar organic solvents.[1] | [1] |
| Colored Form | Deep violet, with an open lactone ring (zwitterionic structure). This form is a large conjugated system that acts as a chromophore.[1] | [1] |
| Melting Point | 180-183 °C | [12] |
| Primary Use | Leuco dye used as a color former in thermochromic and pressure-sensitive materials.[1][13] | [1][13] |
Table 2: Conceptual Impact of Storage Conditions on Photosensitive Compound Stability
This table provides a general framework for understanding how to protect light-sensitive compounds like CVL. The stability percentages are illustrative.
| Condition ID | Container Type | Temperature | Light Condition | Illustrative Stability (after 6 months) |
| 1 | Clear Glass Vial | Room Temperature | Ambient Lab Light | < 92% |
| 2 | Clear Glass Vial | 4°C | Dark | ~95% |
| 3 | Amber Glass Vial | 4°C | Dark | ~99% |
| 4 | Amber Glass Vial | -20°C | Dark | > 99% |
| (Data based on general principles for photosensitive compounds as described in reference[6]) |
Experimental Protocols
Protocol 1: Crystal Violet Cell Viability Assay with Light Precautions
This protocol is adapted for adherent cells and incorporates measures to minimize CVL degradation.[14]
-
Cell Seeding: Seed 1–2 × 10⁴ adherent cells per well in a 96-well plate. Incubate for 18–24 hours at 37°C to allow for cell adhesion.[14] Include wells without cells as a background control.
-
Treatment: Aspirate the medium and add fresh medium containing the experimental compounds. Incubate for the desired treatment period.
-
Washing: Aspirate the medium and gently wash the cells twice with tap water or PBS. To avoid detaching cells, tilt the plate and let the liquid stream run down the side of the wells.[14] After the final wash, invert the plate on filter paper and tap gently to remove excess liquid.[14]
-
Staining (Low-Light Step): Perform this step under dim light. Add 50 µL of 0.5% crystal violet staining solution to each well.[14] Place the plate on a bench rocker and incubate for 20 minutes at room temperature, ensuring the plate is covered with aluminum foil or a light-proof box.[7][14]
-
Final Washing: Wash the plate four times with a gentle stream of tap water as described in Step 3.[14] Invert the plate on filter paper to dry completely (at least 2 hours, but 16-24 hours is recommended).[14]
-
Solubilization: Add 100-200 µL of methanol (B129727) to each well to dissolve the stain. Place on a rocker for 20 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a plate reader as soon as possible after solubilization.
Protocol 2: General Photostability Assessment
This protocol, based on ICH Q1B guidelines, can be adapted to test the light sensitivity of your specific CVL formulation.[6]
-
Sample Preparation: Prepare at least two sets of your CVL solution in the experimental solvent. Place one set in clear, chemically inert containers (the "exposed" sample) and the other set in identical containers completely wrapped in aluminum foil (the "dark" or "control" sample).[6]
-
Light Exposure: Place both sets of samples in a photostability chamber. Expose them to a calibrated light source that meets ICH guideline requirements (e.g., an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/m²).[6]
-
Analysis: After the exposure period, compare the exposed sample to the dark control. Use analytical methods such as UV-Vis spectrophotometry to quantify any change in absorbance or HPLC to detect the appearance of degradation products.[15] A significant change in the exposed sample relative to the control indicates photosensitivity.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C26H29N3O2 | CID 73773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. benchchem.com [benchchem.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. fishersci.com [fishersci.com]
- 11. scbt.com [scbt.com]
- 12. This compound Dye content 97 1552-42-7 [sigmaaldrich.com]
- 13. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Photochromism: Crystal Violet Lactone vs. Spiropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the photochromic properties of crystal violet lactone (CVL) and spiropyran. While both are chromogenic compounds, their mechanisms of color change and photochromic efficiencies differ significantly. This document outlines their respective chemistries, presents available quantitative data for the well-studied spiropyran, details experimental protocols for their synthesis and characterization, and provides visual representations of their structures and reaction pathways.
Introduction: Two Classes of Chromogenic Compounds
Spiropyrans are a well-established class of photochromic compounds known for their reversible color change upon exposure to ultraviolet (UV) and visible light.[1] This property makes them ideal candidates for applications such as molecular switches, optical data storage, and smart materials.[1] In contrast, this compound is primarily recognized as a leuco dye that exhibits halochromism (color change with pH) and thermochromism (color change with temperature).[2][3] While some modified forms of CVL can exhibit photochromism, this is not its inherent primary characteristic.[4]
Mechanism of Color Change
The fundamental difference between the chromogenic behavior of spiropyran and this compound lies in their molecular transformation pathways.
Spiropyran: A Reversible Photoisomeization
The photochromism of spiropyran involves a reversible transformation between two isomers: a colorless, non-planar spiropyran (SP) form and a colored, planar merocyanine (B1260669) (MC) form.[5] This process is initiated by the absorption of UV light, which leads to the cleavage of the C-O bond in the pyran ring. This allows the two orthogonal parts of the molecule to rotate and form the conjugated, and thus colored, merocyanine structure. The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by irradiation with visible light or can occur thermally in the dark.[6]
This compound: Lactone Ring-Opening
The color change in this compound is due to the opening of its lactone ring to form the highly conjugated, colored zwitterionic structure of crystal violet.[2] In its native state, CVL is a colorless lactone. The central carbon atom is in a tetrahedral configuration.[2] The ring-opening is typically induced by a change in pH (halochromism) or an increase in temperature (thermochromism).[2] In an acidic environment, the lactone ring breaks, and the central carbon becomes a planar carbocation, leading to the characteristic violet color.[2] While true photochromism is not a primary feature of CVL, certain derivatives, such as the this compound salicylaldehyde (B1680747) hydrazone Zn(II) complex, have been shown to exhibit reversible photochromic behavior.[4]
Quantitative Performance Data
A direct quantitative comparison of the photochromic performance is challenging due to the limited data on the photochromism of this compound. The following table summarizes typical photochromic properties for a widely studied spiropyran derivative, 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (6-nitroBIPS), which serves as a benchmark for photochromic performance.
| Parameter | 6-nitroBIPS (Spiropyran Derivative) | This compound (Photochromic Derivative) |
| λmax (Colorless Form) | ~330-350 nm | Not available |
| λmax (Colored Form) | ~550-620 nm (solvent dependent) | Not available |
| Photocoloration Quantum Yield (ΦSP→MC) | 0.1 - 0.7 (solvent and substituent dependent) | Not available |
| Photobleaching Quantum Yield (ΦMC→SP) | 0.01 - 0.2 (solvent and substituent dependent) | Not available |
| Thermal Fading Rate (k) | Highly variable, from seconds to hours, depending on solvent and temperature. | Not available |
Experimental Protocols
Synthesis
This procedure is adapted from the literature and involves the condensation of Fischer's base with a substituted salicylaldehyde.
-
Preparation of Fischer's Base (1,3,3-trimethyl-2-methyleneindoline):
-
1,2,3,3-tetramethyl-3H-indolium iodide is reacted with a base such as sodium hydroxide.
-
-
Condensation Reaction:
-
Equimolar amounts of Fischer's base and 5-nitrosalicylaldehyde are dissolved in a suitable solvent, such as ethanol (B145695) or toluene.
-
The mixture is refluxed for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the 6-nitroBIPS product.
-
The synthesis of CVL is a multi-step process.[7]
-
Schiff Base Formation: p-dimethylaminobenzaldehyde is reacted with urea (B33335) in the presence of an acid catalyst.[7]
-
Urea Intermediate Formation: The resulting Schiff base is reacted with dimethylaniline.[7]
-
Leuco Crystal Violet Formation: The urea intermediate is then reacted with m-dimethylaminobenzoic acid to form the colorless leuco crystal violet.[7]
-
Oxidation: The leuco form is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to yield this compound.[7]
Characterization of Photochromic Properties
The following experimental workflow outlines a standard procedure for comparing the photochromic properties of different compounds.
Comparative Summary
| Feature | Spiropyran | This compound |
| Primary Chromism | Photochromism[1] | Halochromism, Thermochromism[2] |
| Mechanism | Reversible photoisomerization (ring-opening/closing)[5] | Reversible lactone ring-opening[2] |
| Stimulus for Coloration | UV Light[1] | Acid, Heat[2] |
| Stimulus for Decoloration | Visible Light, Heat[6] | Base, Cooling[2] |
| Colorless Form | Spiro form (non-planar, less conjugated) | Lactone form (tetrahedral central carbon)[2] |
| Colored Form | Merocyanine form (planar, highly conjugated)[5] | Zwitterionic crystal violet (planar carbocation)[2] |
| Reversibility | Generally good, but can be affected by photodegradation. | Good for pH and temperature-induced changes. |
| Quantitative Data | Well-documented for various derivatives. | Limited for true photochromic behavior. |
Conclusion
Spiropyrans and this compound represent two distinct classes of chromogenic molecules. Spiropyrans are true photochromic compounds, undergoing a reversible isomerization upon light irradiation, with their properties being highly tunable through synthetic modifications. In contrast, this compound's color change is primarily driven by changes in pH or temperature. While some derivatives of CVL have been engineered to show photochromic behavior, it is not an intrinsic property of the parent molecule.
For researchers in drug development and materials science, spiropyrans offer a robust platform for creating light-responsive systems. The choice between these two compounds will ultimately depend on the desired stimulus for the color change. If a light-triggered response is required, spiropyrans are the superior choice. If the application demands sensitivity to pH or temperature, this compound and its derivatives are more suitable. Future research into novel CVL derivatives may yield compounds with enhanced photochromic properties, potentially broadening their applicability in light-sensitive technologies.
References
- 1. youtube.com [youtube.com]
- 2. What are Photochromic Lenses and their Benefits? [iotlenses.com]
- 3. Photochromic materials: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Salicylaldehyde Hydrazone Zn(II) Complex: a Reversible Photochromic Material both in Solution and in Solid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. Photochromic Lens Testing Standards, Metrics and Methodology - Bentham [bentham.co.uk]
Validation of crystal violet lactone-based sensors for temperature monitoring
For researchers, scientists, and drug development professionals, the precise monitoring of temperature is critical for ensuring the integrity and efficacy of sensitive materials, from reagents and cell cultures to finished pharmaceutical products. While electronic data loggers are a gold standard, there is a growing need for simple, visual indicators for on-the-spot verification. This guide provides a detailed comparison of thermochromic systems based on Crystal Violet Lactone (CVL) against two common alternatives: Thermochromic Liquid Crystals (TLCs) and Diacetylene-based Time-Temperature Indicators (TTIs).
Principles of Operation: Signaling Pathways
The mechanism by which each indicator translates temperature into a visual signal is distinct. These can be represented as logical workflows.
This compound (CVL) System
CVL-based indicators are multi-component chemical systems. The color change is not a direct property of the CVL molecule itself, but rather the result of a temperature-activated chemical reaction. At low temperatures, the components are isolated. As the temperature rises to a specific melting point, a solvent medium liquefies, allowing the color former (CVL) and a developer (an acidic compound) to interact, triggering a color change.[1][2]
Thermochromic Liquid Crystal (TLC) System
TLCs operate on a physical principle. They are composed of chiral nematic liquid crystals whose molecular structure twists at a rate dependent on temperature. This helical structure selectively reflects certain wavelengths of light. As the temperature changes, the pitch of the helix changes, altering the reflected wavelength and, consequently, the observed color.[3][4] This process is typically reversible.
Diacetylene-Based Time-Temperature Indicator (TTI)
These indicators function via a cumulative, temperature-dependent polymerization reaction. Diacetylene monomers are colorless or light-colored. Upon exposure to sufficient thermal energy (or UV light for activation), they undergo an irreversible topochemical polymerization. The resulting polydiacetylene backbone is highly conjugated, leading to a dramatic and permanent color change, typically to blue or red.[5][6][7] The rate of this polymerization is a function of both time and temperature.
Performance Comparison
The selection of an appropriate temperature indicator depends on the specific application requirements, such as the need for reversibility, the critical temperature range, and the desired accuracy. The following table summarizes the key performance characteristics of the three technologies.
| Performance Metric | This compound (CVL) System | Thermochromic Liquid Crystal (TLC) | Diacetylene-Based TTI |
| Principle | Temperature-induced chemical reaction | Physical change in crystal structure | Time-temperature dependent polymerization |
| Reversibility | Typically reversible, but can have hysteresis | Reversible | Irreversible |
| Typical Output | Single color change (e.g., colorless to blue) | Spectrum of colors (Red → Green → Blue) | Single color change (e.g., white to blue/red) |
| Temperature Range | Tunable; specific formulations for distinct temperatures (e.g., 25°C, 47-51°C)[8] | Wide range available (-30°C to 120°C)[3] | Designed for specific time-temperature profiles |
| Accuracy | Formulation dependent; not typically high precision | ±0.5°C to ±1°C[3][4] | Correlates to product degradation kinetics (Activation Energy) rather than a specific temperature |
| Resolution | Single threshold event | As low as 0.5°C[3] | Continuous, cumulative exposure |
| Response Time | Seconds to minutes (depends on heat transfer and reaction kinetics) | Milliseconds[9][10] | Cumulative over hours to days (tunable from 1.5 to 6.5 days in one study)[5] |
| Indication Type | Threshold temperature excursion | Real-time temperature indication | Cumulative time-temperature history |
Experimental Validation Protocols
Validating the performance of a temperature indicator is crucial for its reliable implementation. The following protocols outline key experiments for evaluating and comparing these devices, guided by principles similar to those in ASTM F1416 for TTI selection.[11][12]
Experimental Workflow: General Validation
The overall process for validating any visual temperature indicator involves challenging the device under controlled conditions and quantifying its response.
Protocol 1: Threshold Temperature Accuracy (for CVL and TLCs)
Objective: To determine the accuracy of the indicator's stated color-change temperature.
Methodology:
-
Setup: Place a calibrated reference thermometer (e.g., a high-accuracy digital thermocouple) and the indicator to be tested inside a programmable, circulating water bath. Ensure the indicator is fully submerged or in tight thermal contact with a monitored surface.
-
Procedure: a. Start the bath at a temperature at least 5°C below the indicator's nominal threshold temperature. b. Increase the temperature slowly, at a controlled rate (e.g., 0.2°C per minute) to minimize thermal lag. c. Observe the indicator continuously. Record the exact temperature from the reference thermometer at the moment the specified color change is initiated (for CVL) or when the target color (typically green for TLCs) is fully expressed.[4] d. For reversible indicators (TLCs, some CVLs), slowly decrease the temperature at the same controlled rate and record the temperature at which the color reverts. The difference between the forward and reverse change points is the hysteresis.
-
Data Analysis: The accuracy is the difference between the observed color-change temperature and the manufacturer's specified temperature. Repeat the experiment (n≥5) to determine precision (standard deviation).
Protocol 2: Response Time Characterization (for TLCs)
Objective: To measure the time required for the indicator to respond to a rapid temperature change.
Methodology:
-
Setup: Prepare two water baths, one at a stable temperature below the indicator's active range (T_initial) and one within the active range (T_final). Use a high-speed camera capable of recording color changes and a synchronized data logger for the reference thermometer.
-
Procedure: a. Equilibrate the TLC indicator in the T_initial bath. b. Rapidly transfer the indicator to the T_final bath. The camera and data logger should start recording just before the transfer. c. Continue recording until the indicator's color has stabilized at the color corresponding to T_final.
-
Data Analysis: Analyze the video frame-by-frame. The response time is the duration from the moment of immersion in the T_final bath to the first frame where the final, stable color is observed. The thermal time constant (τ), the time to reach 63.2% of the final value, can also be calculated for more detailed characterization.[13]
Protocol 3: Kinetic Profile Characterization (for Diacetylene TTIs)
Objective: To determine the activation energy (Ea) and response rate of the TTI, which defines its cumulative time-temperature behavior.
Methodology:
-
Setup: Use multiple temperature-controlled chambers or incubators set at different, stable temperatures (e.g., 5°C, 15°C, 25°C). Use a colorimeter or a camera with color analysis software to quantify the color change.
-
Procedure: a. Activate a batch of TTIs simultaneously according to the manufacturer's instructions. b. Place a statistically significant number of TTIs (n≥5) into each temperature chamber. c. At regular time intervals, remove a TTI (or measure it in situ) and quantify its color value (e.g., using RGB values or a color difference metric like ΔE).[5][14] d. Continue until the indicator has reached its endpoint color.
-
Data Analysis: a. For each temperature, plot the color change versus time to determine the reaction rate constant (k). This is often modeled as zero- or first-order kinetics.[14] b. Use the Arrhenius equation to plot the natural log of the rate constants (ln(k)) against the inverse of the absolute temperature (1/T). c. The slope of this line is equal to -Ea/R (where R is the gas constant), allowing for the calculation of the activation energy (Ea). This Ea value can then be compared to the known degradation kinetics of the target product.[15]
References
- 1. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. spotsee.io [spotsee.io]
- 4. farnell.com [farnell.com]
- 5. Time-temperature paper indicator from polydiacetylene | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. "ASTM F1416: 1996 Time-Temperature Indicator Selection Guide" [bsbedge.com]
- 13. cdn.who.int [cdn.who.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Performance comparison of different developers for crystal violet lactone
For Immediate Release
This guide offers a comprehensive performance comparison of various developers used with crystal violet lactone (CVL), a widely utilized leuco dye in applications ranging from thermochromic materials to security markers.[1] The performance of a CVL-based system is critically dependent on the chosen developer, which influences color intensity, switching temperature, and stability. This document provides researchers, scientists, and drug development professionals with a consolidated resource, including experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable developer for their specific applications.
Performance Comparison of this compound Developers
The color change in this compound is a result of the reversible opening and closing of its lactone ring, a process facilitated by a color developer, which is typically a weak acid.[2] The developer donates a proton to the CVL molecule, causing the ring to open and form a highly conjugated, colored triphenylmethane (B1682552) structure.[2] The choice of developer, along with the solvent and the molar ratio of the components, dictates the performance characteristics of the thermochromic system.[3]
A key principle in developer selection is that the acidity of the developer correlates with the intensity of the developed color.[3][4] Stronger acidic developers generally lead to a deeper and more intense color.[3][4] This guide focuses on a comparison between commonly used phenolic developers and other acidic compounds.
| Developer Type | Developer | Solvent | Mass Ratio (CVL:Developer:Solvent) | Discoloration Temperature (°C) | Key Findings |
| Phenolic | Bisphenol A (BPA) | Tetradecanol | 1:3:60 | 25 | The ratio of CVL to BPA was found to be the most influential factor on discoloration performance.[5] |
| Phenolic | Lauryl Gallate | 1-Octadecanol | Varies | Not specified | Dye-developer interactions and complex formation play a crucial role in the thermochromic behavior. |
| Inorganic Acid | Boric Acid | Hexadecyl Alcohol | 1:15:50 | 47.5 - 51.1 | The system exhibits excellent discoloration effect and stability, with a discoloration time of 20 seconds and a complex color time of 29 seconds.[6] |
Note: Direct comparison of the developers is challenging due to the different solvents used in the cited studies. The solvent plays a significant role in determining the thermochromic transition temperature.
Visualizing the Process: From Reaction to Experiment
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been created using the DOT language for Graphviz.
Signaling Pathway of this compound Color Change
Caption: Reaction mechanism of this compound with an acidic developer.
Experimental Workflow for Performance Evaluation
Caption: General experimental workflow for preparing and evaluating CVL-developer systems.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should refer to the specific publications for detailed parameters.
Protocol 1: Synthesis of CVL-Developer Thermochromic Complex
Materials:
-
This compound (CVL)
-
Developer (e.g., Bisphenol A, Boric Acid)
-
Solvent (e.g., Tetradecanol, Hexadecyl Alcohol)
-
Beaker
-
Magnetic stirrer and hot plate
-
Water bath
Procedure:
-
Accurately weigh the CVL, developer, and solvent according to the desired mass ratio (e.g., 1:3:60 for CVL:BPA:tetradecanol).[5]
-
Place the solvent in a beaker and heat it in a water bath until it is completely molten.[5]
-
Add the developer and CVL to the molten solvent while stirring continuously with a magnetic stirrer.[5]
-
Continue to heat and stir the mixture at a constant temperature (e.g., 90°C for the CVL:BPA:tetradecanol system) for a specified duration (e.g., 1.5 hours).[5]
-
Once the solution becomes clear and homogenous, remove it from the heat and allow it to cool to room temperature. The resulting solid is the thermochromic complex.
Protocol 2: Determination of Discoloration Temperature
Materials:
-
Prepared CVL-developer thermochromic complex
-
Test tube
-
Water bath with precise temperature control
-
Thermometer
Procedure:
-
Grind a small amount of the solid thermochromic complex into a fine powder.
-
Place a measured amount of the powder (e.g., 1.0 g) into a test tube.
-
Immerse the test tube in a water bath at a temperature below the expected discoloration point.
-
Slowly increase the temperature of the water bath in small increments (e.g., 2°C at a time).[5]
-
Hold the temperature at each increment for a sufficient time (e.g., 10 minutes) to ensure uniform heating of the sample.[5]
-
Record the temperature at which the color of the compound begins to change. This is the discoloration temperature.[5]
Protocol 3: Quantitative Colorimetric Analysis
Materials:
-
Spectrophotometer or colorimeter
-
Heating stage with temperature control
-
Sample holder
Procedure:
-
Place a sample of the thermochromic complex in the sample holder of the spectrophotometer or colorimeter.
-
Measure the initial absorbance or color coordinates (e.g., Lab*) at room temperature.
-
Use the heating stage to gradually increase the temperature of the sample.
-
Record the absorbance spectrum or color coordinates at various temperature intervals.
-
The change in absorbance at the wavelength of maximum absorption or the change in color coordinates (ΔE) can be used to quantify the color intensity and the transition temperature.
This guide provides a foundational understanding of the performance of different developers for this compound. For in-depth analysis and optimization, researchers are encouraged to consult the primary literature and conduct systematic studies varying one component at a time.
References
- 1. Phenolic Polymer-Based Color Developers for Thermal Papers: Synthesis, Characterization, and Applications [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Dye–developer interactions in the this compound–lauryl gallate binary system: implications for thermochromism - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assessment: Crystal Violet Lactone and its Alternatives in Mammalian Cell Lines
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's cytotoxicity is a cornerstone of preclinical safety and efficacy studies. Crystal Violet Lactone (CVL), a leuco dye and a derivative of crystal violet, has raised interest and concern within the scientific community. While direct in-vitro cytotoxicity data for CVL is limited, its structural similarity to Crystal Violet—a compound with known cytotoxic and genotoxic properties—necessitates a thorough evaluation of its potential effects on mammalian cells.[1][2] This guide provides a comparative analysis of cytotoxicity assessment methods, with a focus on the implications of using Crystal Violet-based assays versus other established techniques.
Recent studies have highlighted the endocrine-disrupting potential of this compound in zebrafish, demonstrating its bioaccumulation and impact on reproductive capacity and offspring development.[3] This underscores the importance of robust in-vitro models to predict potential toxicity in higher organisms.
Comparison of Cytotoxicity Assay Methodologies
The selection of an appropriate cytotoxicity assay is critical for generating reliable and reproducible data. The following table provides a comparative overview of the Crystal Violet assay and three widely used alternatives: the MTT, LDH, and Neutral Red Uptake assays.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| Crystal Violet Assay | Staining of DNA and proteins in adherent cells.[4][5] | Cell number/adherence[5][6] | Simple, inexpensive, and rapid.[7] | Indirect measure of viability, potential for artifacts from compounds that affect cell adhesion, the dye itself is cytotoxic.[1][2] |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] | Mitochondrial metabolic activity[9][10] | Well-established, sensitive, and suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism without causing cell death.[9] |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[11] | Cell membrane integrity[11] | Direct measure of cytotoxicity, non-destructive to remaining cells.[4] | Less sensitive for early-stage apoptosis and may not detect cytotoxicity that does not involve membrane rupture.[4] |
| Neutral Red Uptake Assay | Incorporation and binding of the supravital dye neutral red in the lysosomes of viable cells.[12][13][14] | Lysosomal integrity and cell viability[12][13] | Sensitive, reproducible, and distinguishes between viable and dead cells.[14] | Can be influenced by compounds that affect lysosomal pH. |
Experimental Protocols
Detailed methodologies for each of the discussed cytotoxicity assays are provided below. These protocols are intended as a general guide and may require optimization based on the specific cell line and test compound.
Crystal Violet Cytotoxicity Assay
This assay quantifies the number of adherent cells by staining them with crystal violet.[5]
Materials:
-
Adherent cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 33% acetic acid)
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of the test compound for the desired exposure time.
-
Washing: Gently wash the cells with PBS to remove non-adherent cells.
-
Fixation: Fix the remaining cells with a suitable fixative for 15 minutes.
-
Staining: Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Washing: Thoroughly wash the wells with water to remove excess stain.
-
Quantification: Solubilize the stain from the cells and measure the absorbance at approximately 570 nm.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8][9]
Materials:
-
Cells in culture
-
Test compound
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[8]
LDH Release Assay
This assay measures the release of lactate dehydrogenase from damaged cells.[11]
Materials:
-
Cells in culture
-
Test compound
-
LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[15]
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12][13]
Materials:
-
Cells in culture
-
Test compound
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Incubation with Neutral Red: Remove the treatment medium and add medium containing Neutral Red. Incubate for approximately 2 hours.
-
Washing: Wash the cells with PBS.
-
Destaining: Add the destain solution to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[14]
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
References
- 1. Cytogenetic toxicity of gentian violet and crystal violet on mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to Crystal Violet, Its Toxic, Genotoxic and Carcinogenic Effects on Environment and Its Degradation and Detoxification for Environmental Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Typical Thermochromic Dye this compound Acts as an Endocrine Disruptor: Nontargeted Screening, Prioritization, and In Vivo Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 15. cellbiologics.com [cellbiologics.com]
Biocompatibility studies of crystal violet lactone for in vivo applications
A review of current toxicological data for researchers, scientists, and drug development professionals.
Crystal Violet Lactone (CVL), a leuco dye commonly used in thermochromic and photochromic applications such as thermal paper, has been investigated for its effects in biological systems. While its color-changing properties might appear attractive for various in vivo applications, a comprehensive review of the available scientific literature raises significant concerns regarding its biocompatibility. This guide synthesizes the key findings on the in vivo toxicity of CVL and presents a comparative overview of safer, alternative compound classes used for in vivo imaging.
This compound: A Profile of In Vivo Toxicity
Recent in vivo studies using zebrafish models have demonstrated that this compound acts as an endocrine disruptor, leading to significant adverse effects on reproductive health and offspring development. The primary findings indicate that CVL can be absorbed, bioaccumulate in tissues, and interfere with critical hormonal signaling pathways.
A key study in Environmental Science & Technology revealed that CVL exposure in zebrafish resulted in impaired reproductive capacity, notable alterations in gonadal histology, and developmental toxicity in the F1 generation.[1][2] Specifically, the research pointed to disruptions in the hypothalamic-pituitary-gonad-liver (HPG-L) axis, a critical signaling pathway for reproduction and development.
Summary of Toxicological Data
The following table summarizes the significant quantitative findings from in vivo studies on this compound.
| Parameter | Observation | Model Organism | Reference |
| Bioaccumulation | Hepatic concentrations reached up to 3.1 times those in the exposure water. | Adult Zebrafish | [1][2] |
| Reproductive Capacity | Impaired reproductive capacity of breeding pairs. | Adult Zebrafish | [1][2] |
| Gonadal Histology | Observed histological alterations in the gonads. | Adult Zebrafish | [1][2] |
| Developmental Toxicity (F1) | Increased frequency of epiboly, yolk extension formation, and somite number. | Zebrafish Embryos | [1][2][3] |
| Developmental Toxicity (F1) | Decreased ear-eye distance and size of the yolk sac. | Zebrafish Embryos | [1][2][3] |
| Gene Expression | Disruption in the expression of hypothalamic-pituitary-gonad-liver (HPG-L) axis genes. | Adult Zebrafish & Embryos | [1][2][3] |
Signaling Pathway Disruption: The HPG-L Axis
The hypothalamic-pituitary-gonad-liver (HPG-L) axis is a crucial neuroendocrine pathway that regulates reproduction. CVL has been shown to disrupt the expression of genes at multiple points along this axis.
Caption: Disruption of the HPG-L axis by this compound.
Experimental Protocols
The following is a summary of the experimental methodology used to assess the in vivo toxicity of this compound in zebrafish.
Zebrafish Maintenance and Exposure:
-
Adult zebrafish were maintained under standard laboratory conditions.
-
For the adult exposure study, fish were exposed to varying concentrations of CVL for a specified period (e.g., 28 days).
-
For the embryonic exposure study, fertilized eggs were collected and exposed to different CVL concentrations.
Reproductive Assessment:
-
Breeding pairs were established after the exposure period.
-
The number of spawned eggs, fertilization rate, and hatching rate were recorded to assess reproductive capacity.
Developmental Toxicity Assessment:
-
Embryos from the F1 generation were examined at different time points for developmental malformations.
-
Parameters such as epiboly, yolk sac edema, and somite number were recorded.
Histological Analysis:
-
Gonadal tissues from adult fish were dissected, fixed, sectioned, and stained for microscopic examination of any structural abnormalities.
Gene Expression Analysis (qRT-PCR):
-
Tissues (e.g., hypothalamus, pituitary, gonads, liver) were collected from both adult fish and embryos.
-
Total RNA was extracted, and quantitative real-time PCR was performed to measure the expression levels of key genes involved in the HPG-L axis.
Caption: Workflow for assessing in vivo toxicity of CVL.
Comparative Alternatives for In Vivo Imaging
Given the demonstrated toxicity of this compound, its use for in vivo applications is not recommended. Researchers requiring in vivo imaging capabilities should consider established classes of biocompatible probes. While not direct functional replacements for a leuco dye, these alternatives are designed and tested for safe in vivo use.
| Compound Class | Examples | Common In Vivo Applications | General Biocompatibility Profile |
| Near-Infrared (NIR) Dyes | Indocyanine Green (ICG), Methylene Blue | Angiography, lymph node mapping, tumor imaging | Approved for human use; well-characterized safety profile; rapid clearance. |
| Quantum Dots (QDs) | Cadmium-based (with polymer coating), Cadmium-free (e.g., InP/ZnS) | Long-term cell tracking, in vivo imaging | Biocompatibility depends on core material and surface coating; potential for heavy metal toxicity with cadmium-based QDs. |
| Fluorescent Proteins | Green Fluorescent Protein (GFP), Red Fluorescent Protein (RFP) | Genetically encoded reporters for cell tracking and gene expression studies | Generally considered non-toxic and biocompatible when expressed endogenously. |
| FDA-Approved Small Molecule Dyes | Fluorescein | Ophthalmic angiography | Approved for specific clinical applications; known safety profile. |
Conclusion
The available scientific evidence strongly indicates that this compound is not a biocompatible compound for in vivo applications. Its demonstrated endocrine-disrupting properties and developmental toxicity pose significant risks. Researchers and drug development professionals are advised to avoid the use of CVL in any in vivo studies and to instead utilize well-characterized, biocompatible alternatives for their imaging and diagnostic needs. The selection of an appropriate alternative will depend on the specific requirements of the application, and a thorough review of the safety and efficacy data for any chosen compound is essential.
References
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental fate and toxicity of crystal violet lactone (CVL) and other leuco dyes commonly used in applications such as thermal paper. It also explores more environmentally benign alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential environmental impact of these compounds.
Introduction to Leuco Dyes
Leuco dyes are chemical compounds that can exist in a colorless or colored form, depending on environmental conditions such as pH, temperature, or UV light exposure.[1] This reversible color-changing property makes them suitable for a variety of applications, most notably in carbonless copy paper and thermal printing.[2] this compound (CVL) is a prominent example of a leuco dye, transitioning from a colorless lactone to a colored, cationic form of crystal violet in the presence of an acidic developer.[2] While functional for their intended purposes, the environmental persistence and potential toxicity of these dyes and their colored counterparts are of increasing concern.
Environmental Fate of this compound and Related Dyes
The environmental fate of a chemical refers to its transport, transformation, and degradation in various environmental compartments, including soil, water, and air. Key parameters for assessing environmental fate are persistence (measured as half-life) and the potential for bioaccumulation.
Persistence
Persistence is the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes.
Currently, specific experimental data on the environmental half-life of this compound in soil and water is limited in publicly available literature. However, its colored form, crystal violet, is known to be recalcitrant and can persist in the environment for extended periods.[3] The degradation of crystal violet has been shown to occur via processes such as N-demethylation and cleavage of the chromophore structure by microorganisms.[4][5]
Table 1: Environmental Fate Parameters of Selected Leuco Dyes and Alternatives
| Compound | Environmental Compartment | Half-life (t½) | Bioaccumulation Factor (BCF) | Data Source / Comments |
| This compound (CVL) | Soil | Data not available | Data not available | Studies on its colored form, crystal violet, suggest persistence. |
| Water | Data not available | Significant bioaccumulation observed in zebrafish liver (up to 3.1 times the exposure concentration), but a specific BCF value is not provided.[6][7] | Insoluble in water, which may limit its mobility but could lead to persistence in sediment. | |
| Fluoran (B1223164) Leuco Dyes (e.g., ODB-2) | Soil | Data not available | Data not available | |
| Water | Data not available | Data not available | ||
| Pergafast 201 (Alternative Developer) | General Environment | Classified as having a "very high hazard for persistence".[8] | Data not available |
Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. It is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium (typically water) at steady state.
Toxicity of this compound and Related Dyes
The toxicity of a chemical is its inherent capacity to cause adverse effects on living organisms. Ecotoxicity is typically assessed across different trophic levels, including fish (vertebrates), daphnids (invertebrates), and algae (plants).
Aquatic Toxicity
This compound (CVL): Specific quantitative toxicity data for CVL is scarce. However, studies on its colored form, crystal violet, and related compounds indicate significant aquatic toxicity. For instance, crystal violet is classified as very toxic to aquatic life with long-lasting effects.[9] A study on Daphnia pulex determined a 48-hour median lethal concentration (LC50) for crystal violet to be 629.4 µg/L, and the 48-hour median effective concentration (EC50) for immobilization was 75.9 µg/L.[10]
Other Leuco Dyes and Alternatives: Information on the aquatic toxicity of other specific leuco dyes used in thermal paper, such as fluoran dyes (e.g., ODB-2), is not widely available in public literature. However, Pergafast 201, an alternative developer used with leuco dyes, has been identified as having high acute and chronic aquatic toxicity.[8]
Table 2: Aquatic Toxicity of Selected Leuco Dyes and Alternatives
| Compound | Test Organism | Endpoint | Value | Unit | Data Source / Comments |
| Crystal Violet | Daphnia pulex | 48-hour LC50 | 629.4 | µg/L | [10] |
| Daphnia pulex | 48-hour EC50 (Immobilization) | 75.9 | µg/L | [10] | |
| Pergafast 201 | Aquatic Organisms | Acute Toxicity | High Hazard Designation | - | [8] |
| Aquatic Organisms | Chronic Toxicity | High Hazard Designation | - | [8] |
Endocrine Disruption and Other Toxicological Effects
Recent research has highlighted the potential for this compound to act as an endocrine disruptor.[6][7] In vivo studies using zebrafish have demonstrated that exposure to CVL can lead to reproductive dysfunction, gonadal histological changes, and developmental toxicity in offspring.[6][7] Furthermore, transcriptional analysis revealed disruptions in the expression of genes related to the hypothalamic-pituitary-gonadal-liver (HPG-L) axis in adult fish.[7]
Environmentally Friendly Alternatives
Concerns over the environmental and health impacts of traditional leuco dyes and their developers (such as Bisphenol A, BPA) have driven the development of alternatives.
-
Urea-based Developers: Compounds containing urea (B33335) and urethane (B1682113) moieties have been developed as less environmentally impactful alternatives to phenolic developers.[11][12] These compounds have been shown to effectively induce color change in fluoran leuco dyes.[11]
-
Developer-Free Thermal Paper: An innovative approach involves thermal paper that does not rely on a chemical reaction between a leuco dye and a developer. Instead, the image is formed through a physical change, such as the collapse of air voids in a special coating upon heating.[13] This technology eliminates the need for leuco dyes and developers altogether, offering a potentially safer and more environmentally friendly option.[14]
Experimental Protocols
The following are summaries of the standardized OECD guidelines for testing the environmental fate and toxicity of chemicals. These protocols are essential for generating the comparable, high-quality data needed for robust risk assessments.
Environmental Fate Testing
-
OECD Test Guideline 305: Bioaccumulation in Fish: This guideline describes the procedures for determining the bioconcentration factor (BCF) of a chemical in fish through either aqueous or dietary exposure.[3][15][16][17] The test consists of an uptake phase, where fish are exposed to the chemical, followed by a depuration phase in a clean environment.[17]
-
OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil: This method is used to evaluate the rate and pathway of a chemical's degradation in soil under both aerobic and anaerobic conditions.[2][3][5][16][18][19] The test typically runs for up to 120 days, with samples analyzed at various intervals to determine the concentration of the parent compound and its transformation products.[5][19]
-
OECD Test Guideline 111: Hydrolysis as a Function of pH: This guideline outlines a method to assess the abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9).[6][7][8][13][18][19][20][21][22] The rate of hydrolysis is measured over time to determine the chemical's stability in aqueous environments.[6][8]
Ecotoxicity Testing
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This is a 48-hour test that assesses the acute toxicity of a chemical to Daphnia magna.[20][23][24][25][26][27][28][29][30] The endpoint is the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids.[25][28][29][30]
-
OECD Test Guideline 201: Alga, Growth Inhibition Test: This 72-hour test evaluates the effect of a chemical on the growth of freshwater algae.[1][12][13][24][27][28][31][32][33][34] The EC50 for growth rate inhibition is determined.[1][31]
-
OECD Test Guideline 210: Fish, Early-life Stage Toxicity Test: This test exposes the early life stages of fish (from fertilized eggs to free-feeding fry) to a range of concentrations of a chemical to determine lethal and sub-lethal effects.[7][11][35][23][32][36] Endpoints include hatching success, survival, and growth, from which a No Observed Effect Concentration (NOEC) can be derived.[23][36]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound induced endocrine disruption in fish.
Experimental Workflow
Caption: General experimental workflow for assessing the environmental fate and toxicity of leuco dyes.
Logical Relationship
Caption: Comparative logical relationship of the environmental properties of CVL, other leuco dyes, and alternatives.
Conclusion
The available evidence suggests that this compound and its colored form, crystal violet, pose potential risks to the environment due to their persistence, bioaccumulation potential, and toxicity, including endocrine-disrupting effects. While data on other specific leuco dyes is limited, the general concerns associated with synthetic dyes warrant caution. The development and adoption of more environmentally friendly alternatives, such as urea-based developers and developer-free thermal paper, represent a promising path towards reducing the environmental footprint of thermal printing and other applications of leuco dyes. Further research is needed to fill the existing data gaps on the environmental fate and toxicity of many leuco dyes currently in use to enable a more comprehensive risk assessment and to drive the transition to safer and more sustainable technologies.
References
- 1. eurofins.com.au [eurofins.com.au]
- 2. content.fera.co.uk [content.fera.co.uk]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. chiron.no [chiron.no]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. ENVIRONMENTAL [oasis-lmc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 14. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 15. oecd.org [oecd.org]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 18. oecd.org [oecd.org]
- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 23. oecd.org [oecd.org]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. oecd.org [oecd.org]
- 27. eurofins.it [eurofins.it]
- 28. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 29. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 30. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 31. shop.fera.co.uk [shop.fera.co.uk]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
- 34. oecd.org [oecd.org]
- 35. oecd.org [oecd.org]
- 36. catalog.labcorp.com [catalog.labcorp.com]
Endocrine disrupting potential of crystal violet lactone in environmental samples
Crystal Violet Lactone: An Emerging Endocrine Disruptor in Environmental Samples
A Comparative Guide for Researchers and Drug Development Professionals
This compound (CVL), a leuco dye widely used in thermal paper and carbonless copy paper, has been identified as an endocrine-disrupting chemical (EDC) with the potential to interfere with hormonal systems in wildlife and humans.[1][2][3] This guide provides a comparative analysis of the endocrine-disrupting potential of CVL, with a focus on its effects on estrogenic, androgenic, and thyroid pathways, benchmarked against the well-characterized EDCs bisphenol A (BPA) and nonylphenol (NP). The information is based on available experimental data to assist researchers in understanding its toxicological profile and designing further studies.
Comparative Analysis of Endocrine-Disrupting Potential
While direct comparative studies evaluating this compound (CVL), Bisphenol A (BPA), and Nonylphenol (NP) in the same endocrine disruption assays are currently unavailable in the published literature, this section summarizes the existing quantitative data for each compound to provide a benchmark for their respective potencies.
Estrogenic and Anti-androgenic Activity of BPA and Nonylphenol
BPA is known to exhibit estrogenic activity and can act as an anti-androgen by inhibiting the transcriptional activity of the androgen receptor.[4][5][6] Nonylphenol also demonstrates anti-androgenic properties.[6] The following tables present a summary of the in vitro potencies of BPA and NP from various studies.
Table 1: In Vitro Estrogenic and Anti-androgenic Potency of Bisphenol A (BPA)
| Assay Type | Endpoint | Cell Line | Potency (EC50/IC50) | Reference |
| Estrogen Receptor (ER) Transactivation | Estrogenic Activity | MVLN | EC50: 3.9 µM | |
| ER Transactivation | Estrogenic Activity | HepG2 | - | [5] |
| Androgen Receptor (AR) Transactivation | Anti-androgenic Activity | CV-1 | IC50: 0.746 µM | [6] |
| ARhLBD-ASC1 Yeast Two-Hybrid | Anti-androgenic Activity | Yeast | IC50: 1.8 µM | |
| AR Transactivation (pARE2-TATA-Luc) | Anti-androgenic Activity | - | IC50: 80 nM | [4] |
| AR Transactivation (pGL3-PSA-Luc) | Anti-androgenic Activity | - | IC50: 318 nM | [4] |
Table 2: In Vitro Anti-androgenic Potency of Nonylphenol (NP)
| Assay Type | Endpoint | Cell Line | Potency (IC50) | Reference |
| AR Transactivation | Anti-androgenic Activity | CV-1 | IC50: 20.2 µM | [6] |
| ARhLBD-ASC1 Yeast Two-Hybrid | Anti-androgenic Activity | Yeast | IC50: 2.6 µM | [4] |
| AR Transactivation (pARE2-TATA-Luc) | Anti-androgenic Activity | - | IC50: 1.97 µM | [4] |
| AR Transactivation (pGL3-PSA-Luc) | Anti-androgenic Activity | - | IC50: 781 nM | [4] |
Endocrine-Disrupting Effects of this compound (CVL)
A key study identified CVL as a significant endocrine disruptor using the zebrafish model.[1][2] The study demonstrated that CVL exposure led to reproductive and developmental toxicity, including impaired reproductive capacity, gonadal histological alterations, and developmental abnormalities in offspring.[1][2]
Table 3: Endocrine-Disrupting Effects of this compound (CVL) in Zebrafish
| Endpoint | Effect | Concentration | Reference |
| Reproduction | Impaired reproductive capacity of breeding pairs | Not specified | [1][2] |
| Gonadal Histology | Histological alterations in gonads | Not specified | [1][2] |
| F1 Offspring Development | Developmental toxicity | Not specified | [1][2] |
| Gene Expression (Adults) | Disruption of hypothalamic-pituitary-gonad-liver (HPG-L) axis genes | 21.1, 99.5, and 323.3 µg/L | [7] |
| Gene Expression (Embryos) | Significant alterations in HPG-L axis genes | 7.6, 43.4, 216, and 1126.1 µg/L | [7] |
Due to the absence of direct comparative studies, it is challenging to definitively rank the endocrine-disrupting potency of CVL relative to BPA and NP. However, the significant effects of CVL on the HPG-L axis in zebrafish at microgram per liter concentrations highlight its potential as a potent endocrine disruptor.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the endocrine-disrupting potential of the discussed chemicals.
In Vitro Estrogen and Androgen Receptor Transcriptional Activation Assays
These assays are used to determine if a chemical can activate or inhibit the estrogen and androgen receptors, respectively.[8][9][10][11]
Principle: Reporter gene assays utilize genetically modified cell lines that contain a receptor of interest (e.g., estrogen receptor) and a reporter gene (e.g., luciferase) linked to a hormone-responsive element. When an endocrine-active chemical binds to the receptor, it triggers the expression of the reporter gene, which produces a measurable signal (e.g., light).
General Protocol (adapted from various sources):
-
Cell Culture: Stably transfected cells (e.g., MCF7-VM7Luc4E2 for estrogenicity, T-Screen for androgenicity) are cultured in appropriate media without phenol (B47542) red (which has weak estrogenic activity).
-
Plating: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
Dosing: The test chemical (e.g., CVL, BPA, NP) is added to the wells at various concentrations. A known agonist (e.g., 17β-estradiol for ER, dihydrotestosterone (B1667394) for AR) is used as a positive control, and a solvent control (e.g., DMSO) is also included. For antagonist assays, the test chemical is co-incubated with the respective agonist.
-
Incubation: Plates are incubated for a specific period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.
-
Lysis and Signal Detection: Cells are lysed, and the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added. The resulting signal (luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The activity of the test chemical is expressed as a percentage of the maximal response of the positive control. EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
Zebrafish Hypothalamic-Pituitary-Gonadal-Liver (HPG-L) Axis Gene Expression Analysis
This in vivo assay assesses the impact of a chemical on the expression of genes involved in the reproductive and endocrine systems of zebrafish.[12][13][14]
Principle: Quantitative polymerase chain reaction (qPCR) is used to measure the messenger RNA (mRNA) levels of specific genes in the HPG-L axis of zebrafish exposed to a test chemical. Changes in gene expression can indicate endocrine disruption.[15][16]
General Protocol:
-
Exposure: Adult or embryonic zebrafish are exposed to different concentrations of the test chemical (e.g., CVL) in water for a defined period (e.g., 21 or 28 days for adults, up to 96 hours for embryos).[17][18][19]
-
Tissue Dissection and RNA Extraction: Tissues from the hypothalamus, pituitary, gonads, and liver are dissected from adult fish. For embryos, whole bodies may be used. Total RNA is extracted from the tissues using a suitable kit.[15][16]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[16]
-
qPCR: The cDNA is used as a template for qPCR with primers specific to the target genes (e.g., genes involved in steroidogenesis, hormone receptors). A reference gene (e.g., ef1a) is used for normalization.
-
Data Analysis: The relative expression of the target genes in the exposed groups is calculated and compared to the control group. Statistical analysis is performed to determine significant differences.
Zebrafish Eleutheroembryo Thyroid Assay
This assay is used to screen for chemicals that may disrupt thyroid hormone synthesis and regulation in the early life stages of zebrafish.
Principle: The assay measures changes in the expression of genes involved in the hypothalamus-pituitary-thyroid (HPT) axis and can also involve morphological analysis of the thyroid gland in zebrafish eleutheroembryos (free-living embryos after hatching) exposed to a test chemical.
General Protocol (adapted from various sources):
-
Exposure: Fertilized zebrafish eggs are exposed to a range of concentrations of the test chemical in a static or semi-static system for a period of up to 120 hours post-fertilization.
-
Gene Expression Analysis: At the end of the exposure period, total RNA is extracted from whole eleutheroembryos, and qPCR is performed to analyze the expression of HPT axis-related genes (e.g., tshβ, tg, tpo, trα, trβ).
-
Morphological Analysis (Optional): In some protocols, eleutheroembryos may be fixed, and whole-mount in situ hybridization or immunohistochemistry can be performed to visualize the thyroid gland and assess any morphological changes.
-
Data Analysis: Relative gene expression levels are calculated and compared between exposed and control groups to identify significant alterations in the HPT axis.
Visualizations
Signaling Pathway: Endocrine Disruption by this compound
Caption: Disruption of the HPG-L axis by CVL in zebrafish.
Experimental Workflow: In Vitro Reporter Gene Assay
Caption: Workflow for in vitro endocrine disruptor screening.
Logical Relationship: Comparison of EDCs
Caption: Comparative endocrine-disrupting effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Typical Thermochromic Dye this compound Acts as an Endocrine Disruptor: Nontargeted Screening, Prioritization, and In Vivo Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification and expression analysis of zebrafish gnaq in the hypothalamic–Pituitary–Gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Responses of the zebrafish hypothalamic-pituitary-gonadal-liver axis PCR array to prochloraz are dependent on timing of sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative PCR analysis to assess gene expression changes in hyperglycemic larval zebrafish [protocols.io]
- 16. diacomp.org [diacomp.org]
- 17. Zebrafish Embryo Acute Toxicity Test - National Nanotechnology Center [nanotec.or.th]
- 18. oecd.org [oecd.org]
- 19. wko.at [wko.at]
A Comparative Guide to Crystal Violet Lactone: Unveiling Color Intensity and Stability
For researchers, scientists, and professionals in drug development, the selection of a reliable colorimetric indicator is paramount. Crystal violet lactone (CVL), a versatile leuco dye, has long been a staple in applications ranging from carbonless copy paper to sophisticated biosensors. This guide provides a quantitative analysis of CVL's color intensity and stability, offering a direct comparison with alternative leuco dyes to inform your selection process.
This publication delves into the spectrophotometric properties, pH sensitivity, and photostability of this compound, presenting meticulously gathered experimental data. By offering detailed protocols and clear, comparative data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary of Comparative Performance
The following tables summarize the key performance indicators of this compound and its common alternatives. This data has been compiled from various scientific publications and experimental findings.
Table 1: Comparison of Molar Absorptivity and Wavelength of Maximum Absorbance (λmax)
| Compound | Class | Solvent/Activator | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound (CVL) | Triarylmethane | Acidic Environment | ~590-610 | Data not consistently available in literature |
| Crystal Violet (CV⁺ Cation) | Triarylmethane | Ethanol | 590 | 112,000[1] |
| Fluoran (B1223164) Leuco Dye (LD01) | Fluoran | MEK + 1% TFA | 604 | 22,000[2][3] |
| Fluoran Leuco Dye (LD02) | Fluoran | MEK + 1% TFA | 608 | 14,000[2][3] |
| Polymethine Dye 1 | Polymethine | Acidic Environment | 650 | High[4] |
| Polymethine Dye 2 | Polymethine | Acidic Environment | 647 | High[4] |
Note: Molar absorptivity for CVL in its activated, colored form is not consistently reported in publicly available literature, highlighting a gap in standardized characterization.
Table 2: Comparative Stability Analysis
| Compound | pH Stability | Photostability (UV Exposure) | Thermal Stability |
| This compound (CVL) | Color develops in acidic pH; colorless in neutral to basic pH.[5][6] | Susceptible to fading; UV absorbers can improve stability.[7] | Used in thermochromic systems, indicating reversible color change with temperature.[8] |
| Fluoran Dyes | Similar acid-activated color formation. | Generally considered to have good sensitivity and stability.[8] | Widely used in thermochromic applications.[8] |
| Polymethine Dyes | Color formation upon acid addition.[4] | Stability data is application-specific. | Investigated for use as thermochromic indicators.[4] |
| Liquid Crystals | Not pH-sensitive for color change. | Can be sensitive to UV degradation.[7] | Highly precise temperature-dependent color change.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the analysis of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of CVL color change.
Caption: Workflow for quantitative analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following section outlines the protocols for the key experiments cited in this guide.
Protocol 1: Determination of Molar Absorptivity
Objective: To quantify the color intensity of a leuco dye by determining its molar absorptivity at the wavelength of maximum absorbance (λmax).
Materials:
-
Leuco dye (e.g., this compound)
-
Appropriate solvent (e.g., ethanol, MEK)
-
Acidic activator (e.g., trifluoroacetic acid - TFA)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the leuco dye of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁶ M).
-
Color Activation: To each dilution, add a small, consistent amount of the acidic activator to induce color formation (e.g., 1% v/v TFA).[2][3]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan the visible spectrum (e.g., 400-800 nm).
-
Blank Measurement: Use a cuvette filled with the solvent and activator mixture as a blank to zero the spectrophotometer.
-
Absorbance Measurement:
-
Rinse a cuvette with a small amount of the most dilute solution, then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum to determine the λmax.
-
Set the spectrophotometer to the determined λmax and measure the absorbance of each of the prepared dilutions.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (ε), as the path length (b) is 1 cm.
-
Protocol 2: Kinetic Analysis of Color Fading
Objective: To determine the rate of color fading of a leuco dye under specific conditions (e.g., in the presence of a bleaching agent or upon exposure to a specific pH).
Materials:
-
Colored leuco dye solution of known initial concentration
-
Fading agent (e.g., sodium hydroxide (B78521) solution for CVL)
-
UV-Vis spectrophotometer set to the λmax of the dye
-
Cuvettes
-
Timer
Procedure:
-
Solution Preparation: Prepare a solution of the colored form of the leuco dye at a known concentration.
-
Reaction Initiation: In a cuvette, mix the dye solution with the fading agent. Start the timer immediately upon mixing.
-
Absorbance Monitoring: Place the cuvette in the spectrophotometer and record the absorbance at the λmax at regular time intervals (e.g., every 30 seconds) for a sufficient duration for a significant decrease in absorbance to be observed.
-
Data Analysis:
-
Plot graphs of absorbance vs. time, ln(absorbance) vs. time, and 1/absorbance vs. time.
-
The graph that yields a straight line indicates the order of the reaction with respect to the dye. A linear plot of ln(absorbance) vs. time, for instance, indicates a first-order reaction.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Protocol 3: Assessment of Photostability
Objective: To evaluate the stability of the leuco dye's color upon exposure to ultraviolet (UV) radiation.
Materials:
-
Colored leuco dye solution
-
UV lamp with a specific wavelength output
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Initial Absorbance: Measure the initial absorbance of the colored dye solution at its λmax.
-
UV Exposure: Place the cuvette containing the dye solution at a fixed distance from the UV lamp and expose it for a set period.
-
Post-Exposure Absorbance: After the exposure period, measure the absorbance of the solution again at its λmax.
-
Data Analysis:
-
Calculate the percentage of color loss using the formula: [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100.
-
Repeat the exposure and measurement steps at different time intervals to monitor the degradation over time.
-
A plot of absorbance or percentage of color remaining versus exposure time can be used to compare the photostability of different dyes.
-
Conclusion
This compound remains a prominent choice in many applications due to its intense color formation and well-understood chemistry. However, for applications requiring high precision, enhanced stability, or specific color palettes, alternatives such as fluoran and polymethine dyes present viable options. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to objectively assess and select the most suitable leuco dye for their specific needs, ensuring the reliability and accuracy of their colorimetric assays and devices. Further research to establish a standardized molar absorptivity value for the colored form of CVL would be beneficial to the scientific community.
References
- 1. Crystal violet, [omlc.org]
- 2. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Leuco dye - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. spotsee.io [spotsee.io]
- 8. researchgate.net [researchgate.net]
Unveiling the Colors: A Comparative Guide to the Chromic Properties of Crystal Violet Lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Crystal violet lactone (CVL) and its derivatives stand as a significant class of leuco dyes, renowned for their dramatic and reversible color transformations in response to external stimuli such as temperature (thermochromism) and pH (halochromism).[1][2] This guide offers a detailed comparative analysis of how modifications to the molecular structure of CVL derivatives directly influence their chromic behavior. The insights presented are substantiated by experimental data and comprehensive methodologies, intended to facilitate the research and development of novel chromogenic materials for a wide range of applications.
The remarkable chromism of this compound is rooted in the equilibrium between its two states: a colorless lactone form and a vibrantly colored zwitterionic form.[2] In its native, colorless state, the molecule's central carbon atom adopts a tetrahedral geometry, maintaining a closed lactone ring. However, upon interaction with an electron-accepting molecule, such as a phenolic developer, or in an acidic environment, the lactone ring undergoes scission. This structural change flattens the central carbon into a planar carbocation, creating an extended π-electron system that is delocalized across the three aromatic rings of the molecule. This extended conjugation is responsible for the strong absorption of visible light, which manifests as the iconic deep violet color.[2]
A Comparative Analysis of this compound Derivatives
The specific chromic characteristics of CVL can be precisely modulated by forming complexes with a variety of electron acceptors (developers) and by employing different solvent systems. The chemical nature of the developer and the surrounding solvent environment are critical factors that dictate the temperature at which color transitions occur in thermochromic systems and the ultimate intensity of the expressed color.
Thermochromic Properties: The Influence of Electron Acceptors and Solvents
A seminal study by Zhu and Wu provides a systematic investigation into the thermochromic behavior of fifteen distinct CVL complexes.[1][3] The observed color change is the result of a reversible tautomerism of the lactone ring, which is exquisitely sensitive to temperature fluctuations.[1][3] The intensity of the thermochromic color is directly correlated with the acidity of the electron acceptor, whereas the temperature at which the transition occurs is primarily governed by the physical properties of the solvent.[1][3][4]
Table 1: A Comparative Overview of the Thermochromic Properties of this compound Complexes with Various Electron Acceptors
| Complex ID | Electron Acceptor (Developer) | Solvent | Observed Color Change upon Heating | Activation Energy (Ea) (kJ/mol) |
| SB(II) | p-Cresol | Stearyl alcohol | Pale blue to colorless to deep blue to pale blue | 48.9 |
| SB(III) | m-Cresol | Stearyl alcohol | Deep blue to colorless | 52.8 |
| SB(IV) | o-Nitrophenol | Stearyl alcohol | Deep blue to colorless | 65.4 |
| SB(V) | p-Chlorophenol | Stearyl alcohol | Deep blue to colorless | 78.5 |
| SB(VI) | 2,4-Dichlorophenol | Stearyl alcohol | Deep blue to colorless | 89.7 |
| SB(VII) | 2,4,6-Trichlorophenol | Stearyl alcohol | Deep blue to colorless | 102.3 |
| SB(VIII) | p-Aminobenzoic acid | Stearyl alcohol | Deep blue to colorless | 50.1 |
| SB(IX) | p-Phenylenediamine | Stearyl alcohol | Blue to purple to colorless | 53.2 |
| SB(X) | Benzoic acid | Stearyl alcohol | Pale blue to colorless | 45.3 |
| SB(XI) | Phthalic acid | Stearyl alcohol | Deep blue to colorless | 68.7 |
| SB(XII) | Salicylic acid | Stearyl alcohol | Deep blue to colorless | 85.4 |
| SB(XIII) | Lauric acid | Stearyl alcohol | Pale blue to colorless | 40.2 |
| SB(XIV) | Stearic acid | Lauryl alcohol | Pale blue to colorless | 38.5 |
| SB(XV) | Myristic acid | Cetyl alcohol | Pale blue to colorless | 42.1 |
| SB(XVI) | Zinc chloride | Stearyl alcohol | Irreversible color change | - |
| SB(XVII) | Ferric chloride | Stearyl alcohol | Irreversible color change | - |
Activation energy (Ea) values were calculated from the thermochemical kinetic equation as reported by Zhu and Wu.[3]
Key Structure-Property Relationship Insights:
-
Developer Acidity: For the series of phenolic developers, a clear trend is observed where a stronger acidity results in a more intense thermochromic color and a higher activation energy for the color transition.[1][3]
-
Solvent Influence: The melting point of the solvent is a key determinant for the temperature at which the color change is initiated.[1][3]
-
Lewis Acid Interaction: The use of strong Lewis acids, such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃), as developers leads to an irreversible color change, indicating a different, more stable complex formation.[3]
Halochromic Properties: The Role of pH
The color of this compound is also profoundly influenced by the pH of its environment. In acidic conditions, the lactone ring readily opens to form the colored zwitterionic species. The equilibrium between the colorless and colored forms is thus highly dependent on the proton concentration.
Table 2: Halochromic Characteristics of this compound
| Solvent System | pH Range for Color Transition | Color in Acidic Medium | Color in Neutral/Basic Medium | λmax (nm) (Colored State) |
| Aqueous Solution | < 4 | Violet | Colorless | ~590 |
Detailed Experimental Protocols
Synthesis of this compound Complexes
The following is a generalized procedure for the synthesis of CVL-based thermochromic complexes, as adapted from the work of Zhu and Wu:[3]
-
Synthesis of CVL: this compound is first synthesized through the condensation reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid.
-
Solvent Preparation: The chosen solvent (e.g., stearyl alcohol) is carefully melted in a reaction vessel.
-
Complex Formation: Stoichiometric amounts of the synthesized CVL and the selected electron acceptor (developer) are dissolved in the molten solvent.
-
Heating and Incubation: The resulting mixture is heated to a specific temperature (for instance, approximately 110 °C) and maintained for a set duration (e.g., 2 hours) to facilitate the complete formation of the thermochromic complex.
-
Crystallization: The mixture is subsequently allowed to cool to ambient temperature, leading to the crystallization of the final thermochromic complex.
UV-Vis Spectroscopic Analysis
Objective: To determine the absorption spectrum of the colored form of CVL derivatives and to quantify their molar absorptivity.
Procedure:
-
Sample Preparation:
-
A stock solution of the CVL derivative is prepared in a suitable solvent such as ethanol.
-
To induce color formation, a precise amount of an acidic solution (e.g., a standardized solution of HCl in ethanol) or the corresponding developer is added to the stock solution.
-
A series of dilutions from the colored stock solution are prepared to establish a concentration gradient for the determination of molar absorptivity.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is employed for all measurements.
-
High-purity quartz cuvettes with a 1 cm path length are used.
-
-
Measurement:
-
An absorption spectrum of the solvent (or the solvent containing the developer) is recorded to serve as a blank reference.
-
The absorption spectra of the serially diluted colored solutions are then recorded over a wavelength range of 400-800 nm.
-
The wavelength of maximum absorbance (λmax) is identified from the resulting spectra.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the absorbance at λmax against the corresponding concentration for each dilution.
-
In accordance with the Beer-Lambert law (A = εbc), the molar absorptivity (ε) is determined from the slope of the linear regression of this plot.
-
NMR Spectroscopic Analysis
Objective: To elucidate the precise molecular structure of the CVL derivatives and to gain insight into the ring-opening and closing mechanism.
Procedure:
-
Sample Preparation:
-
The CVL derivative is dissolved in an appropriate deuterated solvent. For analyzing the lactone form, CDCl₃ is a suitable choice. To observe the ring-opened form, a mixture with a deuterated acid such as trifluoroacetic acid-d (TFA-d) can be used.
-
-
Instrumentation:
-
A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer, operating at a frequency of 400 MHz or higher, is required.
-
-
Measurement:
-
Standard one-dimensional ¹H and ¹³C NMR spectra are acquired.
-
To aid in the unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are performed.
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and correlation peaks from the 1D and 2D NMR spectra are meticulously analyzed to confirm the molecular structure.
-
A comparative analysis of the spectra from the colorless and colored forms is conducted to identify significant changes in chemical shifts, particularly for the nuclei around the central carbon and within the lactone ring. These spectral changes provide direct evidence for the ring-opening mechanism.
-
Differential Scanning Calorimetry (DSC) Analysis
Objective: To accurately determine the thermal transition temperatures of the thermochromic complexes.
Procedure:
-
Sample Preparation:
-
A small, accurately weighed sample of the thermochromic complex (typically between 5 and 10 mg) is placed into an aluminum DSC pan.
-
The pan is then hermetically sealed to ensure a controlled atmosphere during the analysis.
-
-
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) is used for the thermal analysis.
-
An empty, hermetically sealed aluminum pan is used as a reference to measure the differential heat flow.
-
-
Measurement:
-
Both the sample and reference pans are placed in the DSC measurement cell.
-
The sample is heated at a precisely controlled rate (e.g., 10 °C/min) to a temperature that is well above the expected color change transition.
-
The sample is then cooled back to the initial temperature at the same controlled rate.
-
A second heating cycle is performed under identical conditions to ensure the removal of any thermal history of the sample.
-
-
Data Analysis:
-
The DSC thermogram obtained from the second heating scan is analyzed to determine the onset and peak temperatures of any endothermic or exothermic transitions. These transitions correspond to the phase changes of the solvent and are directly correlated with the color change of the thermochromic complex.
-
Visualizing the Molecular and Experimental Landscape
Caption: The reversible equilibrium between the colorless lactone and colored zwitterionic forms of this compound.
Caption: Experimental workflow for the synthesis, characterization, and analysis of this compound derivatives.
References
Safety Operating Guide
Proper Disposal Procedures for Crystal Violet Lactone
The following document provides essential safety and logistical information for the proper handling and disposal of Crystal Violet Lactone (CVL) in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4] Recent studies have also indicated that CVL may act as an endocrine disruptor.[5][6]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] For powdered forms, local exhaust ventilation may be required to prevent dust accumulation.[2]
-
Eye and Face Protection: Wear safety glasses with side-shields or other approved eye protection.[3]
-
Skin Protection: Use impervious gloves and protective clothing to avoid skin contact.[1] Wash hands thoroughly after handling.[1][3]
-
Respiratory Protection: In situations where dust may be generated, wear an appropriate respirator.[7]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2] Contaminated work clothes should be laundered separately.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spills:
-
Remove all sources of ignition.[2]
-
Clean up spills immediately, avoiding contact with skin and eyes.[2]
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Collect the spilled material using a shovel or vacuum and place it into a suitable, labeled, and sealed container for disposal.[2]
-
Wash the spill area with large amounts of water, and prevent runoff from entering drains.[2]
Major Spills:
-
Evacuate the area and alert emergency responders, providing the location and nature of the hazard.[2]
-
Wear appropriate personal protective equipment, including respiratory protection, to control personal contact.[2]
-
Prevent the spilled material from entering drains or water courses by any means available.[2]
-
Recover the product wherever possible and place it in a labeled container for disposal.[2]
Disposal Plan for this compound
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national laws and regulations.[1] Improper disposal can lead to significant environmental harm.[4]
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound, including contaminated materials, in a suitable, closed, and clearly labeled container.[1] Do not mix with other waste streams unless directed by your institution's waste management guidelines.
-
Consult Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult relevant regulations for complete and accurate classification.[8]
-
Professional Disposal: Entrust the disposal to a licensed and approved waste disposal company.[3]
-
Disposal Methods: Approved disposal methods may include:
-
Container Decontamination: Decontaminate empty containers before disposal.[2] Puncturing the container to render it unusable for other purposes before landfill disposal is another option.[1]
Important Considerations:
-
Do Not Discharge into Drains: Under no circumstances should this compound be discharged into drains or the environment.[1]
-
Incompatible Materials: Store waste CVL away from incompatible materials such as oxidizing agents.[2][8]
Summary of Hazard and Protection Data
| Hazard Statement | Personal Protective Equipment (PPE) Required | Reference |
| Causes skin irritation.[1][3] | Protective gloves, protective clothing.[1] | [1][3] |
| Causes serious eye irritation.[1][3] | Eye protection, face protection.[1] | [1][3] |
| May cause respiratory irritation.[1] | Use in a well-ventilated area, respirator if needed.[2] | [1][2] |
| Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[1] | [1][4] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization of this compound for disposal. The standard and required procedure is to engage a professional waste disposal service.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and the management of spills.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Typical Thermochromic Dye this compound Acts as an Endocrine Disruptor: Nontargeted Screening, Prioritization, and In Vivo Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Crystal Violet Lactone
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Crystal violet lactone, offering procedural, step-by-step guidance to support your operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a dye used in various applications, including as a component in thermal paper and in laboratory settings.[1] While a valuable chemical, it presents hazards that necessitate careful handling to mitigate risks. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[2][3][4] Furthermore, recent studies suggest it may act as an endocrine disruptor.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. Adherence to these recommendations is crucial for minimizing exposure and ensuring personal safety.
| PPE Category | Recommendation | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn where the neat chemical is handled. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][6] | NIOSH (US) approved.[6] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to use in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as oxidizing agents, excessive light, and heat.[1][6]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Avoid the formation of dust and aerosols.[2]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. In Case of a Spill:
-
Minor Spills:
-
Remove all sources of ignition.[6]
-
Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust generation.[6]
-
Carefully transfer the dampened material to a suitable, labeled container for disposal.[6]
-
Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[6]
-
Solvent wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[6]
-
-
Major Spills:
Disposal Plan for this compound
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including spilled substance and contaminated items (e.g., gloves, absorbent paper), in a suitable, closed, and clearly labeled container for hazardous waste.[1]
2. Disposal Method:
-
Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
3. Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent).[2]
-
The rinsed containers can then be offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Typical Thermochromic Dye this compound Acts as an Endocrine Disruptor: Nontargeted Screening, Prioritization, and In Vivo Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
